molecular formula C10H4Cl5N3O2 B171862 Fenchlorazole CAS No. 103112-36-3

Fenchlorazole

Cat. No.: B171862
CAS No.: 103112-36-3
M. Wt: 375.4 g/mol
InChI Key: HKELWJONQIFBPO-UHFFFAOYSA-N
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Description

Fenchlorazole-ethyl is a herbicide safener used in agricultural research to enhance the tolerance of cereal crops, particularly wheat, to certain herbicides such as fenoxaprop . Its primary mechanism of action is believed to involve the acceleration of the metabolic breakdown of the companion herbicide in the crop plant, thereby protecting the crop from potential phytotoxic effects while maintaining effective weed control . This function makes this compound-ethyl a critical tool for research in crop protection, sustainable agriculture, and the development of new selective herbicide formulations . Researchers utilize this compound to study and improve weed management strategies, with applications extending beyond traditional cereals to oilseeds, pulses, fruits, and vegetables . The global market for this compound-ethyl is driven by the need to maximize crop yields and ensure food security . From a regulatory perspective, this product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for diagnostic, therapeutic, or any human use . This product is not approved under EU Regulation 1107/2009 . I hope this product page content is helpful for your project. Please note that the chemical information is based on the search results I obtained, and you may want to verify it against your own specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H4Cl5N3O2/c11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h1-3H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELWJONQIFBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145649
Record name 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid
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Molecular Weight

375.4 g/mol
Source PubChem
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CAS No.

103112-36-3
Record name Fenchlorazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchlorazole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid
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Record name FENCHLORAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenchlorazole-ethyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fenchlorazole-ethyl: Chemical Structure, Properties, and Mode of Action

Abstract: this compound-ethyl (CAS 103112-35-2) is a critical agrochemical component, functioning as a herbicide safener to protect cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides a comprehensive overview of this compound-ethyl, intended for researchers, scientists, and professionals in drug and agrochemical development. The guide delves into its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. Furthermore, it presents a summary of its toxicological profile and environmental fate, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

Introduction and Chemical Identity

This compound-ethyl is a synthetic organic compound belonging to the 1,2,4-triazole class.[1][2] It is primarily used in combination with fenoxaprop-P-ethyl, a herbicide employed for controlling grass weeds in crops like wheat and barley.[3] The primary function of this compound-ethyl is not to act as a pesticide itself, but to enhance the crop's tolerance to the herbicide, thereby "safening" the application.[3] This selectivity is crucial for modern agricultural practices, allowing for effective weed management without compromising crop yield.

The compound is identified by the following nomenclature and identifiers:

  • IUPAC Name: ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[4]

  • CAS Number: 103112-35-2[2]

  • Molecular Formula: C₁₂H₈Cl₅N₃O₂[4]

  • Synonyms: this compound-Et, HOE 070542, Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[2][4]

Below is a diagram illustrating the chemical structure of this compound-ethyl.

Caption: Chemical structure of this compound-ethyl.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to understanding its environmental behavior, formulation, and biological interactions. This compound-ethyl is a white crystalline solid with low solubility in water, a characteristic that influences its application and mobility in the environment.[2]

PropertyValueSource(s)
Physical State White solid[1]
Molecular Weight 403.48 g/mol [4]
Melting Point 108 - 110 °C[1]
Water Solubility 0.9 mg/L (at 20 °C, pH 7)[3]
Vapor Pressure 8.91 x 10⁻⁴ mPa (at 20 °C)[3]
Log P (Octanol-Water) 5.1[3]

Mechanism of Action: Herbicide Safening

The primary utility of this compound-ethyl lies in its ability to protect cereal crops from herbicide injury. It achieves this by stimulating the plant's intrinsic detoxification pathways, which allows the crop to metabolize the herbicide more rapidly than the target weeds.[3] This enhanced metabolism prevents the herbicide from reaching and inhibiting its molecular target in the crop.

The core mechanism involves the induction of Phase II detoxification enzymes, most notably Glutathione S-Transferases (GSTs) .[5]

  • Induction of Gene Expression: this compound-ethyl acts as a signaling molecule, triggering the upregulation of genes that encode for detoxification enzymes. Studies have shown that safeners can tap into plant defense signaling pathways, potentially involving oxylipins (oxidized fatty acids) and TGA transcription factors. This system is analogous to the Nrf2-Antioxidant Response Element (ARE) pathway in mammals, which regulates the expression of cytoprotective genes in response to chemical stress.

  • Enhanced GST Activity: The increased expression of GSTs leads to higher enzymatic activity in the crop. GSTs catalyze the conjugation of the herbicide (or its Phase I metabolites) with the endogenous tripeptide glutathione (GSH).

  • Detoxification and Sequestration: The resulting glutathione-herbicide conjugate is typically more water-soluble, less toxic, and is recognized by Phase III transporters (like ABC transporters). These transporters then sequester the conjugate into the vacuole or apoplast, effectively removing it from sites of metabolic activity.

A study on wheat plants demonstrated that treatment with this compound-ethyl resulted in a significant increase in GST metabolic activity, rising by as much as 93.9%. This rapid enhancement of the plant's detoxification capacity is the basis for the safening effect.

Safener_MoA cluster_nucleus Safener This compound-ethyl (Safener) Signal Cellular Stress Signaling Cascade (e.g., Oxylipins, TGA Factors) Safener->Signal Nucleus Nucleus Signal->Nucleus Transcription Gene Transcription & Translation Nucleus->Transcription ARE Antioxidant Response Element (ARE) on DNA GST_Gene GST Gene GST Glutathione S-Transferases (GSTs) (Increased Levels) Transcription->GST Conjugate Non-toxic Herbicide-GSH Conjugate GST->Conjugate Catalyzes Conjugation Herbicide Herbicide (e.g., Fenoxaprop) Herbicide->GST GSH Glutathione (GSH) GSH->GST Vacuole Vacuolar Sequestration Conjugate->Vacuole

Caption: Proposed mechanism of action for this compound-ethyl as a herbicide safener.

Chemical Synthesis

This compound-ethyl is produced via a multi-step chemical synthesis. While proprietary industrial methods may vary, a plausible synthetic route can be constructed based on established organic chemistry principles for creating substituted triazole rings. The process generally involves the formation of the core triazole structure followed by esterification. The parent acid, this compound, is typically produced first.[1]

Illustrative Synthesis Protocol

The following protocol is an illustrative, conceptual representation of the synthesis of this compound and its subsequent esterification to this compound-ethyl.

Part 1: Synthesis of this compound (Parent Acid)

  • Diazotization and Sandmeyer Reaction: Start with 2,5-dichloroaniline. React it with sodium nitrite and hydrochloric acid to form a diazonium salt. This is followed by a Sandmeyer reaction using cuprous chloride to yield 1,2,4-trichlorobenzene.[1]

  • Nitration: Selectively nitrate the 1,2,4-trichlorobenzene at the 5-position using a mixture of nitric and sulfuric acids at low temperatures (0–10 °C).[1]

  • Hydrazine Displacement: Displace the 2-chloro group with hydrazine hydrate in a polar solvent like ethanol or DMSO at elevated temperatures (80–100 °C) to form 1-(2,5-dichloro-4-nitrophenyl)hydrazine.[1]

  • Cyclization: Construct the triazole ring. This is a key step and can be achieved through various methods common in triazole synthesis. One approach involves reacting the hydrazine intermediate with a suitable carbonyl compound under acidic conditions to facilitate cyclization.

  • Final Functionalization: Introduce the trichloromethyl and carboxylic acid groups to complete the this compound structure.

Part 2: Esterification to this compound-ethyl

  • Reaction Setup: Dissolve the synthesized this compound acid in a suitable anhydrous solvent, such as dichloromethane.

  • Esterification: Add a base, like triethylamine, to deprotonate the carboxylic acid. Then, add ethyl chloroformate dropwise to the solution.[1]

  • Workup and Purification: The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The product is then isolated through aqueous workup to remove salts and unreacted reagents, followed by purification, often by recrystallization or column chromatography, to yield pure this compound-ethyl.

Synthesis_Workflow A 2,5-Dichloroaniline B Diazotization & Sandmeyer Reaction A->B C 1,2,4-Trichlorobenzene B->C D Nitration C->D E Nitrated Intermediate D->E F Hydrazine Displacement E->F G Hydrazine Intermediate F->G H Triazole Ring Formation & Functionalization G->H I This compound (Acid) H->I J Esterification (Ethyl Chloroformate, Base) I->J K This compound-ethyl J->K

Caption: Illustrative workflow for the synthesis of this compound-ethyl.

Analytical Methodology

The detection and quantification of this compound-ethyl residues in environmental and agricultural samples are critical for regulatory monitoring and research. The preferred method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Sample preparation often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Representative Analytical Protocol: QuEChERS and LC-MS/MS

This protocol describes a general procedure for the analysis of this compound-ethyl in a crop matrix (e.g., wheat grain).

Step 1: Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove water).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Based on fragmentation data, the following transitions would be monitored. The most intense fragment is typically used for quantification and a second fragment for confirmation.

      • Precursor Ion [M+H]⁺: m/z 401.9

      • Product Ion 1 (Quantifier): m/z 373.9 (Loss of C₂H₄)

      • Product Ion 2 (Qualifier): m/z 287.9 (Further fragmentation)

    • Collision Energy (CE): This would be optimized for each transition but would typically be in the range of 15-30 eV.

Toxicology and Ecotoxicology

The toxicological profile of this compound-ethyl is a key consideration for its registration and safe use. Regulatory data indicates potential hazards that necessitate careful handling.

Human Health: this compound-ethyl is classified under GHS as Carc. 1B (H350) , meaning it may cause cancer.[4] Acute toxicity data suggests it has low toxicity via oral and dermal routes.

Toxicity EndpointSpeciesValueClassificationSource(s)
Acute Oral LD₅₀ Mouse>2000 mg/kg bwLow[3]
Acute Dermal LD₅₀ Rat>2000 mg/kg bw-[3]
Acute Inhalation LC₅₀ Rat1.52 mg/L-[3]

Ecotoxicology: The compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, H400; Aquatic Chronic 1, H410 ).[4] This high aquatic toxicity requires risk mitigation measures to prevent contamination of water bodies.

Ecotoxicity EndpointSpeciesValue (96h LC₅₀)ClassificationSource(s)
Fish Acute Toxicity Oncorhynchus mykiss (Rainbow trout)0.091 mg/LHigh[3]

Environmental Fate and Degradation

Understanding the persistence and degradation of this compound-ethyl in the environment is crucial for assessing its long-term impact.

Abiotic Degradation: this compound-ethyl is susceptible to abiotic degradation processes, primarily hydrolysis and photolysis.

  • Hydrolysis: The ester linkage is the primary site of hydrolysis. Under basic conditions, the ethyl ester is cleaved to form the corresponding carboxylic acid, This compound (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid). The rate of hydrolysis increases with pH.

  • Photolysis: The compound can also degrade upon exposure to sunlight. Photodegradation pathways can be complex, involving hydroxylation and cleavage of the trichloromethyl group.

Biotic Degradation: In soil, this compound-ethyl is considered non-persistent. Microbial action contributes significantly to its breakdown.

Environmental ParameterValueInterpretationSource(s)
Soil Degradation DT₅₀ (aerobic) 2.4 daysNon-persistent[1][3]
Soil Adsorption Koc 1660 mL/gLow to Moderate Mobility[3]

The relatively high Koc value indicates that this compound-ethyl has a tendency to adsorb to soil organic matter, which can limit its potential to leach into groundwater. However, its high aquatic toxicity means that runoff from treated fields into surface water remains a primary environmental concern.

Degradation_Pathway Parent This compound-ethyl Hydrolysis Hydrolysis (e.g., high pH in water) Parent->Hydrolysis Photolysis Photolysis (Sunlight) Parent->Photolysis Biodegradation Biodegradation (Soil Microbes) Parent->Biodegradation Metabolite1 This compound (Acid) (De-esterification) Hydrolysis->Metabolite1 Metabolite2 Other Photodegradation Products (e.g., hydroxylated species) Photolysis->Metabolite2 Metabolite3 Soil Metabolites Biodegradation->Metabolite3

Caption: Major environmental degradation pathways for this compound-ethyl.

Conclusion

This compound-ethyl is a highly effective herbicide safener that operates by inducing the natural detoxification pathways within cereal crops, primarily through the upregulation of Glutathione S-Transferases. While it provides significant agricultural benefits, its chemical properties, particularly its high aquatic toxicity and potential carcinogenicity, demand rigorous adherence to safety and environmental stewardship protocols. The analytical methods outlined provide a robust framework for monitoring its presence, ensuring compliance with regulatory limits and minimizing environmental exposure. Further research into the specific signaling pathways it activates in plants could lead to the development of even more efficient and safer crop protection technologies.

References

Sources

Fenchlorazole mechanism of action in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Fenchlorazole in Plants

Executive Summary

This compound is a chemical agent predominantly used in agriculture as a herbicide safener. Its primary function is not to act as a phytotoxin, but rather to enhance the tolerance of certain cereal crops, such as wheat, barley, and rye, to co-applied herbicides. This protective effect is achieved by selectively accelerating the metabolic detoxification of the herbicide within the crop plant, without significantly affecting its efficacy in target weed species. The core mechanism hinges on the induction of key plant enzyme systems, primarily Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (P450s). This compound treatment leads to the transcriptional upregulation of genes encoding these enzymes, resulting in an enhanced capacity for the plant to metabolize and neutralize the herbicide before it can cause significant phytotoxic damage. This guide provides a detailed examination of the molecular pathways involved, presents validated experimental protocols for studying these mechanisms, and offers insights into the quantitative effects of this compound on plant detoxification systems.

Introduction: The Principle of Herbicide Safening

The development of selective herbicides revolutionized modern agriculture, but achieving perfect selectivity between crops and weeds remains a significant challenge. Many effective herbicides can cause a degree of injury to the crop, particularly under certain environmental conditions or at higher application rates. Herbicide safeners are compounds applied with herbicides to protect the crop from this potential damage.

This compound (typically used as the ester form, this compound-ethyl) is a prominent member of the dichloromethyl-pyrazoline-carboxylate class of safeners. It is most frequently used in combination with fenoxaprop-P-ethyl, a herbicide used for controlling grass weeds in cereal crops. The synergy between this compound-ethyl and fenoxaprop-P-ethyl is a classic example of chemically induced selectivity: the safener enhances the crop's natural defense mechanisms, allowing the herbicide to control weeds effectively while leaving the crop unharmed.

Core Mechanism: Upregulation of Herbicide Detoxification Pathways

The protective action of this compound is not due to a direct chemical interaction with the herbicide. Instead, it acts as a molecular signal that primes the plant's detoxification machinery. This process can be broadly divided into two critical enzymatic pathways.

The Glutathione S-Transferase (GST) Pathway

Glutathione S-Transferases are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including many herbicides. This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole or further degradation, effectively neutralizing its phytotoxic activity.

This compound has been shown to significantly induce the expression of specific GST genes in protected crops. This leads to an increase in the total cellular GST activity, enabling the plant to more rapidly conjugate and detoxify the herbicide.

GST_Pathway cluster_outside Extracellular Space cluster_cell Plant Cell Cytosol Herbicide Herbicide (e.g., Fenoxaprop) Herbicide_in Herbicide Herbicide->Herbicide_in Uptake Conjugate Herbicide-GSH Conjugate (Non-toxic, Water-soluble) Herbicide_in->Conjugate Conjugation GST Glutathione S-Transferase (GST) (Upregulated by this compound) GST->Conjugate GSH Glutathione (GSH) GSH->Conjugate Vacuole Vacuolar Sequestration Conjugate->Vacuole Signaling_Pathway Fen This compound Receptor Putative Receptor / Signaling Cascade Fen->Receptor Binds or Activates TF Transcription Factors (e.g., TGA, bZIP) Receptor->TF Activates SRE Safener Responsive Element (SRE) in Gene Promoter TF->SRE Binds to Gene Detoxification Genes (GST, P450, etc.) SRE->Gene Initiates Transcription mRNA mRNA Transcript Gene->mRNA Enzyme Detoxification Enzymes (GST, P450) mRNA->Enzyme Translation

Fenchlorazole-Mediated Induction of Glutathione S-Transferase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms and experimental protocols associated with the induction of glutathione S-transferase (GST) by the herbicide safener, fenchlorazole. Designed for researchers, scientists, and professionals in drug development and crop protection, this document elucidates the causal relationships behind experimental choices and provides validated methodologies for studying this critical detoxification pathway. We will delve into the signaling cascades initiated by this compound, present detailed protocols for quantifying GST induction, and offer insights into the interpretation of experimental data.

Introduction: this compound as a Modulator of Xenobiotic Detoxification

This compound-ethyl is an agrochemical primarily employed as a herbicide safener.[1][2] Its principal function is to enhance the tolerance of cereal crops, such as wheat, to the phytotoxic effects of certain herbicides without diminishing the herbicide's efficacy against target weed species.[3][4] This selectivity is achieved by accelerating the metabolic detoxification of the herbicide within the crop plant.[4] A key mechanism underpinning this protective effect is the upregulation of phase II detoxification enzymes, most notably glutathione S-transferases (GSTs).[5][6][7]

GSTs are a superfamily of enzymes pivotal to cellular detoxification.[8] They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic substrates, including xenobiotics like herbicides.[9][10] This conjugation reaction typically renders the xenobiotic more water-soluble and less toxic, facilitating its subsequent sequestration into vacuoles or efflux from the cell.[11][12] The induction of GSTs by safeners like this compound is a well-documented phenomenon that significantly enhances the plant's capacity to metabolize and tolerate herbicide exposure.[6][13]

The Molecular Pathway of this compound-Induced GST Expression

The induction of GSTs by this compound is a sophisticated process involving the perception of the xenobiotic signal and the subsequent activation of a transcriptional program. While the precise signaling cascade for this compound is an area of ongoing research, a putative pathway can be constructed based on our understanding of xenobiotic response mechanisms in plants and other organisms.

Upon entering the plant cell, this compound is believed to be recognized by cellular receptors, which may include transcription factors or associated proteins. This recognition event triggers a signaling cascade that ultimately leads to the activation of specific transcription factors. These transcription factors then bind to cis-acting regulatory elements, such as the antioxidant response element (ARE) or similar xenobiotic response elements (XREs), in the promoter regions of GST genes.[14][15] This binding event enhances the recruitment of the transcriptional machinery, leading to increased transcription of GST genes and, consequently, higher levels of GST protein and enzymatic activity. Some studies also suggest a potential overlap with plant defense signaling pathways, such as those involving salicylic acid.[5][7]

Fenchlorazole_GST_Induction_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus This compound This compound Receptor Cellular Receptor (e.g., Transcription Factor) This compound->Receptor Uptake & Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiation TF_Activation Transcription Factor Activation (e.g., Nrf2-like) Signaling_Cascade->TF_Activation Signal Transduction XRE Xenobiotic Response Element (XRE) in GST Gene Promoter TF_Activation->XRE Binding GST_Gene GST Gene Transcription Transcription GST_Gene->Transcription Upregulation GST_mRNA GST mRNA Transcription->GST_mRNA Translation Translation GST_mRNA->Translation GST_Protein GST Protein (Enzyme) Translation->GST_Protein Detoxification Enhanced Herbicide Detoxification GST_Protein->Detoxification Catalysis Experimental_Workflow cluster_treatment 1. Treatment & Sample Preparation cluster_assay 2. GST Activity Assay cluster_analysis 3. Data Analysis Treatment This compound Treatment (Dose-Response & Time-Course) Harvesting Harvest & Freeze Tissue Treatment->Harvesting Homogenization Homogenize in Buffer Harvesting->Homogenization Centrifugation Centrifuge to Clarify Homogenization->Centrifugation Supernatant Collect Protein Extract (Supernatant) Centrifugation->Supernatant Protein_Assay Quantify Total Protein Supernatant->Protein_Assay Spectro Spectrophotometry at 340 nm Protein_Assay->Spectro Normalized Sample Volume Reaction_Mix Prepare Reaction Mixture (Buffer, GSH, CDNB) Reaction_Mix->Spectro Data_Recording Record Absorbance over Time Spectro->Data_Recording Calc_Rate Calculate ΔA340/min Data_Recording->Calc_Rate Calc_Activity Calculate Specific Activity (µmol/min/mg protein) Calc_Rate->Calc_Activity Data_Interpretation Interpret Results Calc_Activity->Data_Interpretation

Caption: Experimental workflow for measuring GST activity.

Data Presentation and Interpretation

The results of GST activity assays are typically presented as the fold induction of specific activity in this compound-treated samples relative to the vehicle-treated control.

Table 1: Representative Data of GST Induction by this compound in Wheat Seedlings

Treatment Concentration (µM)Mean GST Specific Activity (µmol/min/mg protein) ± SDFold Induction (relative to Control)
0 (Control)0.15 ± 0.021.0
10.28 ± 0.031.9
100.55 ± 0.063.7
500.89 ± 0.095.9
1000.92 ± 0.106.1

Data are hypothetical and for illustrative purposes, but are representative of typical experimental outcomes.

Interpretation: The data in Table 1 clearly demonstrate a dose-dependent induction of GST activity by this compound. The fold induction plateaus at higher concentrations, suggesting saturation of the induction mechanism. Such data strongly support the role of this compound as an inducer of the GST-mediated detoxification system. In wheat, this compound-ethyl has been shown to significantly increase GST activity, with some studies reporting increases of over 90%. [5]

Broader Implications and Future Directions

The study of this compound-induced GST expression extends beyond its immediate application in agriculture. It serves as a valuable model system for understanding how organisms perceive and respond to chemical stressors in their environment. The elucidation of the signaling pathways involved can provide insights into fundamental cellular processes and may have implications for drug development, particularly in the context of modulating drug metabolism and overcoming drug resistance.

Future research in this area could focus on:

  • Identifying the specific cellular receptors for this compound.

  • Characterizing the downstream signaling components and transcription factors involved in the induction of GST genes.

  • Investigating the potential for cross-talk between the xenobiotic response pathway and other cellular signaling networks.

  • Exploring the potential of this compound and similar compounds as tools for modulating gene expression in various biological systems.

By employing the rigorous experimental approaches outlined in this guide, researchers can contribute to a deeper understanding of the intricate mechanisms governing xenobiotic detoxification and cellular defense.

References

  • Provost, J. & Wallert, M. (2025). GST Assay Protocol. Sandiego. [Link not available]
  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130–7139.
  • Higgins, L. G., & Hayes, J. D. (2011). Mechanisms of induction of cytosolic and microsomal glutathione S-transferase (GST) genes by xenobiotics and pro-inflammatory agents. Drug Metabolism Reviews, 43(2), 92-137.
  • Hatzios, K. K. (1997). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. JIRCAS Journal, 5, 21-33.
  • James, M. O. (2010). Phase 0 of the Xenobiotic Response: Nuclear Receptors and Other Transcription Factors as a First Step in Protection from Xenobiotics. Marine Biotechnology, 12(4), 355-365.
  • 3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

  • DeRidder, B. P., & Goldsbrough, P. B. (2006). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 140(1), 226-236.
  • Zhang, Q., & Liu, W. (2022). Current Advances in the Action Mechanisms of Safeners. Agronomy, 12(12), 2824.
  • Vontas, J. G., et al. (2001). A Simple Biochemical Assay for Glutathione S-Transferase Activity and Its Possible Field Application for Screening Glutathione S-Transferase-Based Insecticide Resistance. Analytical Biochemistry, 295(2), 186-191.
  • The, T., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLoS ONE, 7(7), e40211.
  • Scarponi, L., et al. (2006). Induction of wheat and maize glutathioneS-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. Pest Management Science, 62(6), 532-538.
  • Taylor, V. L., et al. (2013).
  • DeRidder, B. P. (2016). Regulation of an Arabidopsis glutathione S-transferase gene (AtGSTU19) by herbicide safeners. Purdue University e-Pubs.
  • Bieringer, H., et al. (1989). Hoe 70542 - A new safener for the protection of wheat against fenoxaprop-ethyl. 1989 British Crop Protection Conference - Weeds, 1, 77-82.
  • Ye, N., et al. (2006). Importance of hepatic induction of constitutive androstane receptor and other transcription factors that regulate xenobiotic metabolism and transport. Journal of Pharmacology and Experimental Therapeutics, 319(1), 235-244.
  • Edwards, R., & Dixon, D. P. (2005). Multiple roles for plant glutathione transferases in xenobiotic detoxification. Cellular and Molecular Life Sciences, 62(14), 1558-1572.
  • Gullner, G., et al. (2018). Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions. Frontiers in Plant Science, 9, 1836.
  • Marrs, K. A. (1996). The functions and regulation of glutathione S-transferases in plants. Annual Review of Plant Physiology and Plant Molecular Biology, 47, 127-158.
  • Lamghari, R., et al. (2018). Induction of GST and related events by dietary phytochemicals: sources, chemistry, and possible contribution to chemoprevention. Journal of Functional Foods, 40, 242-263.
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  • Misra, J. R., et al. (2011). Transcriptional regulation of xenobiotic detoxification in Drosophila. Genes & Development, 25(16), 1756-1766.
  • AERU. (n.d.). This compound-ethyl (Ref: HOE 070542). University of Hertfordshire. Retrieved from [Link]

  • Hu, J., et al. (2021). Selective Action Mechanism of Fenclorim on Rice and Echinochloa crusgalli Is Associated with the Inducibility of Detoxifying Enzyme Activities and Antioxidative Defense. Journal of Agricultural and Food Chemistry, 69(21), 5857-5866.
  • Hu, J., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. Pesticide Biochemistry and Physiology, 165, 104548.
  • Hu, J., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability.
  • AERU. (n.d.). This compound (Ref: HOE 072829). University of Hertfordshire. Retrieved from [Link]

  • dos Santos, C., et al. (2021). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Antioxidants, 10(2), 204.
  • Compendium of Pesticide Common Names. (n.d.). This compound. Retrieved from [Link]

  • The, T., et al. (2012). Co-induction of a glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PubMed.
  • Procopio, L., et al. (2012). Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. Herbicides - Properties, Synthesis and Control of Weeds.
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  • Jatoe, S. D., et al. (1995). Induction of glutathione-S-transferase activity by antioxidants in hepatocyte culture. Cancer Letters, 91(1), 51-56.
  • Zhang, Z., et al. (2013). Enantioselective Induction of a Glutathione-S-Transferase, a Glutathione Transporter and an ABC Transporter in Maize by Metolachlor and Its (S)-Isomer. PLoS ONE, 8(7), e68085.

Sources

An In-depth Technical Guide to Fenchlorazole: A Core Component in Modern Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fenchlorazole, a crucial molecule in the field of agrochemicals. While the parent carboxylic acid, this compound, is the foundational compound, this guide will also extensively cover its commercially significant derivative, This compound-ethyl , as it is the form predominantly used in agricultural applications. This document is intended for researchers, chemists, and crop scientists engaged in the development and study of herbicides and safeners.

Core Chemical Identity and Properties

This compound and its ethyl ester are triazole-based chemical compounds. The core structure is essential for its biological activity as a herbicide safener.

This compound is chemically identified as 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid.[1][2][3] Its primary role is as a parent compound for its more active ester derivative.

This compound-ethyl is the ethyl ester of this compound, with the IUPAC name ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate.[4][5][6][7][8] This form exhibits enhanced uptake and efficacy in target crops.

Table 1: Core Chemical Identifiers
IdentifierThis compoundThis compound-ethyl
CAS Number 103112-36-3[1][2]103112-35-2[4][5][9]
Molecular Formula C₁₀H₄Cl₅N₃O₂[2][3]C₁₂H₈Cl₅N₃O₂[4][9][10]
IUPAC Name 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid[1][2]ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate[5]
Synonyms This compound [ISO][1]This compound-Et, HOE 070542[4][5][9]
InChIKey HKELWJONQIFBPO-UHFFFAOYSA-N[1][2]GMBRUAIJEFRHFQ-UHFFFAOYSA-N[4]
Table 2: Physicochemical Properties
PropertyThis compoundThis compound-ethyl
Molecular Weight 375.42 g/mol [1][11]403.48 g/mol [4][8]
Appearance -White to off-white crystalline solid[4]
Melting Point 108 °C[11]110 °C[9]
Boiling Point 507 °C (estimated)[11]469.8 °C (estimated)[9]
Water Solubility 1.0 mg/L (at 20°C, pH 7)[11]Very low (2.23e-06 M estimated)[9]
LogP (Octanol-Water Partition) 4.4 (estimated)[1]5.1 (estimated)[9]

Mechanism of Action: The Safener Effect

This compound-ethyl functions as a herbicide safener, a compound that protects crops from herbicide injury without compromising the herbicide's efficacy against target weeds.[10][12] It is particularly effective in cereal crops like wheat when used in conjunction with aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-P-ethyl, which target the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[13]

The primary mechanism of action involves the upregulation of the crop's natural defense pathways.[12][14][15] this compound-ethyl stimulates the expression and activity of key detoxification enzymes, most notably Glutathione S-transferases (GSTs) .[12][13][14]

The detoxification process can be visualized as a multi-phase system:

G cluster_crop_cell Crop Plant Cell Herbicide Herbicide (e.g., Fenoxaprop-P-ethyl) GST_Enzyme Glutathione S-transferase (GST) Herbicide->GST_Enzyme Substrate Safener This compound-ethyl Nucleus Nucleus Safener->Nucleus Signal Transduction GST_Gene GST Gene Expression Nucleus->GST_Gene Upregulates GST_Gene->GST_Enzyme Leads to increased synthesis Metabolite Non-toxic Herbicide Metabolite GST_Enzyme->Metabolite Catalyzes conjugation with Glutathione Vacuole Vacuole (Sequestration) Metabolite->Vacuole Transport &

Caption: Mechanism of this compound-ethyl as a herbicide safener.

Causality of the Safener Effect:

  • Signal Perception: this compound-ethyl is absorbed by the crop plant and acts as an external chemical signal.

  • Gene Upregulation: This signal triggers a response in the cell nucleus, leading to the increased transcription and translation of genes encoding for detoxification enzymes, particularly GSTs.[12][13]

  • Enhanced Metabolism: The elevated levels of GSTs accelerate the conjugation of the herbicide molecule with endogenous glutathione. This process rapidly converts the phytotoxic herbicide into a non-toxic, water-soluble metabolite.[12]

  • Sequestration: The resulting non-toxic conjugate is then typically sequestered into the plant's vacuole, effectively removing it from sites of metabolic activity and preventing cellular damage.

This induced metabolic enhancement is selective to the crop, which possesses the genetic machinery to respond to the safener. Weeds generally lack this robust response, and therefore, the herbicide remains active and effective against them. Studies have shown that this compound-ethyl can induce an eight-fold increase in glutathione peroxidase (GPOX) activity, a related detoxification enzyme, in wheat.[13]

Synthesis and Manufacturing

This compound is typically produced and utilized as its ethyl ester. The commercial synthesis is a multi-step process that requires precise control of reaction conditions.[11]

Workflow: Synthesis of this compound-ethyl

G cluster_synthesis This compound-ethyl Synthesis Pathway A 2,5-Dichloroaniline B 1,2,4-Trichlorobenzene A->B Diazotization & Sandmeyer Reaction C Nitrated Intermediate B->C Nitration (HNO₃/H₂SO₄) D Hydrazine Derivative C->D Hydrazine Displacement E Indazole Core D->E Fischer Indole Cyclization F This compound-ethyl E->F Esterification (Ethyl Chloroformate)

Caption: Simplified workflow for this compound-ethyl synthesis.

Protocol Outline: Synthesis of this compound-ethyl [11]

  • Diazotization and Sandmeyer Reaction: The process begins with 2,5-dichloroaniline, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then converted to 1,2,4-trichlorobenzene via a Sandmeyer reaction with cuprous chloride.

  • Nitration: The 1,2,4-trichlorobenzene intermediate is selectively nitrated at the 5-position using a mixture of nitric and sulfuric acids at low temperatures (0–10 °C) to yield a nitrated intermediate.

  • Hydrazine Displacement: The 2-chloro group of the nitrated compound is displaced by reacting it with hydrazine hydrate in a polar solvent such as ethanol or DMSO at elevated temperatures (80–100 °C). This step forms a 1-(2,5-dichloro-4-nitrophenyl)hydrazine derivative.

  • Cyclization: A Fischer indole cyclization is performed with cyclohexanone under acidic conditions. This reaction constructs the core heterocyclic structure, a 5-chloro-1-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazole.

  • Esterification: The final step is the esterification of the indazole core with ethyl chloroformate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. This reaction yields the final product, this compound-ethyl.

Self-Validation Note: Each intermediate in this synthesis pathway must be purified and characterized (e.g., via NMR, MS, and melting point analysis) to ensure the success of the subsequent step and the purity of the final product.

Analytical Methodologies

The detection and quantification of this compound-ethyl in environmental and biological matrices are critical for regulatory compliance and research. The primary methods employed are chromatographic techniques due to their high sensitivity and selectivity.

Table 3: Common Analytical Techniques
TechniqueDetectorSample MatrixKey Features
HPLC UV, MSSoil, Water, Plant TissueRobust method for routine analysis. MS detection provides high specificity and low detection limits (LOD).[16]
GC ECD, MSSoil, Water, Plant TissueSuitable for thermally stable compounds. ECD is highly sensitive to chlorinated compounds.[16]

Exemplary Protocol: LC-MS/MS Analysis of this compound-ethyl in Plant Tissue

This protocol is a representative workflow based on established methods for pesticide residue analysis.

  • Sample Preparation (Extraction):

    • Homogenize 2-5 g of plant tissue (e.g., wheat shoots) with liquid nitrogen.

    • Extract the homogenized sample with 20 mL of acetonitrile using a high-speed blender.

    • Add extraction salts (e.g., MgSO₄, NaCl) to induce phase separation (a QuEChERS-based approach).

    • Centrifuge the sample at 5000 rpm for 10 minutes.

  • Sample Clean-up (Dispersive SPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add it to a micro-centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • The PSA removes interfering matrix components like organic acids and sugars.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x150mm).[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor for specific precursor-to-product ion transitions for this compound-ethyl to ensure definitive identification and quantification. A potential precursor ion would be the [M+H]⁺ adduct at m/z 401.9.[5]

Self-Validation System: This protocol incorporates internal standards and matrix-matched calibration curves to correct for matrix effects and ensure analytical accuracy. The use of specific MRM transitions provides a high degree of confidence in the identification of the analyte.

Safety, Toxicology, and Environmental Fate

A thorough understanding of the toxicological profile and environmental behavior of this compound-ethyl is essential for its responsible use.

Human Health:

  • GHS Classification: this compound-ethyl is classified as a substance that may cause cancer (Carcinogenicity Category 1B) .[5][9]

  • Acute Toxicity: It is harmful if swallowed and can cause skin and eye irritation.[6]

  • Handling Precautions: Due to its hazard profile, strict adherence to safety protocols is required. This includes the use of personal protective equipment (PPE) such as gloves and eye protection, and handling in well-ventilated areas to avoid dust formation.[6]

Environmental Profile:

  • Ecotoxicology: this compound-ethyl is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) .[5] It is considered a severe marine pollutant.[5]

  • Environmental Fate: With low water solubility and a high LogP value, this compound-ethyl is expected to bind strongly to soil and organic matter, reducing its mobility in the environment. However, its persistence and potential for bioaccumulation are key considerations in environmental risk assessments.

References

  • AERU, University of Hertfordshire. (n.d.). This compound (Ref: HOE 072829). Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93536, this compound. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033865, this compound-ethyl. Retrieved January 14, 2026, from [Link]

  • Taylor, J., Brazier-Hicks, M., & Edwards, R. (2013). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved January 14, 2026, from [Link]

  • AERU, University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). Retrieved January 14, 2026, from [Link]

  • Luo, H., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Zhao, N., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Retrieved January 14, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - this compound-ethyl. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Retrieved January 14, 2026, from [Link]

  • Vischetti, C., et al. (2002). Analytical methods for the determination of pretilachlor and fenclorim in soil and rice plants. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

The Agricultural Application of Fenchlorazole-ethyl: A Technical Guide to its Role as a Herbicide Safener

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenchlorazole-ethyl stands as a critical component in modern cereal production, functioning not as a direct phytotoxic agent but as a sophisticated herbicide safener. Its primary agricultural application is to enhance the tolerance of key crops, most notably wheat and barley, to specific herbicides. This technical guide provides an in-depth exploration of the core agricultural uses of this compound-ethyl, elucidating its mechanism of action, practical applications, and the scientific principles underpinning its efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of this compound-ethyl's role in selective weed management.

Introduction: The Concept of Herbicide Safeners

The development of selective herbicides revolutionized weed control in agriculture. However, the margin of selectivity between crops and weeds can sometimes be narrow, leading to potential crop injury under certain environmental conditions or with specific herbicide-tolerant weed biotypes. Herbicide safeners are chemical agents applied in conjunction with a herbicide to protect the crop from injury without compromising the herbicide's efficacy against target weeds. This compound-ethyl is a prominent example of such a safener, specifically developed for use in monocotyledonous crops.[1][2]

Chemical and Physical Properties of this compound-ethyl

PropertyValueSource
IUPAC Name ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[3]
CAS Number 103112-35-2[3][4]
Molecular Formula C₁₂H₈Cl₅N₃O₂[3][4]
Molecular Weight 403.48 g/mol [3]
Appearance White to off-white crystalline solid[4]
Water Solubility Low[4]
Mode of Action Herbicide Safener[5]

Mechanism of Action: Enhancing Herbicide Metabolism

The primary mechanism by which this compound-ethyl exerts its safening effect is through the induction of the crop's natural detoxification pathways.[1][6] Specifically, it accelerates the metabolic breakdown of the co-applied herbicide within the crop plant, rendering it non-phytotoxic before it can cause significant damage. This is primarily achieved by enhancing the expression and activity of glutathione S-transferases (GSTs).[6][7]

GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of xenobiotics, including herbicides. This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its harmful effects. Studies have shown that treatment with this compound-ethyl can lead to a significant increase in GST activity in wheat, thereby enhancing the plant's ability to metabolize and detoxify herbicides like fenoxaprop-P-ethyl.[6]

Fenchlorazole_Ethyl_MOA cluster_crop Crop Plant Cell (e.g., Wheat) cluster_weed Weed Plant Cell FE This compound-ethyl Nucleus Nucleus FE->Nucleus Signal Transduction Herbicide Herbicide (e.g., Fenoxaprop-P-ethyl) GST_enzyme Glutathione S-Transferase (GST) Herbicide->GST_enzyme Substrate GST_gene GST Gene Nucleus->GST_gene Upregulates GST_mRNA GST mRNA GST_gene->GST_mRNA Transcription GST_mRNA->GST_enzyme Translation Detoxified_Herbicide Detoxified Herbicide (Conjugate) GST_enzyme->Detoxified_Herbicide Catalyzes Conjugation Glutathione Glutathione (GSH) Glutathione->GST_enzyme Vacuole Vacuole (Sequestration) Detoxified_Herbicide->Vacuole Transport Herbicide_weed Herbicide Target_site Target Site (e.g., ACCase) Herbicide_weed->Target_site Inhibition Weed_death Weed Death Target_site->Weed_death

Figure 1: Mechanism of this compound-ethyl as a herbicide safener.

Primary Agricultural Applications

The most well-documented and commercially significant use of this compound-ethyl is in combination with the herbicide fenoxaprop-P-ethyl for the control of grassy weeds in cereal crops.

Compatible Herbicides and Crops
HerbicideCrop(s)Target Weeds
Fenoxaprop-P-ethyl Wheat, BarleyAnnual and perennial grasses (e.g., wild oats, green foxtail)
Fenoxaprop-ethylWheat, BarleyAnnual and perennial grasses

While the primary pairing is with fenoxaprop-P-ethyl, this compound-ethyl has been investigated with other aryloxyphenoxypropionate (AOPP) herbicides.[7] Its use is predominantly in wheat and barley, where these herbicides can cause phytotoxicity without a safener.

Application Rates and Efficacy

The application rates of this compound-ethyl are always in conjunction with the herbicide. The ratio of safener to herbicide is critical for optimal performance.

HerbicideHerbicide Rate (g a.i./ha)This compound-ethyl Rate (g a.i./ha)CropEfficacy Notes
Fenoxaprop-P-ethyl50 - 10025 - 50WheatProvides excellent control of susceptible grasses with minimal and transient crop injury.[6]
Fenoxaprop-P-ethyl50 - 10025 - 50BarleyEffective weed control with good crop safety.

Note: Application rates can vary depending on the specific product formulation, weed pressure, and environmental conditions. Always consult the product label for specific recommendations.

Field studies have demonstrated that while the application of fenoxaprop-P-ethyl with this compound-ethyl can cause some initial, transient phytotoxicity to wheat (e.g., slight stunting or discoloration), the crop typically recovers quickly without any significant impact on yield.

Experimental Protocols

Protocol for Determining Glutathione S-Transferase (GST) Activity

This spectrophotometric assay is a standard method to quantify the induction of GST activity by this compound-ethyl in plant tissues.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well microplate

  • Homogenizer

  • Centrifuge

  • Phosphate buffer (100 mM, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

  • Reduced glutathione (GSH) solution (100 mM in phosphate buffer)

  • Plant tissue (e.g., wheat leaves)

Procedure:

  • Sample Preparation:

    • Harvest leaf tissue from both control and this compound-ethyl treated plants.

    • Homogenize the tissue in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Assay Cocktail Preparation:

    • For each 1 ml assay, prepare a cocktail containing:

      • 980 µl of phosphate buffer (pH 6.5)

      • 10 µl of 100 mM CDNB solution

      • 10 µl of 100 mM GSH solution

  • Measurement:

    • Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes to equilibrate.

    • Add 100 µl of the crude enzyme extract to the cuvette, mix, and immediately start recording the absorbance at 340 nm.

    • Record the absorbance every 30 seconds for 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹).

GST_Assay_Workflow start Start sample_prep Sample Preparation (Homogenization & Centrifugation) start->sample_prep measurement Spectrophotometric Measurement (Absorbance at 340 nm) sample_prep->measurement assay_prep Assay Cocktail Preparation (Buffer, CDNB, GSH) assay_prep->measurement calculation Calculation of GST Activity measurement->calculation end End calculation->end

Figure 2: Workflow for the Glutathione S-Transferase (GST) activity assay.

Protocol for Evaluating Safener Efficacy in a Greenhouse Setting

This protocol outlines a typical experiment to assess the effectiveness of this compound-ethyl in protecting a crop from herbicide injury.

Materials:

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Pots with appropriate soil mix

  • Crop seeds (e.g., wheat)

  • Herbicide (e.g., fenoxaprop-P-ethyl)

  • Safener (this compound-ethyl)

  • Sprayer calibrated for small plot applications

Procedure:

  • Planting and Growth:

    • Sow wheat seeds in pots and grow them under optimal greenhouse conditions.

    • Allow the plants to reach the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage).

  • Treatment Application:

    • Prepare spray solutions for the following treatments:

      • Untreated control

      • Herbicide alone

      • Herbicide + Safener

      • Safener alone

    • Apply the treatments evenly to the respective pots using a calibrated sprayer.

  • Data Collection:

    • Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a standardized rating scale (0% = no injury, 100% = complete plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

    • If the experiment is carried through to maturity, harvest the grain and measure the yield.

  • Data Analysis:

    • Statistically analyze the data (e.g., using ANOVA) to determine the significance of the safening effect on crop injury, biomass, and yield.

Environmental Fate and Ecotoxicology

While this compound-ethyl provides significant agronomic benefits, its environmental impact is a crucial consideration for its responsible use.

  • Soil Persistence: this compound-ethyl is considered to be of low to moderate persistence in the soil environment. Its degradation is influenced by soil type, microbial activity, and temperature.

  • Ecotoxicity: Like many agrochemicals, this compound-ethyl should be handled with care to minimize exposure to non-target organisms.[4] It is classified as very toxic to aquatic life with long-lasting effects.[3]

Conclusion

This compound-ethyl is a vital tool in modern agriculture, enabling the selective control of problematic grassy weeds in cereal crops. Its efficacy is rooted in a sophisticated biochemical mechanism that enhances the crop's own defense systems. By inducing the production of glutathione S-transferases, this compound-ethyl accelerates the detoxification of co-applied herbicides, thereby protecting the crop from injury. A thorough understanding of its mode of action, proper application techniques, and environmental characteristics is essential for maximizing its benefits while ensuring its safe and sustainable use in agricultural systems.

References

  • The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. - ResearchGate. (URL: [Link])

  • Herbicide Safeners, Additives and Formulants - BCPC. (URL: not available)
  • Current Advances in the Action Mechanisms of Safeners - MDPI. (URL: [Link])

  • This compound-ethyl (Ref: HOE 070542) - AERU - University of Hertfordshire. (URL: [Link])

  • Herbicide List | College of Agriculture, Forestry and Life Sciences - Clemson University. (URL: [Link])

  • This compound-ethyl. (URL: not available)
  • This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem - NIH. (URL: [Link])

  • Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (URL: [Link])

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (URL: [Link])

  • (PDF) Herbicide Safeners: an overview - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Early Research and Discovery of Fenchlorazole Safener

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Agricultural Imperative for Herbicide Safeners

In modern agriculture, the selective control of weeds within crop fields is a foundational pillar of yield protection. Herbicides, while highly effective, often possess a narrow margin of selectivity between the target weed and the cultivated crop. This can lead to phytotoxicity, where the crop itself is damaged by the chemical agent designed to protect it. The challenge gave rise to the development of herbicide safeners: chemical agents that are applied with an herbicide to selectively protect the crop from injury without compromising the herbicide's efficacy against weeds.[1][2][3]

The concept was first commercially realized in 1971 with 1,8-naphthalic anhydride, which was found to protect maize from thiocarbamate herbicide injury.[1] This pioneering work by O. L. Hoffmann established the "safener concept" and catalyzed a new field of agrochemical research.[4][5] Safeners function not by altering the herbicide's target site, but by stimulating the crop's intrinsic metabolic defense mechanisms, effectively enabling the crop to detoxify the herbicide at a faster rate.[2][4] It was within this scientific context that the next generation of safeners, including fenchlorazole, was discovered.

The Emergence of this compound: A Targeted Solution for Cereal Grains

In the late 1980s, researchers at Hoechst AG (now part of Bayer CropScience) were focused on expanding the utility of potent aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop, in cereal crops like wheat.[6][7] While effective against grassy weeds, these herbicides could cause significant injury to the very crops they were meant to protect. The research imperative was clear: find a compound that could selectively safeguard cereals from AOPP herbicides. This focused search led to the discovery and development of this compound, and more specifically its ethyl ester form, this compound-ethyl, which proved to be a highly effective safener.[6][8]

Property Value
Common Name This compound-ethyl[9][10]
CAS Registry Number 103112-35-2[9][10][11]
Molecular Formula C₁₂H₈Cl₅N₃O₂[7][9][12]
Molecular Weight 403.48 g/mol [10][11]
IUPAC Name ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[11][12]
Synonyms HOE 070542, Fenchlorazol-Ethyl[9][10][12]

Table 1: Chemical and Physical Properties of this compound-ethyl. This table summarizes the key identifiers and properties of the this compound-ethyl compound.

Core Discovery and Synthesis Pathway

The discovery of this compound-ethyl was not a serendipitous event but the result of a systematic synthesis and screening program. The process involved the rational design of heterocyclic compounds, guided by an understanding of xenobiotic metabolism in plants.

Multi-Step Synthesis Protocol

The commercial production of this compound-ethyl is a multi-step process that begins with 2,5-dichloroaniline.[6] The synthesis is a clear example of targeted organic chemistry designed to build a complex triazole structure.

Step 1: Diazotization and Sandmeyer Reaction

  • Objective: To convert the starting material, 2,5-dichloroaniline, into 1,2,4-trichlorobenzene.

  • Methodology:

    • 2,5-dichloroaniline is treated with sodium nitrite and hydrochloric acid under cold conditions to form a diazonium salt.

    • The resulting diazonium salt is subjected to a Sandmeyer reaction using cuprous chloride, which replaces the diazo group with a chlorine atom, yielding 1,2,4-trichlorobenzene.[6]

Step 2: Nitration

  • Objective: To introduce a nitro group onto the benzene ring.

  • Methodology: The 1,2,4-trichlorobenzene intermediate is selectively nitrated at the 5-position using a mixture of nitric and sulfuric acids at a controlled temperature of 0–10 °C.[6]

Step 3: Hydrazine Displacement

  • Objective: To form a hydrazine derivative, a key precursor for the triazole ring.

  • Methodology: The 2-chloro group of the nitrated intermediate is displaced by hydrazine hydrate in a polar solvent such as DMSO or ethanol at 80–100 °C.[6] This step forms 1-(2,5-dichloro-4-nitrophenyl)hydrazine.

Step 4: Ring Formation and Esterification

  • Objective: To construct the final triazole ring structure and add the ethyl ester group.

  • Methodology: The final step involves the reaction of the hydrazine intermediate to form the 1H-1,2,4-triazole core, followed by esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield the final product, this compound-ethyl.[6]

Fenchlorazole_Synthesis A 2,5-dichloroaniline B 1,2,4-trichlorobenzene A->B Diazotization & Sandmeyer Reaction C Nitrated Intermediate B->C Nitration (HNO3/H2SO4) D Hydrazine Derivative C->D Hydrazine Displacement E This compound-ethyl D->E Ring Formation & Esterification

Caption: Synthesis pathway of this compound-ethyl.

Unraveling the Mechanism of Action: The Role of Glutathione S-Transferases

The central discovery in the early research of this compound-ethyl was its mode of action: it works by accelerating the metabolic breakdown of the herbicide within the crop plant, effectively disarming it before it can cause harm.[6][7] This is achieved by inducing the expression of key detoxification enzymes.

Induction of Xenobiotic Detoxification Pathways

Research has demonstrated that this compound-ethyl, like many other safeners, acts as a signaling molecule that upregulates the expression of genes encoding for detoxification enzymes.[5][8] The most critical of these are the Glutathione S-Transferases (GSTs).

GSTs are a family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including herbicides.[13] This conjugation reaction increases the water solubility of the herbicide and renders it non-toxic. The resulting conjugate is then typically sequestered into the plant's vacuole for permanent storage.

Studies on wheat treated with this compound-ethyl have shown a significant, measurable increase in GST activity. One study noted that this compound-ethyl induced an eight-fold increase in glutathione peroxidase (GPOX) activity, a related and crucial part of the plant's antioxidant defense system.[8] This enzymatic enhancement is the biochemical basis for the safening effect.

Safener_MoA cluster_plant_cell Crop Plant Cell Safener This compound-ethyl Gene GST Genes Safener->Gene Induces Transcription Herbicide AOPP Herbicide (e.g., Fenoxaprop) Detox Non-Toxic Herbicide Metabolite Herbicide->Detox Detoxification GST Glutathione S-Transferase (GST) Enzyme Gene->GST Translation GST->Herbicide

Caption: Mechanism of this compound-ethyl safening action.

Experimental Protocol: Glutathione S-Transferase Activity Assay

To validate the hypothesis that this compound-ethyl induces GST activity, researchers would employ a standardized enzymatic assay. The following protocol is based on established methodologies for measuring GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[14]

Objective: To quantify the change in GST enzyme activity in wheat tissue following treatment with this compound-ethyl.

Materials:

  • Wheat seedlings (treated with and without this compound-ethyl)

  • Potassium phosphate buffer (100 mM, pH 6.7)

  • Glutathione (GSH) solution (5 mM)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (prepared in 99% ethanol)

  • Spectrophotometer capable of reading at 340 nm

  • Mortar and pestle, centrifuge

Methodology:

  • Protein Extraction:

    • Harvest leaf tissue from both control and this compound-ethyl-treated wheat seedlings.

    • Homogenize the tissue in ice-cold potassium phosphate buffer using a mortar and pestle.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the cytosolic proteins including GSTs. This is the enzyme source.

  • Assay Preparation:

    • In a quartz cuvette, prepare the reaction mixture containing:

      • Potassium phosphate buffer

      • GSH solution

      • Enzyme extract (supernatant)

    • The reaction is initiated by adding the CDNB solution.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm for 5 minutes.[14] The increase in absorbance is due to the formation of the thioether bond between GSH and CDNB, a reaction catalyzed by GST.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to convert the rate into specific enzyme activity (e.g., µmol of product formed per minute per mg of protein).[14]

Expected Outcome: The enzyme extracts from wheat treated with this compound-ethyl would show a significantly higher specific activity compared to the untreated controls, providing direct evidence of GST induction.

Treatment Group Herbicide Injury Score (0-10)GST Activity (units/mg protein)
Control (No Herbicide)01.5
Herbicide Alone7 (Severe)1.6
Herbicide + this compound-ethyl1 (Slight)8.5

Table 2: Representative Data from a Primary Screening and Mechanistic Study. This hypothetical data illustrates the correlation between the safening effect (reduced injury) and the biochemical mechanism (increased GST activity).

Conclusion and Significance

The discovery of this compound-ethyl represents a milestone in the development of modern crop protection solutions. It was a product of targeted research that addressed a specific need: enabling the use of highly effective AOPP herbicides in sensitive but vital cereal crops. The early research not only delivered a commercially successful product but also deepened the scientific understanding of the biochemical pathways that plants use to defend themselves against chemical stress. The elucidation of its mechanism—the induction of Glutathione S-Transferases—reinforced a central paradigm in safener science that continues to guide research and development today. This compound stands as a testament to the power of integrating organic synthesis, plant physiology, and biochemistry to solve complex agricultural challenges.

References

  • BCPC. Herbicide Safeners, Additives and Formulants. [Link]

  • AERU, University of Hertfordshire. This compound (Ref: HOE 072829). [Link]

  • MDPI. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. [Link]

  • Illinois Experts. Crop selectivity and herbicide safeners: Historical perspectives and development, safener-regulated gene expression, signaling, and new research directions. [Link]

  • Julius-Kühn-Archiv. Herbicide Safeners: an overview. [Link]

  • Wikipedia. Herbicide safener. [Link]

  • ResearchGate. The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. [Link]

  • National Center for Biotechnology Information. This compound-ethyl. PubChem Compound Database. [Link]

  • CAS Common Chemistry. This compound-ethyl. [Link]

  • AERU, University of Hertfordshire. This compound-ethyl (Ref: HOE 070542). [Link]

  • alanwood.net. This compound-ethyl data sheet. [Link]

  • SciELO. Glutathione S-Transferase Activity in Tissues of Rats Exposed to Fenarimol. [Link]

  • National Center for Biotechnology Information. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. [Link]

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Methodological & Application

Determination of Fenchlorazole-ethyl using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenchlorazole-ethyl is a chemical compound used in agriculture, primarily as a safener in herbicide formulations.[1] It belongs to the dichlorobenzene chemical class and functions to protect crops from herbicide injury.[1] Chemically, it is identified as ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate.[2][3] Given its application in agriculture, regulatory bodies establish maximum residue limits (MRLs) for this compound-ethyl in food and environmental samples.[4] Accurate and robust analytical methods are therefore essential for monitoring its presence in various matrices to ensure consumer safety and environmental protection.

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of this compound-ethyl. The methodology described herein is designed for researchers, quality control analysts, and regulatory scientists, providing a comprehensive protocol from sample preparation to final analysis. The principles and validation parameters are grounded in internationally recognized guidelines, such as those from SANTE, to ensure data integrity and trustworthiness.[5][6]

Principle of the Method

The analytical method is based on reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates chemical compounds based on their polarity. This compound-ethyl is a relatively non-polar molecule (XLogP3: 5.1) and exhibits very low solubility in water, making it an ideal candidate for reversed-phase chromatography.[1][3][7]

In this method, the sample extract is injected into the HPLC system. The stationary phase consists of a non-polar C18 (octadecylsilyl) bonded silica material. The mobile phase is a polar mixture of acetonitrile and water. As the mobile phase flows through the column, this compound-ethyl partitions between the stationary and mobile phases. Due to its non-polar nature, it has a stronger affinity for the C18 stationary phase compared to the polar mobile phase, causing it to be retained on the column. The precise composition of the mobile phase is optimized to achieve a suitable retention time and sharp, symmetrical peak shape for the analyte.

Detection is achieved using a UV-Vis detector. Aromatic compounds like this compound-ethyl absorb light in the ultraviolet region of the spectrum. The detector measures the absorbance of the column effluent at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte. Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of analytical standards of known concentrations.[8]

Materials and Reagents

Chemicals and Standards
  • This compound-ethyl Analytical Standard: PESTANAL®, ≥98% purity (Sigma-Aldrich or equivalent).[2]
  • Acetonitrile: HPLC gradient grade or equivalent.
  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).
  • Methanol: HPLC grade (for extraction).
  • Formic Acid (optional): Reagent grade (for mobile phase modification if needed).
  • Nitrogen Gas: High purity, for solvent evaporation.
Instrumentation and Equipment
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
  • Analytical Balance: Capable of weighing to 0.01 mg.
  • Vortex Mixer.
  • Centrifuge: Capable of reaching at least 4000 rpm.
  • Solvent Filtration Assembly: With 0.45 µm or 0.22 µm membrane filters.
  • Syringe Filters: 0.22 µm PTFE or nylon for sample filtration.
  • Ultrasonic Bath.
  • Nitrogen Evaporation System (optional): For sample concentration.

Experimental Protocols

HPLC Conditions

The selection of a C18 column is based on the non-polar nature of this compound-ethyl. The mobile phase of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. A UV detection wavelength is chosen based on the absorbance maxima of the analyte.

Table 1: HPLC Instrumentation and Operating Conditions.
ParameterCondition
Analytical Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (70:30, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 220 nm
Run Time Approximately 10 minutes
Preparation of Solutions
4.2.1 Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 25 mg of this compound-ethyl analytical standard into a 25 mL volumetric flask.[2]
  • Dissolve the standard in acetonitrile.
  • Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
  • Bring the flask to volume with acetonitrile and mix thoroughly.
  • Store this stock solution in an amber vial at 4 °C.
4.2.2 Working Standard Solutions
  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30).
  • A typical calibration curve range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
  • These solutions should be prepared fresh daily to ensure accuracy.
Sample Preparation

Sample preparation is a critical step to ensure that the analyte is efficiently extracted from the matrix and that interferences are minimized. The choice of extraction solvent and cleanup procedure depends on the sample matrix (e.g., soil, water, crop). The following are general protocols.

4.3.1 Water Samples (Solid-Phase Extraction - SPE)
  • Filter the water sample (500 mL) through a glass fiber filter to remove suspended solids.
  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
  • After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
  • Dry the cartridge under vacuum or with nitrogen for 15-20 minutes.
  • Elute the this compound-ethyl from the cartridge with 2 x 3 mL aliquots of acetonitrile.
  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 1.0 mL of mobile phase.
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4.3.2 Soil and Crop Samples (QuEChERS-based Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in complex matrices.[4]

  • Homogenize 10 g of the sample (soil or crop material).
  • Place the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE (d-SPE) cleanup salts (e.g., magnesium sulfate, PSA).
  • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
  • Transfer the supernatant to a clean vial, evaporate to dryness if necessary, and reconstitute in 1.0 mL of mobile phase.
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram

The entire process from sample receipt to data analysis is outlined below. This workflow ensures a systematic and traceable approach to the analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample Receive & Homogenize Sample (Soil, Water, etc.) extraction Sample Extraction (SPE or QuEChERS) sample->extraction standard Prepare Stock & Working Analytical Standards calibration Generate Calibration Curve from Standards standard->calibration cleanup Extract Cleanup & Concentration extraction->cleanup reconstitution Reconstitute in Mobile Phase cleanup->reconstitution hplc Inject Sample into HPLC-UV System reconstitution->hplc chromatography Chromatographic Separation on C18 Column hplc->chromatography detection UV Detection at 220 nm chromatography->detection integration Peak Integration & Area Calculation detection->integration quantification Quantify Analyte Concentration integration->quantification calibration->quantification report Generate Final Report quantification->report

Figure 1. General workflow for the HPLC analysis of this compound-ethyl.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as SANTE/11312/2021.[5][6][9] Key validation parameters are summarized below.

Table 2: Method Validation and System Suitability Parameters.
ParameterAcceptance CriteriaTypical Result
Linearity (Coefficient of Determination) R² ≥ 0.99R² > 0.995 over 0.1 - 25.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3~0.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10; lowest point on calibration curve0.1 µg/mL
Accuracy (Recovery) 70% - 120%95% - 105% in spiked matrix samples
Precision (Repeatability, RSDr) ≤ 20%< 5% for replicate injections
Specificity No interfering peaks at the retention time of the analytePeak is spectrally pure; no interferences from blank matrix
System Suitability: Tailing Factor T ≤ 2.0~1.1
System Suitability: Theoretical Plates N > 2000> 5000
  • Linearity: Assessed by injecting calibration standards at a minimum of five concentration levels and performing a linear regression analysis of peak area versus concentration.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of this compound-ethyl and calculating the percent recovery.[4]

  • Precision: Evaluated by performing multiple injections of the same standard (repeatability) and by analyzing multiple spiked samples on different days (reproducibility).

  • System Suitability: Performed before each analytical run by injecting a mid-level standard to verify that the chromatographic system is performing adequately.

Conclusion

The HPLC-UV method described provides a robust, specific, and reliable protocol for the quantitative determination of this compound-ethyl. The use of a standard C18 column with a simple isocratic mobile phase makes the method accessible and easy to implement in most analytical laboratories. The detailed procedures for sample preparation from various matrices, combined with rigorous method validation according to SANTE guidelines, ensure the generation of high-quality, defensible data suitable for regulatory compliance and research applications.

References

  • Organomation. Pesticide Sample Preparation. Available from: [Link]
  • EU Reference Laboratories for Residues of Pesticides. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Available from: [Link]
  • EU Reference Laboratories for Residues of Pesticides. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Available from: [Link]
  • European Commission. Guidelines - Maximum Residue levels. Available from: [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033865, this compound-ethyl. Available from: [Link]
  • An, Y. (2020). Detection of Pesticide Residues in Soil, Water, and Food. IOP Conference Series: Earth and Environmental Science, 544, 012009. Available from: [Link]
  • Lynxee consulting. SANTE/11312/2021 Archives. Available from: [Link]
  • Agilent Technologies. (2022). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Application Note. Available from: [Link]
  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Available from: [Link]
  • Waypoint Analytical. Pesticide Residue Analysis Guide. Available from: [Link]
  • Spectroscopy Online. (2020). Soil Sample Preparation for Pesticide Analysis. Available from: [Link]
  • CRM LABSTANDARD. This compound-Ethyl solution. Available from: [Link]
  • University of Hertfordshire. This compound (Ref: HOE 072829). AERU. Available from: [Link]
  • University of Hertfordshire. This compound-ethyl (Ref: HOE 070542). AERU. Available from: [Link]
  • Velkoska-Markovska, L., et al. (2018). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. Available from: [Link]
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
  • CAS Common Chemistry. This compound-ethyl. Available from: [Link]
  • Wang, Y., et al. (2019). Establishment and Comparative Analysis of Enzyme-Linked Immunoassay and Time-Resolved Fluoroimmunoassay for the Determination of Trace Quinclorac in Environment. Molecules, 24(15), 2788. Available from: [Link]
  • Pokale, P. R., & Gosavi, S. A. (2022). ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION. International Journal of Research in Pharmacy and Chemistry, 12(2), 12-19. Available from: [Link]

Sources

Application Note: Quantitative Analysis of Fenchlorazole-ethyl in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantification of fenchlorazole-ethyl in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound-ethyl, a safener used in agriculture to protect crops from herbicide injury, can persist in soil, necessitating sensitive and selective monitoring methods to assess its environmental fate and potential impact.[1] The methodology herein employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, which provides high recovery and effective cleanup from the complex soil matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for trace-level quantification. This guide provides a comprehensive workflow, from sample preparation to data analysis, and includes detailed protocols, instrument parameters, and validation guidelines designed for researchers, environmental scientists, and analytical laboratories.

Introduction

This compound-ethyl (ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate) is an agrochemical primarily used as a herbicide safener.[1] It enhances the tolerance of cereal crops to certain herbicides by accelerating the metabolic detoxification of the herbicide in the plant.[1] Due to its application in agricultural fields, residues of this compound-ethyl can accumulate in the soil. Soil is a highly complex and variable matrix, consisting of inorganic materials, organic matter, and a diverse microbial population, which makes the extraction and analysis of pesticide residues challenging.[2][3]

The physicochemical properties of this compound-ethyl, such as its low water solubility (0.9 mg/L) and high octanol-water partition coefficient (Log P of 4.52), indicate a tendency for it to adsorb to soil organic matter. Therefore, a robust analytical method is essential for its accurate quantification to conduct environmental risk assessments and ensure regulatory compliance.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and ability to handle complex matrices.[4] The QuEChERS method, originally developed for pesticide analysis in fruits and vegetables, has been widely and successfully adapted for soil matrices, offering numerous advantages such as speed, cost-effectiveness, and high performance.[2][3] This application note details a comprehensive and validated LC-MS/MS method for the determination of this compound-ethyl in soil, providing the scientific community with a reliable tool for environmental monitoring.

Experimental Principle

The overall analytical workflow is designed to ensure the accurate and precise quantification of this compound-ethyl from a complex soil matrix. The process begins with a robust sample preparation step to efficiently extract the analyte and remove interfering matrix components. This is followed by sensitive and selective instrumental analysis.

Sample Preparation: The QuEChERS Approach

Soil is a challenging matrix due to the strong interactions that can occur between analytes and soil components.[2][3] The chosen sample preparation is based on the widely adopted QuEChERS protocol, which involves two main stages:

  • Extraction: The soil sample is first hydrated to improve extraction efficiency. This compound-ethyl is then extracted from the soil matrix into an organic solvent, acetonitrile, which is effective for a wide range of pesticides with varying polarities. The high Log P value of this compound-ethyl suggests good solubility in organic solvents. The extraction is facilitated by vigorous shaking.

  • Partitioning & Cleanup: After extraction, partitioning is induced by adding a mixture of salts (magnesium sulfate and sodium acetate). This step separates the acetonitrile layer from the aqueous and solid soil components. A subsequent dispersive solid-phase extraction (dSPE) step is performed on an aliquot of the acetonitrile supernatant. This "cleanup" step uses a combination of sorbents, typically Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences, resulting in a cleaner extract for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The cleaned extract is analyzed using a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column is used to separate this compound-ethyl from any remaining matrix components. A gradient elution with a mobile phase consisting of water and methanol (or acetonitrile) with additives like ammonium formate or formic acid ensures a sharp peak shape and good retention.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.[5] This involves monitoring specific precursor-to-product ion transitions for this compound-ethyl. Two transitions are typically used: a primary transition for quantification and a secondary transition for confirmation, with their ratio serving as an identity check.[6][7]

The logical workflow for this entire process is depicted in the diagram below.

Caption: Overall workflow for this compound-ethyl quantification in soil.

Materials and Reagents

  • Standards: this compound-ethyl analytical standard (Purity >98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Salts & Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-weighed QuEChERS extraction and dSPE kits are commercially available.

  • Equipment: 50 mL polypropylene centrifuge tubes, 2 mL dSPE tubes, analytical balance, vortex mixer, centrifuge, syringe filters (0.22 µm), autosampler vials.

Detailed Protocols

Preparation of Standards
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound-ethyl standard and dissolve in 100 mL of acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to create calibration standards.

  • Matrix-Matched Calibration Curve: To compensate for matrix effects, which can cause ion suppression or enhancement, it is crucial to prepare calibration standards in a blank soil extract.[4] Prepare a blank soil sample by following the entire extraction and cleanup protocol (Section 4.2). Use the resulting blank extract to dilute the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Soil Sample Preparation Protocol (Modified QuEChERS)
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

  • Weighing and Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of ultrapure water and vortex for 1 minute. Allow the sample to hydrate for 10-15 minutes.[8]

  • Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid, if necessary, to improve recovery of certain pesticides) to the tube.[8]

  • Shaking: Cap the tube tightly and shake vigorously for 15 minutes on a mechanical shaker. This ensures thorough interaction between the solvent and the soil matrix for efficient extraction.

  • Partitioning: Add the contents of a QuEChERS partitioning salt packet (e.g., 4 g MgSO₄ and 1.7 g NaOAc).[8] Immediately cap and shake vigorously for 1 minute. The anhydrous MgSO₄ absorbs excess water, promoting the phase separation.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes. This will result in three distinct layers: a bottom layer of soil, a middle aqueous layer, and an upper acetonitrile layer containing the extracted this compound-ethyl.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex and Centrifuge: Vortex the dSPE tube for 1 minute to ensure the extract interacts with the sorbents. Centrifuge at high rcf (e.g., ≥5000) for 2 minutes.

  • Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial, after filtering through a 0.22 µm syringe filter, for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
UPLC System Standard High-Performance LC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 10% B (0 min) -> 95% B (8 min) -> 95% B (10 min) -> 10% B (10.1 min) -> 10% B (12 min)
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon
MRM Transitions for this compound-ethyl

The monoisotopic mass of this compound-ethyl (C₁₂H₈Cl₅N₃O₂) is approximately 400.9059 Da. Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 401.9. The fragmentation of this compound-ethyl in the collision cell is expected to involve the loss of the ethyl group or the entire ethyl carboxylate moiety, as suggested by studies on its transformation products.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed FragmentDwell Time (ms)Collision Energy (eV)*Purpose
401.9 373.9 [M+H - C₂H₄]⁺5015 - 25Quantifier
401.9 328.9 [M+H - COOC₂H₅]⁺5025 - 35Qualifier

*Collision energies are instrument-dependent and must be optimized by infusing a standard solution of this compound-ethyl and varying the collision energy to maximize the signal for each product ion.

Method Validation

A self-validating system is essential for trustworthy results. The analytical method should be validated according to established guidelines (e.g., SANCO/12682/2019) to ensure its performance is fit for purpose. Key validation parameters include:

ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the instrument to the analyte concentration over a defined range.
Accuracy (Recovery) 70-120%Assesses the agreement between the measured concentration and the true concentration. Performed by spiking blank soil at multiple levels (e.g., 10, 50, and 100 µg/kg).
Precision (RSD) Repeatability RSDr ≤ 20% Reproducibility RSDR ≤ 20%Measures the closeness of agreement between a series of measurements. Repeatability (intra-day) and reproducibility (inter-day) should be assessed.
Limit of Quantification (LOQ) Lowest validated spike level meeting accuracy and precision criteria.The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte in blank samples. Ion ratio of qualifier/quantifier within ±30% of the standard.Ensures that the signal being measured is solely from the target analyte and not from matrix interferences.

The relationship between these validation pillars ensures a robust and self-validating protocol.

G cluster_1 Validation Outcome A Accuracy (Recovery) (70-120%) Trust Trustworthy & Reliable Results A->Trust P Precision (RSD) (≤20%) P->Trust L Linearity (r²) (>0.99) L->Trust S Selectivity (Ion Ratio ±30%) S->Trust LOQ Limit of Quantification (LOQ) LOQ->Trust

Caption: Interdependence of validation parameters for a trustworthy method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of this compound-ethyl in soil samples. The combination of a modified QuEChERS extraction method with UPLC-MS/MS analysis offers a robust workflow suitable for high-throughput environmental monitoring laboratories. By adhering to the detailed protocols and validation procedures outlined, researchers and scientists can generate high-quality, reliable data on the concentration of this herbicide safener in the environment. The causality-driven explanations for experimental choices and the self-validating nature of the described protocols ensure scientific integrity and trustworthiness of the results.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Measuring Pesticide Residues. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. (A general reference for the QuEChERS method, specific URL not available)
  • University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Melo, A. A., et al. (2021). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Molecules, 26(15), 4479. Available at: [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (2017). Validation Report 16. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Retrieved from [Link]

  • European Commission. (2019). SANTE/12682/2019 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. PubChem Compound Database. Retrieved from [Link]

  • Steen, R. J., Bobeldijk, I., & Brinkman, U. A. (2001). Screening for transformation products of pesticides using tandem mass spectrometric scan modes. Journal of Chromatography A, 915(1-2), 129-137. Retrieved from [Link]

  • Sapozhnikova, Y., & Lehotay, S. J. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2533. Available at: [Link]

  • Kmellár, B., et al. (2008). Validation and uncertainty study of a comprehensive list of 160 pesticide residues in multi-class vegetables by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1215(1-2), 37-50. (A general reference for matrix effects, specific URL not available)
  • Cummins, I., et al. (2022). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. Available at: [Link]

Sources

Application Note: A Robust GC-MS/MS Protocol for the Quantification of Fenchlorazole-ethyl Residues in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the determination of fenchlorazole-ethyl residues in soil and water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound-ethyl is a herbicide safener used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides. Its potential for environmental persistence necessitates a sensitive and selective analytical method for monitoring its residues. This protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis with a triple quadrupole GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The described methodology provides the necessary specificity and sensitivity for the quantification of this compound-ethyl at trace levels, meeting the requirements for environmental monitoring and food safety applications.

Introduction: The Rationale for this compound-ethyl Residue Analysis

This compound-ethyl (ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate) is an important agricultural chemical that enhances the tolerance of crops like wheat to specific herbicides.[1] While beneficial for crop protection, the introduction of any chemical into the environment raises concerns about its potential fate and persistence. Regulatory bodies and environmental protection agencies worldwide establish maximum residue limits (MRLs) for pesticides and related compounds in various matrices to safeguard environmental and human health.

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) has become the gold standard for the analysis of multi-residue pesticides in complex matrices.[2] Its high selectivity and sensitivity, particularly when operating in Multiple Reaction Monitoring (MRM) mode, allow for the accurate quantification of target analytes even in the presence of significant matrix interference.[3]

This application note provides a comprehensive, step-by-step protocol for the analysis of this compound-ethyl, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is built upon the robust and efficient QuEChERS sample preparation technique, which has revolutionized the field of pesticide residue analysis.[4]

Materials and Reagents

Standards and Chemicals
  • This compound-ethyl analytical standard (PESTANAL®, analytical standard, or equivalent)[5]

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous, analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • C18 sorbent

  • Toluene, pesticide residue grade

  • Helium (carrier gas), ultra-high purity (99.999%)

  • Argon (collision gas), ultra-high purity (99.999%)

Equipment
  • Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS) system equipped with an autosampler

  • GC capillary column: e.g., Agilent HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent

  • High-speed centrifuge capable of >4000 x g

  • Vortex mixer

  • Analytical balance (4 decimal places)

  • Syringe filters (0.22 µm, PTFE)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Glass vials with PTFE-lined caps

Experimental Workflow: From Sample to Signal

The analytical workflow is a multi-stage process designed to ensure the accurate and precise quantification of this compound-ethyl. Each stage is critical for the overall success of the analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction (QuEChERS) Extraction (QuEChERS) Homogenization->Extraction (QuEChERS) Dispersive SPE (d-SPE) Cleanup Dispersive SPE (d-SPE) Cleanup Extraction (QuEChERS)->Dispersive SPE (d-SPE) Cleanup Final Extract Final Extract Dispersive SPE (d-SPE) Cleanup->Final Extract GC-MS/MS Analysis GC-MS/MS Analysis Final Extract->GC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) GC-MS/MS Analysis->Data Acquisition (MRM) Quantification & Confirmation Quantification & Confirmation Data Acquisition (MRM)->Quantification & Confirmation Reporting Reporting Quantification & Confirmation->Reporting

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Sample Preparation: The QuEChERS Protocol

The QuEChERS method is a streamlined approach to sample extraction and cleanup that offers high recoveries for a broad range of pesticides.[4][6] This protocol is adapted for soil and water matrices.

4.1.1. Soil Sample Preparation

  • Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • For dry soils, add 8 mL of deionized water and vortex for 1 minute to rehydrate.

    • Add 10 mL of acetonitrile (ACN).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). For soils with high organic matter, C18 may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is the final extract.

4.1.2. Water Sample Preparation

  • Extraction:

    • Measure 10 mL of the unfiltered water sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Follow the same d-SPE cleanup procedure as described for soil samples (Section 4.1.1, step 3).

GC-MS/MS Analysis

The final extract is analyzed using a GC-MS/MS system. The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.

4.2.1. GC Parameters

ParameterSetting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min)

4.2.2. MS/MS Parameters

Proposed MRM Transitions for Method Development:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound-ethyl401.9373.9Optimize327.9Optimize

Note: The precursor ion is based on the [M-H]+ adduct. The product ions are proposed based on likely fragmentation patterns (e.g., loss of C2H4, loss of C2H4 and HCl). Collision energies must be optimized for the specific instrument to achieve the best signal intensity.

MS ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Collision Gas Argon
Dwell Time 100 ms

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its fitness for purpose. Key validation parameters should be assessed according to established guidelines such as those from SANTE or the AOAC.

5.1. Linearity

Prepare matrix-matched calibration standards over the expected concentration range (e.g., 1-100 µg/L). A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.

5.2. Accuracy and Precision

Spike blank matrix samples at different concentration levels (e.g., low, medium, and high) in replicate (n=5). The mean recovery should be within 70-120%, with a relative standard deviation (RSD) of ≤ 20%.

5.3. Limits of Detection (LOD) and Quantification (LOQ)

The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3, while the LOQ is the concentration with a signal-to-noise ratio of 10. The LOQ should be at or below the relevant regulatory limits.

5.4. Quality Control

For each batch of samples, include a procedural blank, a matrix-matched calibration curve, and at least one spiked quality control sample to monitor the performance of the method.

Conclusion

This application note provides a detailed and scientifically sound protocol for the determination of this compound-ethyl residues in soil and water matrices. By combining the efficiency of the QuEChERS sample preparation method with the sensitivity and selectivity of GC-MS/MS, this method is well-suited for routine environmental monitoring and food safety applications. The provided parameters serve as a strong foundation for method implementation and can be optimized to meet the specific requirements of the user's laboratory and instrumentation.

References

  • Agilent Technologies. (2016). Confidentially Confirm Pesticides and Environmental Pollutants in Complex Matrices.
  • Agilent Technologies. (n.d.). MRM transitions database for pesticide analysis by GCMS. Retrieved from Agilent's website.[7]

  • Agilent Technologies. (n.d.). Pesticide Dynamic MRM Compound Database for Screening and Identification Using the Agilent Triple Quadrupole LC/MS Systems. Retrieved from a relevant Agilent publication.[8]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • CABI Digital Library. (2018). Development and validation of modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food. Retrieved from CABI Digital Library.[6]

  • EURL DataPool. (n.d.). EURL DataPool. Retrieved from the EURL DataPool website.[9][10]

  • EURL-Pesticides. (n.d.). Validation Report 16. Retrieved from the EURL-Pesticides website.[11]

  • Hertfordshire, University of. (n.d.). This compound-ethyl (Ref: HOE 070542). AERU.
  • MDPI. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). Retrieved from MDPI.[12]

  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. PubChem.
  • LGC Standards. (n.d.). This compound-ethyl | CAS 103112-35-2. Retrieved from LGC Standards.[2]

  • Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from Phenomenex.

  • ResearchGate. (n.d.). Acquisition and MRM parameters for the analysis of studied pesticides by GC-MS/MS. Retrieved from ResearchGate.[5]

  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Retrieved from Thermo Fisher Scientific.[3]

  • USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS.
  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from a relevant Agilent publication.[2]

Sources

Application Notes and Protocols for Glutathione S-Transferase (GST) Activity Assay with Fenchlorazole-ethyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nexus of Xenobiotic Detoxification and Agricultural Biotechnology

Glutathione S-Transferases (GSTs) represent a superfamily of multifunctional enzymes pivotal to cellular defense mechanisms.[1] Primarily known as Phase II detoxification enzymes, GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[2] This action renders toxic, hydrophobic xenobiotics into more water-soluble, less toxic conjugates that can be readily sequestered or excreted.[2]

In the realm of agricultural science, the modulation of GST activity is of paramount importance. Herbicide safeners are chemical agents that, when applied, protect crop plants from herbicide injury without compromising weed control efficacy. Fenchlorazole-ethyl is a notable herbicide safener employed to enhance the tolerance of cereal crops, such as wheat, to specific herbicides.[3][4] Its protective mechanism is largely attributed to the induction of endogenous detoxification systems within the plant, prominently featuring the upregulation of GST gene expression and subsequent increases in GST enzyme activity.[2][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the inductive effect of this compound-ethyl on GST activity. We present a detailed, field-proven protocol for treating wheat seedlings with this compound-ethyl, followed by a robust spectrophotometric assay to quantify the resulting changes in total GST activity using the universal substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Principle of the Assay

The enzymatic assay for GST activity is based on the reaction between reduced glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (CDNB). GST catalyzes the nucleophilic attack of the thiol group of GSH on the electrophilic center of CDNB. This conjugation reaction forms the product S-(2,4-dinitrophenyl)glutathione (GS-DNB). The formation of this GS-DNB conjugate results in a measurable increase in absorbance at a wavelength of 340 nm. The rate of this absorbance increase is directly proportional to the GST activity in the sample.

The underlying reaction is as follows:

GSH + CDNB --(Glutathione S-Transferase)--> S-(2,4-dinitrophenyl)glutathione + HCl

By measuring the rate of change in absorbance over time (ΔA340/min), the specific activity of GST in a given sample can be calculated and expressed in standard enzyme units.

Part 1: this compound-ethyl Treatment Protocol for Induction of GST Activity in Wheat

This protocol details the treatment of wheat seedlings to induce GST activity. The causality behind this experimental design is to simulate conditions under which a safener would be applied in an agricultural setting to elicit a protective response.

Materials and Reagents
  • Wheat seeds (e.g., Triticum aestivum)

  • This compound-ethyl (CAS: 103112-35-2)

  • Acetone (or DMSO)

  • Deionized water

  • Planting trays and soil (or hydroponic growth medium)

  • Environmental growth chamber

  • Spray bottle

Step-by-Step Protocol
  • Plant Growth:

    • Sow wheat seeds in trays containing appropriate soil mix or in a hydroponic system.

    • Grow the seedlings in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 25°C), and humidity (e.g., 60%).[7]

    • Allow seedlings to grow for 9 days. This developmental stage is responsive to safener treatment.

  • Preparation of this compound-ethyl Working Solution (10 mg/L):

    • Rationale: this compound-ethyl has very low solubility in water (approximately 0.9 mg/L).[3] Therefore, a stock solution in an organic solvent is required before dilution into an aqueous spray solution.

    • Stock Solution: Prepare a 10 g/L stock solution of this compound-ethyl in acetone. Weigh 100 mg of this compound-ethyl and dissolve it in 10 mL of acetone.

    • Working Solution: To prepare a 10 mg/L working solution, add 100 µL of the 10 g/L stock solution to 99.9 mL of deionized water. Mix thoroughly. This will result in a final acetone concentration of 0.1%, which is generally well-tolerated by plants for foliar application.

    • Control Solution: Prepare a control spray solution containing 0.1% acetone in deionized water.

  • Treatment Application:

    • Divide the 9-day-old wheat seedlings into two groups: "Control" and "this compound-ethyl treated".

    • Using a spray bottle, apply the respective solutions to the foliage of the seedlings until runoff is observed. Ensure even coverage.

    • For a robust induction, this application can be repeated daily.[7] However, a single application is often sufficient to observe a significant increase in GST activity within 24-48 hours.

  • Incubation and Harvest:

    • Return the treated plants to the growth chamber.

    • Harvest the aerial parts (shoots) of the seedlings 24 to 48 hours post-treatment. This time frame allows for the transcriptional upregulation and translation of GST enzymes.

    • Wash the harvested tissue gently with deionized water to remove any residual treatment solution.

    • Blot the tissue dry and either proceed directly to enzyme extraction or flash-freeze the tissue in liquid nitrogen and store at -80°C for later analysis.

Part 2: Glutathione S-Transferase Activity Assay Protocol

This section describes the quantitative measurement of GST activity in the prepared plant extracts. The protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Materials and Reagents
  • Harvested wheat shoots (control and treated)

  • Liquid nitrogen

  • Chilled mortar and pestle or tissue homogenizer

  • Homogenization Buffer: 100 mM potassium phosphate buffer (pH 7.0), containing 2 mM EDTA. Keep on ice.

  • Protease inhibitor cocktail (optional but recommended)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

  • Reduced Glutathione (GSH) Solution: 100 mM GSH in deionized water. Prepare fresh and keep on ice.

  • 1-Chloro-2,4-dinitrobenzene (CDNB) Solution: 100 mM CDNB in ethanol.

  • BCA or Bradford Protein Assay Kit

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm in kinetic mode.

Experimental Workflow Diagram

GST_Assay_Workflow cluster_prep Part 1: Sample Preparation cluster_assay Part 2: Kinetic Assay Harvest Harvest Control & This compound-ethyl Treated Shoots Freeze Flash Freeze in Liquid Nitrogen Harvest->Freeze Homogenize Homogenize Tissue in Cold Buffer Freeze->Homogenize Centrifuge Centrifuge at 12,000 x g for 20 min at 4°C Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant ProteinAssay Determine Protein Concentration Supernatant->ProteinAssay AddSample Add Enzyme Extract to Master Mix ProteinAssay->AddSample Input for Normalization PrepMix Prepare Assay Master Mix (Buffer, GSH, CDNB) PrepMix->AddSample Measure Measure Absorbance at 340 nm (Kinetic) AddSample->Measure Analyze Calculate ΔA340/min & Specific Activity Measure->Analyze

Caption: Workflow for GST activity measurement after this compound-ethyl treatment.

Step-by-Step Protocol
  • Enzyme Extraction:

    • Rationale: This step efficiently lyses the plant cells to release cytosolic enzymes while maintaining their activity by keeping the process cold and, if necessary, inhibiting proteases.

    • Weigh approximately 100-200 mg of frozen plant tissue.

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a pre-chilled tube and add 1 mL of ice-cold Homogenization Buffer (a ratio of 100 mg tissue per 1 mL buffer is a good starting point).[8] Add a protease inhibitor cocktail if desired.

    • Homogenize further using a tissue homogenizer or by vortexing vigorously.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (this is the crude enzyme extract) to a new pre-chilled tube. Keep on ice.

  • Protein Quantification:

    • Determine the total protein concentration of each enzyme extract using a standard method like the Bradford or BCA assay. This is crucial for normalizing the enzyme activity and calculating the specific activity.

  • Kinetic Assay (Cuvette Format):

    • Set up a temperature-controlled spectrophotometer to measure absorbance at 340 nm in kinetic mode at 25°C.

    • Reaction Mixture Preparation: In a 1 mL UV-transparent cuvette, prepare the following reaction mixture:

      • 880 µL of Assay Buffer (pH 6.5)

      • 10 µL of 100 mM GSH solution (final concentration: 1 mM)

      • 10 µL of 100 mM CDNB solution (final concentration: 1 mM)

    • Mix by inverting the cuvette.

    • Blank Measurement: To measure the non-enzymatic reaction rate, add 100 µL of Homogenization Buffer (without enzyme) to the reaction mixture. Start the kinetic read and record the absorbance at 340 nm for 3-5 minutes. This is the blank rate (ΔA340/min)blank.

    • Sample Measurement: To a fresh cuvette with the reaction mixture, add 100 µL of your crude enzyme extract (diluted with Homogenization Buffer if necessary).

    • Quickly mix by inverting and immediately start the kinetic measurement. Record the absorbance at 340 nm every 30 seconds for 3-5 minutes. This is the sample rate (ΔA340/min)sample.

Data Analysis and Calculation
  • Determine the Rate of Reaction: Plot absorbance versus time for each sample and blank. Determine the slope of the linear portion of the curve to get the rate in ΔA340/minute.

  • Correct for Non-Enzymatic Reaction: Subtract the blank rate from the sample rate.

    • ΔA340/min = (ΔA340/min)sample - (ΔA340/min)blank

  • Calculate GST Specific Activity: Use the Beer-Lambert law to calculate the enzyme activity.

    • Formula: Specific Activity (µmol/min/mg) = (ΔA340/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Protein Amount (mg))

    • Where:

      • ΔA340/min: The corrected rate of absorbance change.

      • Reaction Volume: The total volume in the cuvette (e.g., 1.0 mL).

      • ε (Molar Extinction Coefficient): The molar extinction coefficient for the GS-DNB conjugate at 340 nm is 9.6 mM-1cm-1 (or 0.0096 µM-1cm-1).

      • Path Length: The path length of the cuvette (typically 1 cm).

      • Protein Amount: The amount of protein (in mg) from the crude extract added to the assay.

Expected Results

Treatment of wheat seedlings with this compound-ethyl is expected to induce a significant increase in the specific activity of GST. Literature suggests that a doubling of GST activity towards CDNB can be observed.[7][9]

Treatment Group Sample Type Protein Conc. (mg/mL) (ΔA340/min)corrected Specific Activity (µmol/min/mg) Fold Induction
ControlWheat Shootse.g., 2.5e.g., 0.05e.g., 0.211.0
This compound-ethylWheat Shootse.g., 2.5e.g., 0.10e.g., 0.42e.g., 2.0
Table 1: Example data presentation for GST activity assay. Values are illustrative.

Mechanism of Induction

Herbicide safeners like this compound-ethyl do not act as competitive inhibitors or direct activators of the GST enzyme. Instead, they are thought to tap into a plant's innate stress-response signaling pathways.[2] This leads to the transcriptional activation of genes encoding for detoxification enzymes, including various GST isozymes. The resulting increase in the synthesis of GST proteins leads to a higher overall capacity of the plant to metabolize and detoxify herbicides.

GST_Induction_Pathway Safener This compound-ethyl (Safener) Receptor Cellular Receptor (Binding) Safener->Receptor Signal Signal Transduction Cascade (e.g., Kinases, ROS) Receptor->Signal TF Transcription Factors (Activation) Signal->TF Gene GST Gene (in Nucleus) TF->Gene binds promoter Transcription Transcription (mRNA Synthesis) Gene->Transcription Translation Translation (Protein Synthesis) Transcription->Translation GST Increased GST Enzyme Pool Translation->GST Detox Enhanced Herbicide Detoxification GST->Detox

Caption: Simplified pathway of GST induction by a herbicide safener.

Troubleshooting and Considerations

  • High Blank Rate: This may indicate contamination of reagents or a spontaneous reaction between GSH and CDNB. Ensure fresh solutions are used and that the pH of the assay buffer is correct.

  • Low Activity: Enzyme activity may be low in the crude extract. Consider concentrating the protein extract or using a larger volume in the assay. Ensure the tissue was properly homogenized and kept cold throughout the extraction process.

  • Non-linear Reaction Rate: If the reaction rate is not linear, the enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme extract and repeat the assay.

  • Solubility of this compound-ethyl: Ensure the safener is fully dissolved in the organic solvent before preparing the aqueous working solution to ensure accurate and consistent treatment concentrations.

References

  • Taylor, M. R., et al. (2013). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. [Link]

  • Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology. [Link]

  • AERU, University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). AERU. [Link]

  • DeRidder, B. P., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology. [Link]

  • Telscher, M., et al. (2024). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology. [Link]

  • Scarponi, L., et al. (2001). Induction of wheat and maize glutathione S-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. PubMed. [Link]

  • DeRidder, B. P., et al. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. UNC School of Information and Library Science. [Link]

  • NIFA Reporting Portal. (n.d.). REGULATION AND FUNCTION OF SAFENER-INDUCIBLE GLUTATHIONE S-TRANSFERASES IN THE MODEL GRASS SPECIES TRITICUM TAUSCHII. UNIVERSITY OF ILLINOIS. [Link]

  • ResearchGate. (n.d.). Induction of wheat and maize glutathioneS-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. ResearchGate. [Link]

  • Taylor, M. R., et al. (2013). Protective responses induced by herbicide safeners in wheat. PMC. [Link]

  • AERU, University of Hertfordshire. (n.d.). This compound (Ref: HOE 072829). AERU. [Link]

  • Bertin Technologies. (n.d.). Tissue homogenization for protein extraction. Bertin Technologies. [Link]

  • Bio-Techne. (n.d.). Glutathione S-Transferase/GST Activity Assay Kit (Colorimetric) NBP3-24499 Manual. Bio-Techne. [Link]

  • ResearchGate. (n.d.). Tissue Homogenization Procedures for use with ELISA. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Plant Tissue Homogenization Best Practices. MP Biomedicals. [Link]

  • PubChem. (n.d.). This compound-ethyl. PubChem. [Link]

  • IQVIA. (n.d.). tissue homogenates procedure. Rules Based Medicine. [Link]

  • Telscher, M., et al. (2024). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. PMC. [Link]

  • Sci-Hub. (n.d.). Induction of glutathione S‐transferase activity and glutathione level in plants exposed to glyphosate. Sci-Hub. [Link]

  • Google Patents. (n.d.). WO2021214792A1 - Herbicide composition, formulations and methods thereof.
  • Googleapis.com. (n.d.). US 20230189807A1. Googleapis.com. [Link]

  • ResearchGate. (n.d.). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. [Link]

  • Purdue Extension. (2015). WEED CONTROL GUIDE. Purdue Extension. [Link]

Sources

Protocol for testing Fenchlorazole efficacy in greenhouse trials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Greenhouse Protocol for Evaluating the Efficacy of Fenchlorazole-ethyl as a Herbicide Safener

Audience: Crop Protection Researchers, Herbicide Development Scientists, and Agronomists

Version: 1.0

Introduction: The Scientific Rationale for this compound-ethyl Efficacy Trials

This compound-ethyl is not a herbicide; it is a crucial agricultural tool known as a herbicide safener.[1][2] Its primary function is to enhance the tolerance of cereal crops, particularly wheat (Triticum aestivum) and barley (Hordeum vulgare), to specific herbicides that would otherwise cause significant phytotoxicity.[3][4] It is most commonly formulated with aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-p-ethyl, which are highly effective against problematic grass weeds but can be marginally selective in the crops they are designed to protect.[3][4][5]

The core principle of a safener is to selectively enhance the crop's natural defense mechanisms against a herbicide without diminishing the herbicide's efficacy on the target weed species.[3] this compound-ethyl achieves this by accelerating the metabolic breakdown of the herbicide within the crop plant into non-phytotoxic compounds.[1][3] This is often accomplished by upregulating the expression of detoxifying enzymes like glutathione transferases (GSTs).[4]

Therefore, a greenhouse efficacy trial for this compound-ethyl is fundamentally an investigation of differential response. The objective is not to measure the chemical's ability to control weeds, but to precisely quantify its ability to protect a crop from herbicide injury, while simultaneously verifying that the weed control efficacy of the partner herbicide remains robust. This protocol outlines a standardized, self-validating methodology to assess this safening effect under controlled greenhouse conditions, following principles outlined in established herbicide testing guidelines.[6][7][8]

Experimental Design: A Self-Validating System

To ensure the trustworthiness and scientific validity of the results, the experimental design must isolate the effects of the herbicide, the safener, and their combination on both the crop and the target weed. A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse (e.g., variations in light or temperature).[9]

Core Components
  • Crop Species: Wheat (Triticum aestivum L.) - A species known to be protected by this compound-ethyl.[4]

  • Target Weed Species: Black-grass (Alopecurus myosuroides) or Wild Oat (Avena fatua) - Common grass weeds controlled by fenoxaprop-p-ethyl.[3]

  • Herbicide: Fenoxaprop-p-ethyl - The active ingredient that requires safening for selective use in wheat.[5]

  • Safener: this compound-ethyl.[1]

Treatment Structure

A matrix of treatments is essential to differentiate safening from other effects. The rates should be chosen to establish a clear dose-response relationship.

Table 1: Example Treatment Structure for this compound-ethyl Efficacy Trial

Treatment No. Plant Species Herbicide (Fenoxaprop-p-ethyl) Rate Safener (this compound-ethyl) Rate Rationale
T1 Wheat 0 (Untreated Control) 0 (Untreated Control) Establishes baseline crop growth.
T2 Weed 0 (Untreated Control) 0 (Untreated Control) Establishes baseline weed growth.
T3 Wheat Rate 1 (e.g., 50 g a.i./ha) 0 Quantifies herbicide injury to the crop without the safener.
T4 Wheat Rate 2 (e.g., 100 g a.i./ha) 0 Confirms dose-dependent crop injury.
T5 Wheat Rate 1 (e.g., 50 g a.i./ha) Rate X (e.g., 25 g a.i./ha) Primary test for safening effect at Rate 1.
T6 Wheat Rate 2 (e.g., 100 g a.i./ha) Rate X (e.g., 25 g a.i./ha) Primary test for safening effect at Rate 2.
T7 Weed Rate 1 (e.g., 50 g a.i./ha) 0 Quantifies herbicide efficacy on the weed.
T8 Weed Rate 2 (e.g., 100 g a.i./ha) 0 Confirms dose-dependent weed control.
T9 Weed Rate 1 (e.g., 50 g a.i./ha) Rate X (e.g., 25 g a.i./ha) Verifies non-antagonism of herbicide efficacy.
T10 Weed Rate 2 (e.g., 100 g a.i./ha) Rate X (e.g., 25 g a.i./ha) Verifies non-antagonism at a higher rate.

| T11 | Wheat | 0 | Rate X (e.g., 25 g a.i./ha) | Checks for any phytotoxic effects of the safener alone. |

Note: At least four replicates (blocks) should be used for each treatment to ensure statistical power.[9]

Logical Flow of the Experimental Design

G cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth & Treatment cluster_eval Phase 3: Evaluation P1 Select Crop (Wheat) & Weed (A. myosuroides) Seeds P2 Prepare Standardized Potting Medium P1->P2 P3 Sow Seeds in Pots (15-20 plants/pot) P2->P3 G1 Germinate and Grow Plants in Controlled Greenhouse P3->G1 G2 Grow to 2-4 Leaf Stage (BBCH 12-14) G1->G2 G3 Apply Treatments via Calibrated Spray Chamber G2->G3 G4 Return to Greenhouse for Post-Treatment Growth G3->G4 E1 Visual Injury Assessment (7, 14, 21 DAT) G4->E1 E2 Biomass Measurement (Shoot Dry Weight at 21 DAT) G4->E2 E3 Data Analysis (ANOVA, GR50) & Interpretation E1->E3 E2->E3

Caption: Workflow for Greenhouse Evaluation of this compound-ethyl.

Detailed Step-by-Step Protocol

This protocol is designed to be robust and repeatable, drawing from standardized methods for herbicide bioassays.[6][10]

Materials
  • Plant Material: Certified seeds of Triticum aestivum and a susceptible biotype of Alopecurus myosuroides.

  • Growing Containers: 10 cm diameter plastic pots.[10]

  • Growth Medium: Steamed field soil or a standardized commercial potting mix. For pre-emergence herbicides, using field soil is critical for realistic activity.[11]

  • Chemicals: Technical grade or formulated Fenoxaprop-p-ethyl and this compound-ethyl.

  • Greenhouse: Capable of maintaining controlled temperature (e.g., 22°C day / 16°C night), humidity (e.g., 60-70%), and a 16-hour photoperiod with supplemental lighting.

  • Application Equipment: A laboratory-grade track sprayer equipped with a flat fan nozzle to ensure uniform application at a defined volume (e.g., 200 L/ha).[10][12]

  • Measurement Tools: Digital balance (0.001g precision), rulers, plant tags, drying oven.

Procedure
  • Potting and Sowing:

    • Fill each 10 cm pot with the growth medium to a uniform depth.

    • Sow approximately 15-20 seeds per pot to achieve a target density equivalent to field conditions.[10]

    • Cover seeds with a thin layer of soil followed by a layer of quartz sand to prevent moss growth and ensure uniform moisture.[10]

    • Water pots thoroughly and place them in the greenhouse, arranged according to the randomized block design.

  • Plant Growth:

    • Maintain plants under the specified greenhouse conditions.

    • Water as needed to keep soil moist but not saturated.

    • Allow plants to grow to the 2- to 4-leaf stage (BBCH growth stage 12-14), which is a common timing for post-emergence herbicide applications.[8][10]

  • Preparation of Spray Solutions:

    • Accurately prepare stock solutions of the herbicide and safener.

    • For each treatment, prepare the final spray solution by diluting the stock(s) to the target concentration based on the sprayer's calibrated output volume (L/ha). Accuracy at this step is critical.[6]

  • Application of Treatments:

    • Calibrate the track sprayer to deliver the desired volume (e.g., 200 L/ha) at a constant speed and pressure.

    • Place the pots for a single treatment group in the spray chamber.

    • Apply the designated treatment solution evenly over the plant foliage.

    • Allow plants to dry completely before moving them.

    • Thoroughly clean the sprayer between treatments to prevent cross-contamination.

  • Post-Application Maintenance:

    • Return the treated pots to their randomized positions in the greenhouse.

    • Continue to water and maintain the plants under the same controlled conditions for the duration of the trial (typically 21-28 days).[8][10]

Data Collection and Analysis

Consistent and objective data collection is paramount. All assessments should be conducted by the same individual if possible to reduce inter-observer variability.

Visual Injury Assessment
  • Timing: Conduct assessments at 7, 14, and 21 Days After Treatment (DAT). The full effects of the herbicide should be visible by 21-28 days.[13]

  • Scale: Use a 0-100% scale, where 0 = no effect (identical to untreated control) and 100 = complete plant death. Assess symptoms such as chlorosis, necrosis, and stunting.

Quantitative Growth Measurements
  • Procedure:

    • Measure the height of several representative plants in each pot.

    • Cut all shoots at the soil level.

    • Record the total fresh weight of the shoots from each pot.

    • Place the harvested shoots in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.

    • Record the final shoot dry weight for each pot. Dry weight is the most reliable endpoint as it is less influenced by daily fluctuations in plant water status.[13]

Statistical Analysis
  • Data Transformation: Convert biomass data to a percentage of the untreated control for the respective species (% of Control = [Treated Biomass / Mean Control Biomass] x 100).

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences among the treatment means. Follow with a mean separation test (e.g., Tukey's HSD) to identify which specific treatments differ.

  • Dose-Response Analysis: If multiple rates are used, fit the data to a log-logistic regression model to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for the crop and weed under different safener conditions.[13]

Interpreting the Results

The success of this compound-ethyl is demonstrated by a specific pattern in the data, as illustrated in the diagram below.

G cluster_input cluster_plant cluster_output Herbicide Herbicide (Fenoxaprop-p-ethyl) Outcome_Crop_H High Injury Herbicide->Outcome_Crop_H causes Outcome_Crop_HS Low / No Injury (SUCCESSFUL SAFENING) Herbicide->Outcome_Crop_HS protects from Outcome_Weed_H High Injury (EFFECTIVE CONTROL) Herbicide->Outcome_Weed_H causes Outcome_Weed_HS High Injury (NO ANTAGONISM) Herbicide->Outcome_Weed_HS no protection Safener Safener (this compound-ethyl) Safener->Outcome_Crop_HS protects from Safener->Outcome_Weed_HS no protection Crop Crop (Wheat) Weed Weed (A. myosuroides) Outcome_Crop_H->Crop applied to Outcome_Crop_HS->Crop applied to Outcome_Weed_H->Weed applied to Outcome_Weed_HS->Weed applied to

Sources

Fenchlorazole-ethyl seed treatment application for crop safety

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles and practical application of Fenchlorazole-ethyl as a seed treatment safener. This document provides researchers, scientists, and agricultural development professionals with the foundational knowledge and detailed protocols required to effectively utilize and evaluate this technology for enhancing crop safety against herbicide application.

Introduction to this compound-ethyl as a Herbicide Safener

This compound-ethyl is a chemical agent used in agriculture to protect cereal crops from injury caused by certain herbicides, a role defined as a 'herbicide safener'.[1][2] It is particularly effective in safeguarding crops like wheat and barley from the phytotoxic effects of aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-p-ethyl, which are used to control grass weeds.[1][3] Rather than possessing herbicidal activity itself, this compound-ethyl works by stimulating the crop's intrinsic metabolic pathways, enabling it to detoxify the herbicide at a much faster rate than the target weeds.[4][5] This differential metabolism is the cornerstone of its selective action. Application as a seed treatment is a highly efficient method, ensuring that the safener is present and active from the earliest stages of germination, providing protection when the seedling is most vulnerable.

Part 1: Core Mechanism of Action

The protective effect of this compound-ethyl is not due to any direct interaction with the herbicide's target site within the plant.[6] Instead, it functions as a signaling molecule, inducing the expression of genes responsible for xenobiotic detoxification. This upregulation primes the crop plant to rapidly metabolize and neutralize the herbicide upon application.

The primary mechanism involves the enhancement of two critical enzyme systems:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze Phase I metabolic reactions, typically involving oxidation or hydrolysis. In the context of herbicide metabolism, P450s can modify the herbicide molecule, often creating a more reactive site for subsequent conjugation.[5][7]

  • Glutathione S-Transferases (GSTs): This diverse family of enzymes is central to Phase II detoxification.[1][5] this compound-ethyl treatment has been shown to significantly increase GST activity in protected crops like wheat.[6] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule (or its P450-modified metabolite).[8] This step dramatically increases the water solubility of the herbicide and renders it non-phytotoxic.[4][5]

The resulting glutathione-herbicide conjugate is then actively transported into the cell vacuole (Phase III) for sequestration and further degradation (Phase IV), effectively removing it from sensitive cellular compartments.[5] This induced metabolic enhancement is significantly more pronounced in the crop than in the target weed species, thus preserving the herbicide's efficacy against weeds.

G cluster_0 Cellular Environment herbicide Herbicidal Molecule (e.g., Fenoxaprop-ethyl) p450 Phase I: P450 Enzymes (Oxidation/Hydroxylation) herbicide->p450 Metabolized by gst Phase II: GST Enzymes (Glutathione Conjugation) herbicide->gst Direct Substrate (in some cases) safener This compound-ethyl (Signal) nucleus Nucleus (Gene Expression) safener->nucleus Upregulates nucleus->p450 Induces Synthesis nucleus->gst Induces Synthesis metabolite Hydroxylated Herbicide p450->metabolite Creates conjugate Non-Phytotoxic Conjugate gst->conjugate Creates metabolite->gst Substrate for vacuole Phase III: Vacuole (Sequestration) conjugate->vacuole Transported to

Caption: this compound-ethyl Induced Herbicide Detoxification Pathway.

Part 2: Seed Treatment Formulation and Application Protocols

Proper formulation and application are critical for ensuring uniform seed coverage, correct dosage, and ultimately, reliable crop protection. This compound-ethyl is typically available in specialized formulations designed for seed treatment, often combined with fungicides or insecticides to provide broad-spectrum protection.[9][10][11]

Protocol 1: Preparation of a Lab-Scale Seed Treatment Slurry

This protocol outlines the preparation of a generic water-based slurry for experimental use. Commercial formulations may have different requirements; always consult the product label.

Causality: The goal is to create a homogenous suspension that adheres evenly to the seed coat without causing premature germination or clumping. Using a polymer sticker is essential for minimizing dust-off of the active ingredient and ensuring it remains on theseed.[12]

Materials:

  • This compound-ethyl analytical standard or technical grade material

  • Wetting agent (e.g., Tween 20 or similar non-ionic surfactant)

  • Polymer/binder (commercial seed treatment polymer)

  • Colorant/dye (for visual confirmation of coverage)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the target application rate of this compound-ethyl in milligrams of active ingredient (a.i.) per kilogram of seed (mg a.i./kg). Based on your batch size of seed, calculate the total mass of this compound-ethyl needed.

  • Prepare the Suspension: a. In a beaker on a magnetic stirrer, add approximately 50% of the final required volume of distilled water. b. Slowly add the wetting agent while stirring (typically 0.1-0.5% of the final slurry volume). This reduces the surface tension of the water and allows the active ingredient to be wetted. c. Carefully weigh and add the this compound-ethyl powder to the vortex of the stirring water. Allow it to mix for 10-15 minutes until fully dispersed. d. Add the polymer and colorant according to the manufacturer's recommendations (typically 2-5% of the final slurry volume). e. Add the remaining distilled water to reach the final desired volume.

  • Homogenize: Continue stirring the slurry for an additional 15-20 minutes to ensure complete homogeneity. The final slurry should be a uniform color and consistency without visible clumps of powder.

Protocol 2: Laboratory Seed Treatment Application

Causality: The objective is to apply the prepared slurry to the seeds in a manner that provides a complete and even coating on every seed. Inconsistent application will result in variable safening performance in the field.

Materials:

  • High-quality crop seed with known germination rate

  • Prepared seed treatment slurry

  • Laboratory-scale seed treater (e.g., Hege 11 Model or rotary coater) or a sealed container for manual coating

  • Syringe or pipette for slurry application

  • Drying trays or screens

Procedure:

  • Calibration: Calibrate the slurry application volume for the weight of seed to be treated. For example, if the target slurry volume is 10 mL/kg of seed, and you are treating a 250 g batch, you will need to apply 2.5 mL of slurry.

  • Seed Loading: Weigh the desired amount of seed and place it into the chamber of the seed treater.

  • Application:

    • Automated Treater: Start the treater's rotation to tumble the seeds. Using a calibrated syringe, slowly and evenly inject the calculated volume of slurry onto the tumbling seeds.

    • Manual Method: Place seeds in a sealed plastic container or bag. Add the calculated slurry volume. Seal and shake/rotate the container vigorously for 2-3 minutes until all seeds are uniformly coated. This method is less precise but suitable for small-scale preliminary tests.

  • Mixing/Coating: Allow the seeds to tumble in the treater for an additional 1-2 minutes after application to ensure the slurry is evenly distributed.

  • Drying: Spread the treated seeds in a thin layer on a drying tray. Allow them to air dry in a well-ventilated area (e.g., a fume hood) for several hours or until they are free-flowing.[12] Do not use high heat as it can damage the seed embryo.

  • Storage: Once completely dry, the treated seed can be packaged in labeled paper or cloth bags and stored in a cool, dry place away from direct sunlight until planting.

ParameterTypical RangeRationale
This compound-ethyl Rate 20-60 g a.i. / 100 kg seedDose-dependent; must be optimized for crop, herbicide, and environmental conditions. Insufficient rates lead to poor protection; excessive rates offer no additional benefit and increase cost.
Slurry Volume 500-1000 mL / 100 kg seedEnsures sufficient liquid to coat all seeds without over-wetting, which can lead to clumping and affect germination.
Polymer/Binder Conc. 2-5% (v/v) of slurryCrucial for adhesion of the active ingredient to the seed coat and minimizing hazardous dust-off.
Drying Time 2-24 hoursDependent on humidity and airflow. Seed moisture content must return to a safe level for storage to prevent fungal growth and loss of viability.
Table 1: Typical Application Parameters for this compound-ethyl Seed Treatment.

Part 3: Protocols for Evaluating Crop Safety and Efficacy

A robust evaluation framework is essential to validate the performance of the seed treatment. This involves assessing the safety of the treatment to the seed itself and quantifying its ability to protect the crop from herbicide injury.

G start This compound-ethyl Treated Seed Lot viability Protocol 3.1: Seed Viability & Vigor Tests (Germination, TZ Test) start->viability phytotox Protocol 3.2: Greenhouse Phytotoxicity Assay (No Herbicide) start->phytotox efficacy Protocol 3.3: Safening Efficacy Bioassay (With Herbicide) start->efficacy analysis Protocol 3.4: Analytical Quantification (HPLC/LC-MS) start->analysis data_viability Data: % Germination, % Vigor viability->data_viability data_phyto Data: Emergence, Biomass, Visual Injury Rating phytotox->data_phyto data_efficacy Data: % Survival, Biomass, Injury vs. Control efficacy->data_efficacy data_analysis Data: mg a.i. / kg seed analysis->data_analysis conclusion Comprehensive Assessment of Crop Safety & Safener Performance data_viability->conclusion data_phyto->conclusion data_efficacy->conclusion data_analysis->conclusion

Caption: Experimental Workflow for Evaluating Seed Treatment Performance.

Protocol 3.1: Seed Viability and Vigor Assessment

Causality: This step is a critical quality control measure. The chemical treatment and the physical process of application can potentially damage the seed.[13] These tests confirm that the seed's inherent ability to germinate has not been compromised.

A. Standard Germination Test (Rolled Paper Towel Method)

  • Sample Preparation: Randomly sample at least 4 replicates of 50 or 100 seeds from both the treated lot and an untreated control lot.

  • Plating: Moisten a sheet of germination paper or heavy-duty paper towel until uniformly damp but not dripping.[14] Place the seeds in rows on the towel, ensuring they are well-spaced. Place a second moist towel on top.

  • Incubation: Loosely roll the towels and place them in a sealed plastic bag to maintain humidity. Incubate at an appropriate temperature for the crop species (e.g., 20-25°C for wheat) for 7-10 days.[14]

  • Evaluation: After the incubation period, unroll the towels and count the number of normal seedlings (those with well-developed roots and shoots). Calculate the germination percentage. A significant drop (>5-10%) in germination in the treated seed compared to the control indicates a potential phytotoxicity issue.

B. Tetrazolium (TZ) Test for Rapid Viability Principle: This biochemical test provides a quick estimate of viability. Living tissues in the seed embryo contain dehydrogenase enzymes that reduce a colorless 2,3,5-triphenyltetrazolium chloride (TTC) solution to a red, non-diffusible formazan compound.[15][16] Dead tissues remain unstained.

  • Imbibition: Soak seeds in water for 12-18 hours to activate enzymatic processes.

  • Sectioning: For larger seeds like cereals, carefully make a longitudinal cut through the seed to expose the embryo.

  • Staining: Submerge the seeds or sectioned embryos in a 0.5-1.0% TTC solution buffered to a pH of 6.5-7.5.[17] Incubate in the dark at 30-35°C for 2-4 hours.

  • Evaluation: Rinse the seeds and examine the embryo under magnification. Viable seeds will show a bright red or pink staining of the entire embryo. Seeds with unstained or mottled embryos are considered non-viable.

Protocol 3.2: Greenhouse Crop Safety (Phytotoxicity) Assay

Causality: This assay isolates the effect of the safener treatment on plant growth in the absence of the target herbicide. It helps identify any negative impacts of the this compound-ethyl formulation on seedling establishment and development.

  • Experimental Design: Use a completely randomized design with at least four replicates. Treatments should include:

    • Untreated control seed

    • Seed treated with the this compound-ethyl formulation at the target rate (1X)

    • (Optional) Seed treated at an exaggerated rate (e.g., 2X or 4X) to establish a margin of safety.

  • Planting: Fill pots with a standard greenhouse potting mix. Plant a fixed number of seeds (e.g., 5-10) per pot at a uniform depth.

  • Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the crop species.

  • Data Collection:

    • Emergence Count: Record the number of emerged seedlings daily for 7-10 days.

    • Visual Injury Assessment: At 7, 14, and 21 days after planting (DAP), rate each pot for signs of phytotoxicity such as stunting, chlorosis, or necrosis using a 0-100% scale (where 0 = no injury and 100 = plant death).

    • Biomass Measurement: At 21 DAP, harvest the above-ground biomass from each pot. Dry the plant material in an oven at 60-70°C until a constant weight is achieved. Record the dry weight per plant.

  • Analysis: Compare the emergence, injury ratings, and biomass between treated and untreated groups using appropriate statistical analysis (e.g., ANOVA). There should be no statistically significant negative difference between the 1X treated and the untreated control.

Protocol 3.3: Herbicide Safening Efficacy Bioassay

Causality: This is the definitive test to confirm that the this compound-ethyl treatment is providing the intended protective effect against the target herbicide.

  • Experimental Design: Use a factorial design with safener treatment and herbicide application as the two factors. A typical set of treatments would include:

    • T1: Untreated Seed + No Herbicide (Negative Control)

    • T2: Untreated Seed + Herbicide (Positive Injury Control)

    • T3: Safener-Treated Seed + No Herbicide (Phytotoxicity Check)

    • T4: Safener-Treated Seed + Herbicide (Safening Efficacy Test)

  • Planting and Growth: Follow the same procedure as the phytotoxicity assay (Protocol 3.2). Grow plants to the appropriate stage for herbicide application as specified on the herbicide label (e.g., 2-4 leaf stage for post-emergence herbicides like fenoxaprop-p-ethyl).[18][19]

  • Herbicide Application: Apply the target herbicide to the T2 and T4 treatment groups at its recommended field rate using a calibrated track sprayer to ensure uniform application.

  • Data Collection: Collect the same data as in the phytotoxicity assay (visual injury, biomass) at 7, 14, and 21 days after treatment (DAT).

  • Analysis: The key comparison is between T2 and T4. A successful safening effect is demonstrated if the visual injury and biomass reduction in T4 are significantly less than in T2. The performance of T4 should ideally be statistically similar to the negative control (T1).

Injury Rating (%)Description
0 No effect, healthy plant.
1-10 Slight discoloration or minor stunting, fully recoverable.
11-20 Mild stunting and/or chlorosis; considered commercially acceptable.[20]
21-40 Moderate injury, stunting, and chlorosis; recovery is uncertain.
41-60 Severe stunting and injury; unlikely to recover fully.
61-99 Very severe injury, necrosis, plant death is imminent.
100 Plant death.
Table 2: Visual Injury Rating Scale for Crop Safety Evaluation.

References

  • Hatzios, K. K. (1997). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. JIRCAS. [Link]

  • Cummins, I., et al. (2022). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. [Link]

  • Davies, J. (1993). Herbicide Safeners, Additives and Formulants. BCPC. [Link]

  • Luo, H., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. National Institutes of Health (NIH). [Link]

  • Google Patents. (2005).
  • Zhang, M., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. [Link]

  • The Spruce. (n.d.). Seed Viability Test. [Link]

  • Stephenson, G. R., et al. (1993). Interactions of Fenoxaprop-ethyl with this compound-ethyl in Annual Grasses. Weed Technology, Cambridge Core. [Link]

  • European Commission. (2024). Approval of active substances, safeners and synergists. Food Safety. [Link]

  • Fandohan, A. B., et al. (2012). The effects of treatments with selected pesticides on viability and vigour of maize (Zea mays) seeds and seedling emergence. FABI - University of Pretoria. [Link]

  • Stephenson, G.R., et al. (1993). Interactions of fenoxaprop-ethyl with this compound-ethyl in annual grasses. FAO AGRIS. [Link]

  • Greenbook.net. (n.d.). Concep III Label. [Link]

  • European Patent Office. (2010). EP 2210490 A2 - Formulation for seed treatment. [Link]

  • SANSOR. (n.d.). Guide to the Use and Understanding of Seed Treatments and Seed Treatment Stewardship in South Africa. [Link]

  • FDA. (n.d.). Analytical Methods (methods used to detect and measure each analyte). [Link]

  • Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. PMC - NIH. [Link]

  • Unknown. (n.d.). 14.TETRAZOLIUM TEST FOR SEED VIABILITY AND VIGOUR. [Link]

  • Kumar, S., et al. (2016). Fenoxaprop-p-ethyl effect against weeds in late sown wheat. The Ecoscan. [Link]

  • ResearchGate. (n.d.). New Perspectives on the Metabolism and Detoxification of Synthetic Compounds in Plants. [Link]

  • Li, M., et al. (2023). Pesticides Toxicity, Removal and Detoxification in Plants: A Review. MDPI. [Link]

  • Yadav, S., et al. (n.d.). Principles and Methods of Seed Viability Testing. ECHOcommunity.org. [Link]

  • ResearchGate. (n.d.). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. [Link]

  • Singh, V. P., et al. (2019). Performance of fenoxaprop p-ethyl and isoproturon for broad spectrum weed control in wheat. International Journal of Chemical Studies. [Link]

  • Scribd. (n.d.). Seed Viability Testing Guide. [Link]

  • EPPO. (2014). PP 1/257 (2) Efficacy and crop safety extrapolations for minor uses. EPPO database on PP1 Standards. [Link]

  • OSU Extension Service. (n.d.). Evaluating the safety of pesticides. Oregon State University. [Link]

  • IR-4 Project. (2025). 2025 Tentative/Scheduled Studies Efficacy/Crop Safety (E/CS) Only. [Link]

  • Unknown. (n.d.). Ag Pest Control and Seed Treatment Label Exercise. [Link]

  • Regulations.gov. (2015). Fludioxonil; Pesticide Tolerances. [Link]

  • LSU AgCenter. (2023). 2023 Louisiana Plant Disease Management Guide - Seed Treatments, In-Furrow Sprays and Granular. [Link]

  • University of Missouri Extension. (n.d.). Commercial Seed Treatment. [Link]

  • Google Patents. (2017). WO2017160524A1 - Use of safeners with ppo inhibitor herbicides.
  • CSG Cowra. (n.d.). Guide to Chemical Seed Treatments. [Link]

  • BASF Agricultural Solutions. (2023). 2023 Seed Treatment Product Reference Guide. [Link]

  • University of Wisconsin–Madison. (n.d.). FACTORS INFLUENCING CROP TOLERANCE TO HERBICIDES. Soil Science Extension. [Link]

  • Hartzler, B. (2019). Metabolism-based resistance - Why the concern?. Integrated Crop Management. [Link]

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Application Note: High-Sensitivity Quantification of Fenchlorazole-ethyl using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Fenchlorazole-ethyl in complex matrices. This compound-ethyl is a triazole chemical primarily used as a herbicide safener, making its accurate detection essential for environmental monitoring, food safety, and regulatory compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, including sample preparation using the QuEChERS methodology, instrument parameters, and method validation in accordance with international guidelines. The protocols are designed for researchers and analytical scientists requiring a reliable, sensitive, and specific assay for this compound-ethyl quantification.

Introduction and Analyte Overview

This compound-ethyl (CAS No. 103112-35-2) is a chemical compound belonging to the dichlorobenzene and triazole families.[1] It functions as a herbicide safener, a substance used in combination with a herbicide to protect the desired crop from injury without diminishing the herbicide's efficacy against target weeds. Given its application in agriculture, trace amounts of this compound-ethyl may persist in soil, water, and food commodities. Therefore, validated and highly sensitive analytical methods are critical for ensuring adherence to Maximum Residue Limits (MRLs) set by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3][4]

This guide focuses on an LC-MS/MS-based approach, which has become the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and speed.[5]

Chemical Properties of this compound-ethyl

Understanding the physicochemical properties of this compound-ethyl is fundamental to developing an effective analytical method, particularly for optimizing sample extraction and chromatographic separation.

PropertyValueSource
CAS Number 103112-35-2PubChem[6]
Molecular Formula C₁₂H₈Cl₅N₃O₂LGC Standards[7]
Molecular Weight 403.48 g/mol PubChem[6]
Appearance White to off-white crystalline solidCymitQuimica[8]
Solubility Sparingly soluble in waterGuidechem[9]
IUPAC Name ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylateLGC Standards[7]

Analytical Standard Preparation

The foundation of any quantitative analysis is the accuracy of the calibration standards. It is imperative to use a certified reference material (CRM) from an accredited supplier to ensure traceability and reliability.

Sourcing Reference Material

Certified neat standards of this compound-ethyl are available from reputable suppliers such as LGC Standards and Sigma-Aldrich (PESTANAL®), often produced under ISO 17034 accreditation.[10][11]

Preparation of Stock and Working Solutions

Causality: The use of a high-purity solvent like acetonitrile is crucial because it is compatible with the LC mobile phase and effectively solubilizes the nonpolar this compound-ethyl analyte. Serial dilution is a standard laboratory practice to minimize error when preparing low-concentration working standards from a high-concentration stock.

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound-ethyl neat standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade acetonitrile. Store in an amber vial at -20°C.

  • Intermediate Stock Solution (e.g., 10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Calibration Standards (e.g., 0.1 to 50 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the intermediate stock solution in the initial mobile phase composition or a matrix-matched blank extract. This practice of using matrix-matched standards is critical to compensate for potential signal suppression or enhancement caused by co-eluting matrix components.[12][13]

Sample Preparation: QuEChERS Protocol

For complex matrices such as fruits, vegetables, or soil, an efficient extraction and cleanup procedure is required to isolate the analyte and remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated technique for pesticide residue analysis.[14]

Extraction

Rationale: The sample is first homogenized to ensure a representative portion is analyzed. Acetonitrile is used as the extraction solvent due to its ability to effectively extract a wide range of pesticides and its partial miscibility with water, which is exploited in the subsequent partitioning step.[15] The addition of salts (MgSO₄ for water absorption and NaCl to induce phase separation) forces the partitioning of acetonitrile from the aqueous layer, concentrating the pesticides in the organic phase.

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g anhydrous MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes. The upper layer is the acetonitrile extract containing this compound-ethyl.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Rationale: The d-SPE step removes specific interferences from the extract. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some pigments. C18 is included to remove nonpolar interferences like lipids. Anhydrous MgSO₄ is used to remove any remaining water.

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE centrifuge tube containing PSA, C18, and anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.

  • The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10 g sample Cleanup d-SPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup 1 mL extract LC LC Separation (C18 Column) Cleanup->LC Filtered Extract MS MS/MS Detection (Triple Quadrupole) LC->MS Eluent Quant Quantification (Calibration Curve) MS->Quant MRM Data Report Final Report Quant->Report

Caption: Workflow for this compound-ethyl quantification.

LC-MS/MS Instrumental Analysis

The cleaned extract is analyzed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions

Rationale: A C18 reversed-phase column is chosen for its excellent retention of moderately nonpolar compounds like this compound-ethyl. A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp peak shape. The addition of a modifier like formic acid to the aqueous mobile phase aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
Tandem Mass Spectrometry (MS/MS) Conditions

Rationale: Electrospray Ionization (ESI) in positive mode is typically effective for triazole compounds. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions are monitored: a "quantifier" ion for concentration measurement and a "qualifier" ion for identity confirmation. The ratio of these two ions must remain constant across standards and samples.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions To be optimized empirically. Example:Precursor Ion [M+H]⁺: m/z 402.9Quantifier Product Ion: m/z XXX.X (Collision Energy: Y eV)Qualifier Product Ion: m/z ZZZ.Z (Collision Energy: W eV)

Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing a standard solution of this compound-ethyl into the mass spectrometer.

Method Validation

A single-laboratory validation must be performed to ensure the method is fit for purpose.[16] The following parameters should be assessed according to guidelines such as the EU's SANTE/11312/2021 document.[17]

ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.99Demonstrates a proportional response of the instrument to analyte concentration.
Accuracy (Recovery) 70-120%Measures the agreement between the measured value and the true value, assessed by spiking blank matrix at different levels.
Precision (RSD) ≤ 20%Measures the closeness of repeated measurements (repeatability and intermediate precision).
Specificity No significant interfering peaks at the analyte retention time in blank samples.Ensures the signal is from the analyte of interest and not from matrix components.
Limit of Quantification (LOQ) Lowest concentration validated with acceptable accuracy and precision (e.g., S/N ≥ 10).The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Matrix Effect 80-120%Assesses the suppression or enhancement of the analyte signal due to the sample matrix.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound-ethyl. The combination of a QuEChERS sample preparation workflow with modern triple quadrupole mass spectrometry allows for reliable detection at levels relevant to regulatory MRLs. Proper method validation is essential to ensure the generation of high-quality, defensible data for research, safety assessment, and compliance purposes.

References

  • Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919–1926. [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • OUCI. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound-ETHYL. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Taylor & Francis Group. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Trace One. (2025). US FDA & USDA Food Regulation Updates. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. Retrieved from [Link]

  • European Commission. (2007). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed (SANCO/3131/2007). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2019). Code of Federal Regulations. Retrieved from [Link]

  • University of Hertfordshire. (2025). This compound-ethyl (Ref: HOE 070542). Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2025). FDA Food Chemical Regulation: Understanding Pesticide Action Levels. Retrieved from [Link]

  • GovInfo. (2009). Federal Register/Vol. 74, No. 242/Friday, December 18, 2009/Rules and Regulations. Retrieved from [Link]

Sources

Topic: Field Trial Design for Evaluating Fenchlorazole-ethyl Performance as a Herbicide Safener

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocols for designing and executing scientifically rigorous field trials to evaluate the performance of Fenchlorazole-ethyl. As a herbicide safener, the primary function of this compound-ethyl is to protect cereal crops from phytotoxic damage caused by co-applied herbicides, without compromising weed control efficacy.[1][2] This guide emphasizes the causality behind experimental choices, ensuring that the resulting data is robust, reproducible, and suitable for regulatory and research purposes. Methodologies cover the entire trial lifecycle, from objective setting and experimental design to data collection, statistical analysis, and interpretation.

Introduction: The Role and Mechanism of this compound-ethyl

This compound-ethyl is not a herbicide but a safener, an agrochemical used in combination with specific herbicides to enhance crop selectivity.[3][4] It is particularly employed to protect cereal crops like wheat from injury when treated with post-emergence graminicides, such as those from the aryloxyphenoxypropionate class (e.g., fenoxaprop-P-ethyl).[5][6]

The protective mechanism of this compound-ethyl involves accelerating the metabolic breakdown of the herbicide within the crop plant.[3][7] It enhances the activity of detoxification enzymes, such as glutathione S-transferases (GSTs), which conjugate with the herbicide molecule, rendering it non-phytotoxic to the crop.[5][8][9] This rapid detoxification does not occur in target weed species, thus preserving the herbicide's efficacy. Understanding this mode of action is fundamental to designing a trial that asks the right questions and measures the most relevant outcomes.

cluster_crop Crop Plant Cell (e.g., Wheat) cluster_weed Weed Plant Cell H Herbicide (e.g., Fenoxaprop) Target Target Enzyme (e.g., ACCase) H->Target Inhibition Metabolism Enhanced Detoxification (GST Enzyme Activity) H->Metabolism Metabolized Injury Phytotoxic Injury Target->Injury Detoxified Non-toxic Metabolite Metabolism->Detoxified FCE This compound-ethyl FCE->Metabolism Induces H_weed Herbicide Target_weed Target Enzyme H_weed->Target_weed Inhibition Death Weed Death Target_weed->Death

Caption: this compound-ethyl's mode of action in protecting crops.

Pre-Trial Planning and Objective Definition

The foundation of a successful field trial is a clearly defined set of objectives. For Fenchlorazo-ethyl, performance evaluation is twofold: quantifying its ability to ensure crop safety and confirming it does not antagonize weed control.

Primary Objectives:

  • To assess crop tolerance: Determine the level of phytotoxicity (if any) on the target crop when treated with the herbicide in the presence and absence of this compound-ethyl.

  • To confirm weed efficacy: Ensure that the addition of this compound-ethyl does not significantly reduce the efficacy of the partner herbicide on key target weed species.

Secondary Objectives:

  • Dose-response relationship: Evaluate crop safety and weed efficacy across a range of this compound-ethyl and/or herbicide application rates.

  • Yield analysis: Quantify the impact of treatments on final crop yield, which serves as the ultimate integrator of crop safety.

  • Succeeding crop safety: If the partner herbicide has soil persistence, assess any residual effects on rotational crops.

Experimental Design: The Key to Trustworthy Data

The choice of experimental design is critical for minimizing error and ensuring that observed differences are due to the treatments applied, not environmental variability.[10][11] For herbicide and safener trials, the Randomized Complete Block Design (RCBD) is the most widely used and recommended layout.[12]

Why RCBD? Agricultural fields are inherently variable due to gradients in soil type, moisture, slope, and pest pressure. RCBD accounts for this by grouping experimental plots into "blocks."[11] Variability is expected to be smaller within a block than between blocks. By randomly assigning all treatments within each block, we can statistically separate the treatment effects from the locational effects, leading to a more accurate analysis.

Core Principles:

  • Replication: Each treatment must be repeated, typically in 3 to 4 blocks (replicates). Replication allows for the estimation of experimental error and increases the confidence in the results. A minimum of 4 replicates is generally recommended.[13]

  • Randomization: The assignment of treatments to plots within each block must be random. Randomization prevents systematic bias from influencing the results.[14]

  • Controls: The inclusion of proper controls is non-negotiable for a self-validating trial.

Treatment Structure

A robust trial must include a logical set of treatments to answer the primary objectives.

Treatment No. Treatment Description Purpose
T1Untreated Control (UTC)Baseline for crop health, weed pressure, and yield.
T2Herbicide Alone (1x Rate)Establishes the baseline phytotoxicity of the herbicide on the crop.
T3Herbicide Alone (2x Rate)Assesses crop injury under an exaggerated overdose scenario.
T4Herbicide (1x) + this compound-ethyl (1x)The proposed commercial combination for evaluating safening performance.
T5Herbicide (2x) + this compound-ethyl (1x)Evaluates safener performance against a herbicide overdose.
T6Herbicide (2x) + this compound-ethyl (2x)Assesses the margin of safety for the complete formulation.[15]
T7Commercial Standard / Reference ProductBenchmarks performance against a known registered product.[16]

Field Trial Protocol

This section provides a step-by-step workflow for trial implementation. Adherence to these protocols ensures consistency and data integrity.

A 1. Objective Definition (Crop Safety & Efficacy) B 2. Site Selection (Uniform Crop/Weed Population) A->B C 3. Trial Layout (RCBD, 4 Replicates) B->C D 4. Plot Demarcation (e.g., 2m x 10m plots) C->D E 5. Herbicide Application (Calibrated Sprayer, Correct Growth Stage) D->E F 6. Data Collection (Visual Ratings, Biomass, Yield) E->F G 7. Statistical Analysis (ANOVA, Mean Separation) F->G H 8. Interpretation & Reporting G->H

Caption: Standard workflow for a this compound-ethyl field trial.

Site Selection and Preparation
  • Location: Choose a site representative of the target agricultural region.

  • Uniformity: The site should have a uniform crop stand. For efficacy evaluation, a consistent and moderate population of target weeds is essential.[13] For dedicated crop safety trials, a weed-free environment is ideal to isolate treatment effects on the crop.[16]

  • Field History: Obtain a detailed history of the field, including previous crops and pesticide applications, to avoid confounding factors.

Plot Layout and Management
  • Plot Size: Plots should be large enough to minimize edge effects and allow for representative sampling. A size of 2m x 10m is often adequate for trials using handheld sprayers.[13]

  • Buffer Zones: Separate plots and blocks with untreated buffer zones (at least 0.5m) to prevent spray drift between treatments.

  • Marking: Clearly label each plot with durable stakes indicating the plot number and treatment code.

Application of Treatments
  • Timing: Apply treatments at the correct growth stage for both the crop and the weeds, as specified on the herbicide label. Record the BBCH growth stage for both.

  • Equipment: Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) with a boom and appropriate nozzles (e.g., flat fan) to ensure uniform application.

  • Calibration: Calibrate the sprayer with water on-site before application to confirm the correct spray volume (e.g., 200 L/ha).

  • Weather Conditions: Record weather data (temperature, humidity, wind speed, cloud cover) at the time of application. Avoid spraying in windy conditions (>10 km/h).

Data Collection and Assessments

Systematic and unbiased data collection is paramount. All assessments should be conducted by the same individual where possible to maintain consistency, especially for visual ratings.[17]

Crop Phytotoxicity Assessment
  • Method: Visually assess crop injury as a percentage (0-100%) where 0 = no effect and 100 = complete crop death. Note specific symptoms like chlorosis, necrosis, or stunting.

  • Timing: Conduct assessments at multiple intervals post-application, for example, at 3, 7, 14, and 28 Days After Treatment (DAT).

  • Standard: The European and Mediterranean Plant Protection Organization (EPPO) provides detailed guidelines for phytotoxicity assessment.[16]

Weed Efficacy Assessment
  • Method: Visually assess the percent control of each key weed species relative to the untreated control plots, where 0 = no control and 100 = complete kill.[18]

  • Timing: Assessments should align with those for phytotoxicity (e.g., 14, 28, and 42 DAT).

  • Quantitative Data (Optional): For greater precision, weed biomass can be collected from a defined area (e.g., a 0.25 m² quadrat) within each plot.

Crop Yield
  • Method: At crop maturity, harvest a predetermined area from the center of each plot to avoid edge effects.

  • Measurements: Record the grain weight and adjust for moisture content to a standard percentage (e.g., 12%). Express yield in tons or kilograms per hectare.

Assessment Type Key Parameters Typical Assessment Timings (DAT)
Crop Phytotoxicity% Injury, Stunting, Chlorosis3, 7, 14, 28
Weed Efficacy% Control (by species)14, 28, 42
Crop VigorVisual rating (e.g., 1-9 scale)14, 28
Final YieldGrain Weight ( kg/ha ), Moisture %At Harvest

Statistical Analysis and Interpretation

  • Data Transformation: Percentage data (phytotoxicity, weed control) often requires an arcsine square root transformation before analysis to stabilize variance, especially if values are clustered near 0 or 100.

  • Analysis of Variance (ANOVA): ANOVA is used to determine if there are statistically significant differences among the treatment means.[20][21] The analysis will partition the variability into components attributable to blocks, treatments, and random error.

  • Mean Separation Test: If the ANOVA shows a significant treatment effect (i.e., p-value < 0.05), a mean separation test such as Tukey's HSD (Honestly Significant Difference) or Fisher's LSD (Least Significant Difference) is used to determine which specific treatment means are different from each other.[17]

  • Interpretation: The results should be interpreted in an agronomic context. A statistically significant difference in crop injury may not be agronomically relevant if the crop recovers and yield is unaffected. The goal is to demonstrate that the Herbicide + this compound-ethyl treatment (T4) shows significantly less phytotoxicity than the Herbicide Alone treatment (T2) while maintaining a statistically similar level of weed control.

References

  • Petersen, R. G. (1994). Agricultural Field Experiments: Design and Analysis. Marcel Dekker, Inc. [Link]

  • Routledge. Agricultural Field Experiments: Design and Analysis - 1st Edition. [Link]

  • AERU, University of Hertfordshire. This compound (Ref: HOE 072829). [Link]

  • BLM National NEPA Register. Protocol for Identifying, Evaluating, and Using New Herbicides. [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments). [Link]

  • ResearchGate. Principles, Design and Analysis of Agricultural Experiment Chapter One. [Link]

  • Halder, N. (2024). Optimising Agricultural Outcomes: A Comprehensive Guide to Experimental Design and Analysis. Medium. [Link]

  • Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. ResearchGate. [Link]

  • Scribd. Agricultural Field Experiments - Design and Analysis. [Link]

  • EPPO. PP 1/214 (4) Principles of acceptable efficacy. EPPO Global Database. [Link]

  • Hartzler, B. (2020). Evaluate preemergence herbicide performance. Farm Progress. [Link]

  • Hamill, A. S., Marriage, P. B., & Friesen, G. (1977). A Method for Assessing Herbicide Performance in Small Plot Experiments. Weed Science, 25(5), 386-389. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • FAO. Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. [Link]

  • Hatzios, K. K. (1991). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. JIRCAS. [Link]

  • Streibig, J. C., & Rasmussen, J. (2015). Research Methods in Weed Science: Statistics. Weed Science, 63(SP1), 164-183. [Link]

  • Zhao, C., et al. (2017). Current Advances in the Action Mechanisms of Safeners. MDPI. [Link]

  • EPPO. (2012). Conduct and reporting of efficacy evaluation trials, including good experimental practice. WordPress.com. [Link]

  • Exacto Inc. (2022). The Value of Field Trials. [Link]

  • ECHOcommunity.org. Statistical Analysis of Simple Agricultural Experiments. [Link]

  • EPPO. Design and analysis of efficacy evaluation trials. EPPO Global Database. [Link]

  • BCPC. (1993). Herbicide Safeners, Additives and Formulants. [Link]

  • EPPO. EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Link]

  • Chen, C. (2019). Evaluation of Fenclorim Safener for Use in Rice with Group 15 Herbicides. ScholarWorks@UARK. [Link]

  • Agriculture and Agri-Food Canada. Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. [Link]

  • Zhao, Z., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. ResearchGate. [Link]

  • Alteia. Field Trial Analysis: complete guide. [Link]

  • Chen, J., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. National Institutes of Health. [Link]

  • Compendium of Pesticide Common Names. This compound data sheet. [Link]

  • AERU, University of Hertfordshire. This compound-ethyl (Ref: HOE 070542). [Link]

  • Zhang, Q., et al. (2018). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. PLOS ONE. [Link]

  • Simonsen, D., et al. (2024). A systematic review of herbicide safener toxicity. ResearchGate. [Link]

  • ResearchGate. Herbicide and safener treatments of the greenhouse pot trial and the field trial. [Link]

  • Fuhrman, J., & Talbert, R. (2003). Pesticides and the Environment. MU Extension. [Link]

  • MSU Extension. Minimizing Pesticide Contaminated Soil Around the Home and Garden. [Link]

  • precisionFDA. This compound-ETHYL. [Link]

  • Singh, N., et al. (2022). Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. MDPI. [Link]

  • Illinois State Water Survey. Pesticide Fate in the Environment: A Guide for Field Inspectors. [Link]

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Troubleshooting & Optimization

Optimizing Fenchlorazole-ethyl concentration for maximum safening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for fenchlorazole-ethyl. This center is designed for researchers, scientists, and professionals in crop protection and drug development. Here, you will find in-depth guidance, troubleshooting protocols, and frequently asked questions to help you optimize the concentration of this compound-ethyl for maximum safening efficacy in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about this compound-ethyl, providing the foundational knowledge needed for successful application.

Q1: What is this compound-ethyl and what is its primary mechanism of action as a herbicide safener?

A1: this compound-ethyl is a chemical safener used in agriculture to protect cereal crops, such as wheat, from injury caused by certain herbicides, particularly those from the aryloxyphenoxypropionate class (e.g., fenoxaprop-p-ethyl).[1][2] Its primary role is not to act as a pesticide itself, but to enhance the crop's tolerance to a partner herbicide.

The mechanism is elegantly selective and rooted in enhancing the plant's natural detoxification pathways. This compound-ethyl works by inducing the expression of specific enzymes within the crop, most notably Glutathione S-transferases (GSTs) .[1][3][4] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecules.[3][5] This process, known as Phase II metabolism, renders the herbicide water-soluble and non-phytotoxic, allowing it to be safely sequestered into the vacuole or apoplast (Phase III metabolism) for degradation.[3][5] This upregulation of detoxification is significantly more pronounced in the crop than in the target weeds, thus maintaining the herbicide's effectiveness against the weeds while protecting the valuable crop.

Q2: Why is optimizing the concentration of this compound-ethyl so critical?

A2: Optimization is a critical balancing act. An insufficient concentration will fail to induce an adequate enzymatic response, leaving the crop vulnerable to herbicide injury. Conversely, an excessive concentration does not necessarily improve safening and can lead to several negative consequences:

  • Phytotoxicity: At high concentrations, the safener itself can cause stress and injury to the plant, manifesting as chlorosis, necrosis, or stunting.[6]

  • Metabolic Load: Over-stimulating detoxification pathways can place an unnecessary energy burden on the crop, potentially diverting resources from growth and yield.

  • Cost Inefficiency: Applying more product than necessary increases experimental and operational costs without providing additional benefit.

The optimal concentration is the minimum amount required to achieve maximum protection under specific experimental conditions.

Q3: What are the key factors that influence the efficacy of this compound-ethyl?

A3: The performance of this compound-ethyl is not absolute; it is highly dependent on a combination of biological and environmental factors. Researchers must consider:

  • Crop and Weed Species: Safener efficacy is species-specific.[2] Cereals like wheat show a strong positive response, while many dicotyledonous (broadleaf) crops do not.[3][4] This is due to inherent differences in their genetic capacity to upregulate the necessary detoxification enzymes upon safener induction.

  • Herbicide Partner: this compound-ethyl is developed to work with specific herbicide classes. Its effectiveness will vary significantly when paired with different active ingredients.

  • Environmental Conditions: Temperature, humidity, and soil moisture significantly impact plant metabolism and the uptake of chemicals.[7][8][9] Plants under stress (e.g., drought, extreme temperatures) may respond differently to both the herbicide and the safener, often showing increased sensitivity.[8]

  • Plant Growth Stage: The metabolic activity and sensitivity of a plant change throughout its lifecycle. Younger, rapidly growing plants are often more vulnerable to chemical injury, making safener application timing crucial.[10]

Part 2: Experimental Design & Protocols

A systematic dose-response experiment is the most reliable method for determining the optimal this compound-ethyl concentration for your specific conditions.

Protocol 1: Greenhouse Dose-Response Assay

Objective: To determine the optimal concentration of this compound-ethyl for safening a specific crop against a specific herbicide.

Methodology:

  • Plant Preparation: Grow the target crop (e.g., wheat) in pots under controlled greenhouse conditions to the desired growth stage (e.g., two- to three-leaf stage). Ensure uniform growth across all experimental units.

  • Solution Preparation:

    • Prepare a stock solution of the herbicide at a concentration known to cause moderate, but not lethal, damage (e.g., the recommended field rate or 1X rate).

    • Prepare a separate stock solution of this compound-ethyl in an appropriate solvent.

    • Create a dilution series of this compound-ethyl to test a range of concentrations. This should include a zero-safener control. (See Table 1 for suggestions).

  • Treatment Application:

    • Group the pots into treatment sets. Each set will receive the herbicide and one concentration from the this compound-ethyl dilution series.

    • Include two crucial control groups:

      • Untreated Control: Sprayed with only water/solvent carrier.

      • Herbicide-Only Control: Sprayed with the 1X herbicide rate and no safener.

    • Apply the treatments uniformly as a foliar spray, ensuring consistent coverage.

  • Data Collection:

    • After a set period (e.g., 7, 14, and 21 days after treatment), assess the plants.

    • Collect both qualitative and quantitative data:

      • Visual Injury Assessment: Score phytotoxicity on a scale (e.g., 0% = no injury, 100% = plant death). Note symptoms like chlorosis, necrosis, and stunting.[6][11]

      • Quantitative Measurements: Measure plant height, shoot fresh weight, and shoot dry weight.

  • Analysis:

    • Plot the herbicide injury rating (or percent reduction in biomass compared to the untreated control) against the log of the this compound-ethyl concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter sigmoidal curve) to determine the concentration that provides the most significant reduction in herbicide injury.[12]

Data Presentation: Suggested Starting Concentrations

The following table provides empirically derived starting points for dose-response experiments. The optimal rate for your specific conditions must be determined experimentally.

Crop SpeciesHerbicide ClassSuggested this compound-ethyl Concentration Range (g a.i./ha equivalent)Notes
Wheat (Triticum aestivum)Aryloxyphenoxypropionate15 - 60Start with a logarithmic scale (e.g., 0, 15, 30, 60 g/ha).
Barley (Hordeum vulgare)Aryloxyphenoxypropionate15 - 60Barley can sometimes be more sensitive; wider range may be needed.
Other CerealsVaries10 - 70Efficacy is highly dependent on the specific cereal and herbicide.

Table 1: General starting concentration ranges for this compound-ethyl dose-response studies. These are not application recommendations but starting points for controlled experiments.

Visualization: Dose-Response Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis P1 Grow Crop to Target Stage P2 Prepare Herbicide & Safener Stock Solutions A1 Create Treatment Groups: - Untreated Control - Herbicide Only - Herbicide + Safener Series P2->A1 A2 Apply Treatments (Foliar Spray) A1->A2 E1 Incubate Under Controlled Conditions A2->E1 E2 Collect Data at Intervals (e.g., 7, 14, 21 DAT) E1->E2 E3 Assess Visual Injury & Biomass E2->E3 AN1 Plot Dose vs. Response E3->AN1 AN2 Fit Non-Linear Regression Curve AN1->AN2 AN3 Determine Optimal Safener Concentration AN2->AN3 G cluster_reaction Phase II Metabolism Safener This compound-ethyl GST_Gene GST Gene Expression Safener->GST_Gene Upregulates Herbicide Phytotoxic Herbicide (e.g., Fenoxaprop) Conjugate Non-Toxic Herbicide-GS Conjugate Herbicide->Conjugate Catalyzed by PlantCell Crop Plant Cell GST_Enzyme Glutathione S-transferase (GST Enzyme) GST_Gene->GST_Enzyme Leads to increased synthesis GST_Enzyme->Conjugate GSH Glutathione (GSH) GSH->Conjugate Conjugated with Vacuole Vacuole Sequestration (Detoxification) Conjugate->Vacuole Transported for

Caption: Safener-induced herbicide detoxification pathway.

As shown in the diagram, this compound-ethyl acts as a signaling molecule that upregulates the transcription and translation of GST genes. [3][13]The resulting increase in GST enzyme levels accelerates the conjugation of glutathione to the active herbicide molecule. This reaction neutralizes the herbicide's phytotoxic properties, allowing the plant to safely store and degrade it without sustaining damage. [5][14]

References

  • DeRidder, B. P., & Hatzios, K. K. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1473–1481. [Link]

  • AERU, University of Hertfordshire. (n.d.). This compound (Ref: HOE 072829). Retrieved from [Link]

  • Bográn, C. E. (2022). Pay Attention to Your Pesticide. GrowerTalks. Retrieved from [Link]

  • Cummins, I., et al. (2013). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. Retrieved from [Link]

  • Agrio. (n.d.). Prevent Phytotoxicity: Check Real-Time Spray Safety. Retrieved from [Link]

  • Teicher, H. (2017). The LabCoat Guide to Pesticide Mode of Action: Herbicide Safeners. BioScience Solutions. Retrieved from [Link]

  • Hatzios, K. K., & Hoagland, R. E. (Eds.). (1993). Herbicide Safeners, Additives and Formulants. BCPC. Retrieved from [Link]

  • DeRidder, B. P., et al. (2002). Induction of glutathione S-transferases in Arabidopsis by herbicide safeners. PubMed. Retrieved from [Link]

  • UC IPM. (n.d.). Managing Pests in Gardens: Herbicide phytotoxicity. University of California Agriculture and Natural Resources. Retrieved from [Link]

  • Willoughby, I., & Stokes, V. (2005). The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides. Forest Research. Retrieved from [Link]

  • Catlin, N. (2023). Recognizing and Preventing Phytotoxicity. e-GRO. Retrieved from [Link]

  • Li, J., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. MDPI. Retrieved from [Link]

  • University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]

  • Zama, P., & Hatzios, K. K. (1986). Laboratory Studies on the Behavior of the Herbicide Safener CGA-43089. Weed Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. PubChem. Retrieved from [Link]

  • Jha, P., et al. (2017). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. Montana State University.
  • DPIRD. (2024). Factors affecting herbicide performance. Department of Primary Industries and Regional Development. Retrieved from [Link]

  • van der Krol, L. V., et al. (2020). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology. Retrieved from [Link]

  • Pinho, B. R., et al. (2021). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. MDPI. Retrieved from [Link]

  • Zhang, Q., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PMC. Retrieved from [Link]

  • Purdue Extension. (2014). WEED CONTROL GUIDE. Retrieved from [Link]

  • Mathiassen, S. K., & Kudsk, P. (1992). Effect of environmental factors on herbicide performance. CAWS – Council of Australasian Weed Societies. Retrieved from [Link]

  • Julius, A. D., et al. (2021). Dose-Response in Context: A Backward Design, Inquiry Activity Workshop for College Transfer Students. Journal of Microbiology & Biology Education. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Piepho, H. P. (2022). Evaluating several dose-response curves with a common zero level. ResearchGate. Retrieved from [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Fenchlorazole Safener Efficacy in Wheat

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fenchlorazole safener applications in wheat. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving consistent and optimal safener performance in experimental settings. Here, we move beyond standard protocols to explore the underlying causes of variability and provide actionable troubleshooting guidance rooted in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as a safener in wheat?

A1: this compound enhances wheat's tolerance to certain herbicides, primarily those from the aryloxyphenoxypropionate (AOPP) class, by accelerating their metabolic detoxification. The most widely accepted mechanism is the induction of xenobiotic detoxifying enzymes, particularly glutathione S-transferases (GSTs).[1][2] These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it non-toxic to the plant.[1] Studies have shown that this compound treatment can significantly increase GST activity in wheat. For instance, one study reported a 93.9% increase in GST metabolic activity in wheat plants treated with this compound-ethyl.[3]

Q2: Why am I observing inconsistent safening effects with this compound in my experiments?

A2: Inconsistent efficacy is a common challenge and can be attributed to a combination of factors including environmental conditions, genetic variability among wheat cultivars, herbicide interactions, and application parameters. This guide will walk you through troubleshooting each of these potential sources of variability.

Q3: Can this compound be used with herbicides other than AOPPs?

A3: While primarily used with AOPP herbicides, the enzymatic induction by this compound may offer some level of enhanced metabolism for other herbicide classes. However, efficacy can vary, and antagonistic interactions are possible. It is crucial to empirically test the compatibility and safening effect with any non-AOPP herbicide.

Q4: Is there a difference in efficacy between this compound and other safeners like Mefenpyr-diethyl?

A4: Yes, different safener chemistries can induce distinct enzymatic responses in wheat.[1][4][5] While both this compound-ethyl and Mefenpyr-diethyl are used to safen AOPP herbicides and can enhance seedling shoot growth, the specific subsets of GSTs they induce and the magnitude and duration of this induction can differ.[1][5] The choice of safener should be guided by the specific herbicide used and the wheat cultivar.

Troubleshooting Guides

Issue 1: Sub-optimal or No Safening Effect Observed

If you are observing herbicide injury in your wheat plants despite the application of this compound, it indicates a failure in the safening mechanism. The following troubleshooting workflow will help you diagnose the potential cause.

start Start: Herbicide Injury Observed check_application Verify Application Protocol (Timing, Rate, Method) start->check_application check_environment Assess Environmental Conditions (Temperature, Moisture) check_application->check_environment Protocol Correct sub_app Incorrect Timing? Too Low Rate? Improper Method? check_application->sub_app check_genetics Evaluate Wheat Cultivar Response check_environment->check_genetics Conditions Optimal sub_env Temperature Extremes? Drought Stress? check_environment->sub_env check_formulation Investigate Spray Solution & Formulation check_genetics->check_formulation Cultivar is Responsive sub_gen Known Non-responsive Cultivar? check_genetics->sub_gen analyze_tissue Perform Chemical Analysis of Plant Tissue check_formulation->analyze_tissue Formulation Correct sub_form Incorrect pH? Antagonistic Tank Mix? check_formulation->sub_form resolve Resolution: Optimized Protocol analyze_tissue->resolve Uptake & Metabolism Confirmed sub_tissue Low Safener Uptake? Inhibited Metabolism? analyze_tissue->sub_tissue

Caption: Troubleshooting workflow for sub-optimal this compound safening effect.

The timing, rate, and method of application are critical for effective safener performance.

  • Application Timing: this compound is typically applied post-emergence. Applying it too early or too late in the wheat growth stage can lead to reduced efficacy. The optimal application window is generally when the wheat plant is actively growing and can metabolize the safener.

  • Application Rate: Ensure that the correct concentration of this compound is being used. Sub-optimal rates will not induce a sufficient enzymatic response to detoxify the herbicide. Conversely, excessively high rates may lead to phytotoxicity.

  • Application Method: this compound can be applied as a foliar spray or as a seed treatment. Inconsistent foliar application coverage can result in variable safening across a plant population. Seed treatment ensures a more uniform initial dose but its effectiveness can wane as the plant grows.

Environmental stressors can significantly impact a plant's metabolic activity, thereby affecting the efficacy of this compound.

Environmental FactorOptimal RangePotential Issues Outside Range
Temperature 15-25°CLow Temperatures (<10°C): Reduced metabolic rate can slow the uptake and activation of the safener. High Temperatures (>30°C): Can induce heat stress, diverting metabolic resources away from xenobiotic detoxification.
Soil Moisture Adequate for active growthDrought Stress: Can lead to stomatal closure, reducing the uptake of foliar-applied safeners. Overall metabolic activity is also reduced. Waterlogged Soil: Can induce anaerobic stress, impairing root function and overall plant health.

Significant genetic variability exists among wheat cultivars in their response to herbicides and safeners. Some cultivars may possess a greater inherent capacity to metabolize certain xenobiotics.

  • Actionable Insight: If you are consistently observing poor safening with a particular cultivar, it may be a non-responsive or low-responsive line. It is advisable to screen a panel of different wheat cultivars to identify those that exhibit a robust response to this compound. While specific genetic markers for this compound response are not yet widely established, research into quantitative trait loci (QTLs) for herbicide tolerance in wheat often points to genes involved in metabolic detoxification, such as cytochrome P450s.[1][6]

The chemical properties of your spray solution and the other components in a tank mix can influence this compound's stability and uptake.

  • pH of the Spray Solution: The pH of the water used for your spray solution can affect the stability of this compound. Most pesticides are most stable in slightly acidic water (pH 5-6.5).[7] Highly alkaline water (pH > 8) can lead to alkaline hydrolysis, degrading the active ingredient.

    • Recommendation: Measure the pH of your water source. If it is outside the optimal range, use a buffering agent to adjust it.

  • Tank Mix Compatibility: When tank-mixing this compound with other pesticides (e.g., broadleaf herbicides, fungicides, insecticides), be aware of potential antagonisms. Broadleaf herbicides, in particular, can sometimes reduce the efficacy of grass-specific herbicides and their safeners. This can occur through various mechanisms, including reduced absorption or translocation of the grass herbicide.

    • Recommendation: Always consult tank mix compatibility charts if available.[8][9][10][11][12] If mixing for the first time, perform a jar test to check for physical incompatibility (e.g., precipitation). It is also advisable to conduct a small-scale plant bioassay to screen for any antagonistic effects on safener performance.

Issue 2: Observed Phytotoxicity from this compound Application

In some instances, the safener itself can cause minor, transient phytotoxicity, such as leaf speckling or slight stunting.

  • High Application Rate: Ensure your calculations for the final spray concentration are correct. An overdose of the safener can lead to phytotoxicity.

  • Adjuvant Overuse: Certain adjuvants, particularly crop oil concentrates, can enhance the penetration of the safener into the leaf tissue to a degree that causes cellular damage. Follow the recommended rates for any adjuvants used.

  • Environmental Conditions: Applying this compound during periods of high temperature and humidity can increase its uptake and potentially lead to transient phytotoxicity.

Experimental Protocols for Troubleshooting

Protocol 1: Quantitative Analysis of this compound Uptake and Metabolism via LC-MS/MS

This protocol provides a framework for determining if the lack of safening is due to poor uptake or metabolism of this compound.

  • Sample Collection: Collect leaf tissue from both safened and unsafened wheat plants at various time points after application (e.g., 6, 24, 48 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • Extraction (QuEChERS Method Adaptation):

    • Homogenize 1-2g of frozen leaf tissue in 10 mL of acetonitrile.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Centrifuge and collect the acetonitrile supernatant.

  • Clean-up:

    • Pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) to remove interfering matrix components.

    • Centrifuge and collect the cleaned extract.

  • LC-MS/MS Analysis:

    • Analyze the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a method with specific precursor-to-product ion transitions for both the parent this compound-ethyl and its expected metabolites (e.g., the carboxylic acid form).

    • Quantify the compounds by comparing them to a standard curve prepared with analytical standards.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This assay will help determine if this compound is successfully inducing the expected enzymatic activity.

  • Protein Extraction:

    • Grind frozen leaf tissue (from Protocol 1) in an extraction buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Bradford Assay: Determine the total protein concentration of your extract to normalize the enzyme activity.

  • GST Activity Measurement:

    • Use a spectrophotometer to measure the conjugation of glutathione (GSH) to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB). This reaction produces a product that absorbs light at 340 nm.

    • The rate of increase in absorbance at 340 nm is proportional to the GST activity.

    • Express the results as specific activity (e.g., nmol of product formed per minute per mg of protein).

Visualizing the Safening Mechanism

cluster_cell herbicide Herbicide (e.g., Fenoxaprop-ethyl) wheat_cell Wheat Cell herbicide->wheat_cell detoxification Herbicide Detoxification (Conjugation with Glutathione) herbicide->detoxification safener Safener (this compound-ethyl) safener->wheat_cell gene_expression Induction of Gene Expression gst_enzyme Glutathione S-Transferase (GST) Enzyme Synthesis gene_expression->gst_enzyme gst_enzyme->detoxification non_toxic Non-toxic Metabolite detoxification->non_toxic tolerance Wheat Tolerance non_toxic->tolerance

Caption: Mechanism of this compound safening in wheat.

References

  • Taylor, M., et al. (2013). Protective responses induced by herbicide safeners in wheat. Environmental and Experimental Botany, 88, 93-99.
  • Brazier-Hicks, M., et al. (2005). Differential induction of glutathione transferases and glucosyltransferases in wheat, maize and Arabidopsis thaliana by herbicide safeners. Pest Management Science, 61(3), 255-264.
  • Bieringer, H., et al. (1989). Hoe 70542 - A new safener for fenoxaprop-ethyl in wheat and barley. British Crop Protection Conference--Weeds, (2), 41-46.
  • Purdue University Extension. (n.d.). The Impact of Water Quality on Pesticide Performance. Retrieved from [Link]

  • Scribd. (n.d.). Apparent Compatability Chart. Retrieved from [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Zhang, J., et al. (2023). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 24(5), 4583.
  • Bhoite, R., et al. (2020). QTL Mapping Using a High-Density Genetic Map to Identify Candidate Genes Associated With Metribuzin Tolerance in Hexaploid Wheat (Triticum aestivum L.). Frontiers in Plant Science, 11, 570113.
  • Bhoite, R., et al. (2018). Identification and validation of QTL and their associated genes for pre-emergent metribuzin tolerance in hexaploid wheat (Triticum aestivum L.). BMC Genetics, 19(1), 101.
  • GrowWest. (n.d.). pH and Water Quality Influence on Pesticide Spray Solution. Retrieved from [Link]

  • European Union Reference Laboratory for Cereals and Feeding Stuff. (n.d.). Validation Report 16. Retrieved from [Link]

  • BioWorks, Inc. (n.d.). Product Compatibility. Retrieved from [Link]

  • Cummins, I., et al. (2013). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat.
  • Taylor, M., et al. (2013). Protective responses induced by herbicide safeners in wheat.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). Retrieved from [Link]

  • Zan, Y., et al. (2020). Quantitative Trait Locus (QTLs) Mapping for Quality Traits of Wheat Based on High Density Genetic Map Combined With Bulked Segregant Analysis RNA-seq (BSR-Seq) Indicates That the Basic 7S Globulin Gene Is Related to Falling Number. Frontiers in Plant Science, 11, 570.
  • York Research Database. (n.d.). Protective Responses induced by herbicide safeners in wheat. Retrieved from [Link]

  • ResearchGate. (n.d.). Tank mix: what to consider for herbicide, fungicide, insecticide and foliar fertilizer compatibility. Retrieved from [Link]

  • FMC Corporation. (n.d.). Compatibility Appendix UK Product Guide. Retrieved from [Link]

  • Agricultural Research & Extension Unit. (n.d.). COMPATIBILITY CHART FOR AGRO-CHEMICALS. Retrieved from [Link]

  • PubMed. (2013). Protective responses induced by herbicide safeners in wheat. Retrieved from [Link]

Sources

Technical Support Center: Fenchlorazole-ethyl Degradation in Stored Soil Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and professionals in drug development and environmental science who are working with fenchlorazole-ethyl. It provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of soil samples during storage and analysis. Our goal is to blend technical accuracy with practical, field-proven insights to support the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)
Q1: What is this compound-ethyl and why is its stability in stored soil samples a critical concern?

This compound-ethyl is a chemical agent used as a herbicide safener, often in combination with herbicides like fenoxaprop-p-ethyl, to protect cereal crops from herbicide injury[1][2]. Understanding its stability is crucial because the degradation of the parent compound can lead to inaccurate quantification of its residue levels in environmental fate and toxicological studies. If degradation occurs between sample collection and analysis, the measured concentration will not reflect the actual environmental concentration at the time of sampling, potentially leading to flawed risk assessments.[3]

Q2: What are the primary pathways through which this compound-ethyl degrades in soil?

This compound-ethyl degradation in soil is a multifaceted process involving abiotic and biotic mechanisms:

  • Chemical Degradation (Hydrolysis): This is a significant abiotic pathway. The ester linkage in this compound-ethyl is susceptible to hydrolysis, a reaction with water that cleaves the ethyl group to form its primary metabolite, this compound.[1][4] This process is highly dependent on pH and temperature, with degradation rates increasing significantly under basic (alkaline) conditions and at elevated temperatures.[1][4][5]

  • Microbial Degradation: Soil microorganisms can use pesticides as a source of carbon or energy, breaking them down into simpler compounds.[5][6] The rate and extent of microbial degradation are influenced by soil properties such as moisture content, temperature, pH, and organic matter, all of which affect microbial activity.[5][6][7] Repeated applications of the same chemical can sometimes stimulate the growth of specific microbial populations capable of degrading it more rapidly.[5]

  • Photodegradation: When exposed to sunlight on the soil surface, this compound-ethyl can undergo photodegradation.[5] However, this pathway is generally less relevant for stored samples, which should be kept in the dark.

Q3: How do typical storage conditions impact the stability of this compound-ethyl in soil samples?

Storage conditions are paramount for preserving sample integrity. The rate of chemical and microbial degradation is directly influenced by:

  • Temperature: Higher temperatures accelerate both hydrolysis and microbial activity, leading to faster degradation.[4][8] Therefore, freezing is the recommended storage condition.

  • Moisture: Soil moisture is essential for microbial activity and facilitates chemical hydrolysis.[5][6] While freezing reduces water activity, repeated freeze-thaw cycles can alter soil structure and potentially accelerate degradation upon thawing.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[5] Samples should always be stored in opaque containers or in the dark.

For most agricultural chemical products, stability data should confirm that the product remains viable for at least two years under normal storage conditions (unopened, away from sunlight, at or above 25°C).[9] However, for analytical samples, much stricter conditions (i.e., freezing) are required to halt degradation processes.

Troubleshooting Guide: Common Experimental Issues
Problem: I'm observing inconsistent or significantly lower-than-expected concentrations of this compound-ethyl in my stored samples.

This is a common issue that can compromise the validity of a study. The root cause often lies in pre-analytical sample handling and storage.

  • Possible Cause 1: Degradation During Storage

    • Why it happens: If samples are stored at temperatures above freezing (e.g., 4°C or room temperature), both chemical hydrolysis and microbial degradation can proceed at a significant rate.[4][5] The half-life of this compound-ethyl can be as short as a few days to weeks depending on soil pH and temperature.[1][4]

    • Troubleshooting Steps:

      • Verify Storage Temperature: Immediately check the temperature logs for your storage units. Were the samples consistently held at -20°C or lower?

      • Analyze for Degradates: If possible, modify your analytical method to also quantify the primary metabolite, this compound. Its presence would confirm that degradation has occurred. In basic conditions, this compound is the expected product from the breakdown of the ester bond.[1][4]

      • Review Sample History: How long were samples stored? The Australian Pesticides and Veterinary Medicines Authority (APVMA) guidelines for formulated products suggest a shelf-life of at least 2 years under specific conditions, but analytical samples are far more sensitive.[9] For residue analysis, storage time should be minimized even under frozen conditions.

  • Possible Cause 2: Inefficient Extraction

    • Why it happens: The analyte must be efficiently removed from the soil matrix. The choice of extraction solvent and technique is critical. This compound-ethyl's properties dictate that organic solvents are necessary. Aging of samples can increase the binding of pesticides to soil organic matter, making extraction more difficult.[3]

    • Troubleshooting Steps:

      • Spike a Control Sample: Fortify a blank soil sample (known not to contain the analyte) with a known concentration of this compound-ethyl and run it through your entire extraction and analysis procedure. Recovery should typically be within 70-120%.[10]

      • Optimize Extraction Solvent: Ensure your solvent system (e.g., acetonitrile, ethyl acetate) is appropriate for this compound-ethyl.[10] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a robust starting point for pesticide residue analysis.

      • Evaluate Homogenization: Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Pesticides can be unevenly distributed in soil.[11]

Problem: My analysis shows high variability between replicate soil samples from the same batch.

High variability undermines the statistical power of your results and points to issues with consistency in your workflow.

  • Possible Cause 1: Inconsistent Storage Conditions

    • Why it happens: If replicate samples experience different conditions (e.g., some are left at room temperature longer than others before freezing, or undergo freeze-thaw cycles), their degradation rates will vary.

    • Troubleshooting Steps:

      • Standardize Handling Procedures: Implement a strict Standard Operating Procedure (SOP) that ensures all replicates are processed and stored identically and simultaneously.

      • Check Freezer Temperature Distribution: Ensure your freezer maintains a uniform temperature. Samples stored near the door may experience temperature fluctuations.

  • Possible Cause 2: Non-Homogeneous Soil Samples

    • Why it happens: Soil is a heterogeneous matrix. The analyte may not be evenly distributed, especially in field-collected samples.[6]

    • Troubleshooting Steps:

      • Improve Homogenization: Before subsampling for analysis, ensure the entire sample is well-mixed. This may involve sieving to remove large particles and mechanical mixing. For solid samples, grinding or homogenization is a key step.[11]

      • Increase Subsample Size: If feasible, using a larger subsample for extraction can help average out spatial variations in analyte concentration.

Data Summary & Visualization
Key Factors Influencing this compound-ethyl Degradation
FactorInfluence on Degradation RateScientific RationaleCitations
Temperature Increases with higher temperatureAccelerates both chemical (hydrolysis) and microbial reaction kinetics.[4][5][8]
pH Significantly Increases in basic (alkaline) conditionsThe ester bond of this compound-ethyl is susceptible to base-catalyzed hydrolysis, forming this compound.[1][4]
Soil Moisture Increases with higher moisture contentWater is a reactant in hydrolysis and is essential for the metabolic activity of soil microorganisms.[5][6]
Organic Matter Complex Effect Can increase microbial activity, accelerating degradation.[6] However, it can also increase sorption, potentially reducing the bioavailability of the pesticide to microbes.[3][6]
Microbial Activity Increases with higher microbial biomass/activityMicroorganisms utilize the pesticide as a substrate, directly breaking it down.[5][12]
Visualizing Degradation & Experimental Workflow

The following diagrams illustrate the key chemical transformation and the recommended analytical workflow.

cluster_degradation This compound-ethyl Degradation Pathway This compound-ethyl This compound-ethyl This compound This compound This compound-ethyl->this compound  Ester Hydrolysis (Abiotic/Biotic)

Caption: Primary degradation pathway of this compound-ethyl in soil.

cluster_workflow Recommended Experimental Workflow A 1. Soil Sample Collection & Homogenization B 2. Immediate Storage (-20°C or below, dark) A->B C 3. Subsampling (from frozen or thawed sample) B->C D 4. Solvent Extraction (e.g., Acetonitrile, QuEChERS) C->D E 5. Extract Cleanup (e.g., dSPE, SPE) D->E F 6. Analysis (GC-MS/MS or LC-MS/MS) E->F G 7. Data Quantification & Review F->G

Caption: Standard workflow for analyzing this compound-ethyl in soil.

Validated Experimental Protocols
Protocol 1: Recommended Soil Sample Collection and Storage

This protocol is designed to minimize analyte degradation from the moment of collection.

  • Collection: Collect soil samples using clean, non-reactive tools (e.g., stainless steel). Place samples immediately into high-density polyethylene (HDPE) or glass containers with polytetrafluoroethylene (PTFE)-lined caps.

  • Labeling: Clearly label each container with a unique ID, date, time, and location of collection.

  • Transport: Transport samples to the laboratory in a cooler with ice packs, keeping them chilled and dark.

  • Pre-processing: Upon arrival, process samples as quickly as possible. Homogenize the soil by sieving (e.g., through a 2 mm sieve) and mixing thoroughly.

  • Storage: Immediately place the homogenized samples in a freezer at ≤ -20°C. Avoid repeated freeze-thaw cycles. Samples should be stored in the dark to prevent any potential photodegradation.[5]

Protocol 2: General Analytical Method for this compound-ethyl Quantification

This protocol outlines a general approach based on widely accepted methods for pesticide residue analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Sample Extraction (QuEChERS-based approach) a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[10] b. Add 10 mL of deionized water and vortex for 1 minute. c. Add 10 mL of acetonitrile as the extraction solvent.[10] d. Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride) to induce phase separation. e. Shake vigorously for 2 minutes. f. Centrifuge at ≥3000 rpm for 5 minutes.

  • Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE) a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and magnesium sulfate (to remove residual water). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Analysis by GC-MS/MS a. Transfer the final cleaned extract into a GC vial. b. Inject 1-2 µL into the GC-MS/MS system. c. Instrumentation: Use a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) for sensitive and selective detection.[10] d. Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms). e. Quantification: Use an internal standard and create a multi-point calibration curve with certified reference standards of this compound-ethyl.

References
  • Globe Thesis (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of Fenoxaprop-p-ethyl And this compound-ethyl.
  • ACS Publications. Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl.
  • PubMed (2008). [Prediction of common buffer catalysis in hydrolysis of this compound-ethyl].
  • MDPI (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling.
  • ResearchGate. Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl.
  • EPA (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
  • MU Extension (2003). Pesticides and the Environment.
  • AENSI Publisher. Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC- MSMS.
  • Illinois State Water Survey. Pesticide Fate in the Environment: A Guide for Field Inspectors.
  • NIH (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
  • ResearchGate. The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat.
  • Australian Pesticides and Veterinary Medicines Authority. Generation of storage stability data for agricultural chemical products.
  • Semantic Scholar (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid.
  • IAEA. Impact of long term pesticide usage on soil properties using radiotracer techniques.

Sources

Technical Support Center: Overcoming Fenchlorazole-Ethyl Insolubility in Aqueous Solutions for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for fenchlorazole-ethyl. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to overcome the significant challenge of this compound-ethyl's poor aqueous solubility. Our goal is to ensure the accurate and reproducible use of this compound in your experimental assays.

Section 1: Understanding the Core Challenge - this compound-Ethyl Properties

This compound-ethyl is a triazole compound primarily used as a herbicide safener.[1][2] Structurally, it is a hydrophobic molecule, which is the root cause of its poor solubility in aqueous media. Understanding its fundamental properties is the first step in developing a successful solubilization strategy.

PropertyValueSource
Appearance White to off-white crystalline solid[1]
Molecular Formula C₁₂H₈Cl₅N₃O₂[3]
Molecular Weight 403.48 g/mol [1][4]
Aqueous Solubility ~0.9 mg/L (at 20°C, pH 7)[5]
Aqueous Stability Prone to hydrolysis, especially at basic pH. Half-life is 5.5 days at pH 7 but only ~2 hours at pH 9.[5][6]

The extremely low water solubility (~2.2 µM) means that direct dissolution in aqueous assay buffers is not feasible for most experimental concentrations.[5] Furthermore, its instability in basic conditions makes pH modification a risky strategy for improving solubility.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound-ethyl precipitating out of my aqueous buffer? A1: this compound-ethyl is highly hydrophobic and has an aqueous solubility of less than 1 mg/L.[5] When a concentrated stock solution made in an organic solvent is diluted into a predominantly aqueous buffer, the compound can no longer stay dissolved and crashes out of solution, leading to precipitation. This is a common issue for compounds with high lipophilicity.[8]

Q2: What is the best solvent to prepare a high-concentration stock solution? A2: Dimethyl sulfoxide (DMSO) is an excellent choice due to its powerful "super solvent" properties and miscibility with water.[9][10] Other water-miscible organic solvents like ethanol, methanol, or acetone can also be effective.[11] The choice often depends on the tolerance of your specific assay system to the solvent.

Q3: What is the maximum concentration of an organic co-solvent (like DMSO) that my assay can tolerate? A3: This is highly dependent on your experimental model. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[12] Always consult the literature for your specific cell line or system and run a vehicle control (assay buffer + same final concentration of solvent) to validate that the solvent itself does not impact the results.[13]

Q4: I've diluted my organic stock into the buffer and see a precipitate. What is my first troubleshooting step? A4: Your primary goal is to determine the kinetic solubility limit in your specific assay buffer. Before repeating the main experiment, perform a preliminary solubility test. Try diluting your stock to several lower final concentrations. If precipitation still occurs, you will need to employ a more advanced solubilization strategy, such as reducing the final percentage of your organic solvent or incorporating surfactants or cyclodextrins.[14][15]

Q5: Can I use pH adjustment to increase the solubility of this compound-ethyl? A5: This is not recommended. This compound-ethyl is a neutral ester molecule and lacks ionizable groups, so pH changes will not significantly affect its solubility.[16] More importantly, it undergoes rapid hydrolysis and degradation at basic pH, which would compromise the integrity of your experiment by breaking down the parent compound.[5][6]

Section 3: Troubleshooting and Solubilization Guide

This guide provides a logical, step-by-step approach to achieving a stable solution of this compound-ethyl for your assays. Start with the simplest method (co-solvency) and proceed to advanced techniques only if necessary.

Decision-Making Workflow for Solubilization

The following diagram outlines the logical process for selecting an appropriate solubilization strategy.

start Start: Need to dissolve This compound-Ethyl prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute inspect Visually Inspect for Precipitation dilute->inspect success Success! Proceed with Assay (Include Vehicle Control) inspect->success No precip Precipitation Observed inspect->precip Yes lower_conc Attempt Lower Final Concentration precip->lower_conc re_inspect Re-inspect for Precipitation lower_conc->re_inspect re_inspect->success No advanced Co-solvent alone is insufficient. Proceed to Advanced Methods. re_inspect->advanced Yes surfactant Option A: Use Surfactants (e.g., Tween 80) advanced->surfactant cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin

Caption: Decision tree for solubilizing this compound-ethyl.

Method 1: The Co-Solvent Approach (Primary Recommendation)

This is the most straightforward method. It relies on dissolving this compound-ethyl at a high concentration in a water-miscible organic solvent and then diluting this stock into the aqueous assay buffer to a final concentration where it remains soluble.[17]

Protocol 3.1: Preparing a Concentrated Stock Solution in DMSO

  • Weigh: Accurately weigh out the required amount of this compound-ethyl powder (CAS 103112-35-2) in a suitable vial.

  • Solvent Addition: Add the calculated volume of 100% ACS Grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 3.2: Preparing the Aqueous Working Solution

This protocol uses an intermediate dilution step to minimize localized high concentrations when adding the stock to the buffer, which can cause precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your aqueous assay buffer. For example, dilute the 50 mM stock 1:10 in buffer to create a 5 mM solution in 10% DMSO.

  • Final Dilution: Add a small volume of the intermediate solution to the final volume of assay buffer to reach your target concentration. Crucially, add the compound to the buffer while vortexing the buffer to ensure rapid and even dispersion.

  • Validation: Let the final solution sit at the intended experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation or cloudiness. For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and inspect for a pellet. The compound is only considered soluble if the supernatant is clear.[18]

Method 2: Advanced Solubilization Techniques

If co-solvents alone are insufficient at your desired concentration, consider these formulation enhancers.

A. Using Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate this compound-ethyl, increasing its apparent solubility in the aqueous solution.[19][20][21] Non-ionic surfactants like Polysorbate 80 (Tween 80) are generally well-tolerated in biological assays.[12]

Protocol 3.3: Solubilization using Polysorbate 80 (Tween 80)

  • Prepare Surfactant Buffer: Prepare your standard assay buffer containing a low concentration of Tween 80 (e.g., 0.1% - 0.5% v/v). Ensure the surfactant is fully dissolved.

  • Prepare Stock: Make a high-concentration stock of this compound-ethyl in 100% DMSO as described in Protocol 3.1.

  • Dilution: While vortexing the surfactant-containing buffer, slowly add the required volume of the DMSO stock to achieve the final desired concentration.

  • Validation: Incubate and inspect for precipitation as described in Protocol 3.2. Always include a vehicle control containing both DMSO and Tween 80 at the same final concentrations.

B. Using Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with this compound-ethyl, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[12][16]

Protocol 3.4: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation: Add the this compound-ethyl DMSO stock solution directly to the HP-β-CD solution.

  • Incubation: Vortex vigorously and incubate the mixture (e.g., for 1-2 hours at room temperature with shaking) to allow for the formation of the inclusion complex.

  • Final Dilution: Dilute this complexed solution into your final assay buffer.

  • Validation: Perform solubility checks as previously described. The vehicle control must contain the same final concentrations of DMSO and HP-β-CD.

Section 4: Assay Validation and Experimental Controls

Ensuring that your solubilization method does not interfere with your assay is critical for data integrity.

  • Vehicle Controls are Mandatory: Every experiment must include a vehicle control group that is treated with the exact same final concentration of solvent (e.g., DMSO) and/or solubilizing agent (e.g., Tween 80, HP-β-CD) but without this compound-ethyl. This allows you to subtract any background effects of the formulation itself.

  • Confirm Solubility Under Assay Conditions: Before running a large-scale experiment, always confirm that this compound-ethyl remains soluble at the highest concentration used, for the entire duration of the assay, and at the specific temperature of the incubation.

General Experimental Workflow

This diagram illustrates a robust workflow for preparing and validating your this compound-ethyl working solution.

cluster_prep Preparation cluster_validation Validation weigh 1. Weigh This compound-Ethyl dissolve 2. Dissolve in 100% DMSO (High Conc. Stock) weigh->dissolve dilute 3. Dilute into Final Aqueous Buffer (while vortexing) dissolve->dilute incubate 4. Incubate at Assay Temperature dilute->incubate inspect 5. Visual Inspection for Cloudiness incubate->inspect centrifuge 6. Centrifuge & Check for Pellet inspect->centrifuge assay 7. Proceed with Validated Solution and Controls centrifuge->assay

Caption: Experimental workflow for solution preparation and validation.

References
  • University of Hertfordshire. This compound-ethyl (Ref: HOE 070542). AERU. [Link]

  • PubMed. [Prediction of common buffer catalysis in hydrolysis of this compound-ethyl]. [Link]

  • Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • DakshChemicals Blog. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 93536. [Link]

  • National Center for Biotechnology Information. This compound-ethyl. PubChem Compound Summary for CID 3033865. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. [Link]

  • Lin, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of Fenoxaprop-p-ethyl And this compound-ethyl. Globe Thesis. [Link]

  • Compendium of Pesticide Common Names. This compound data sheet. [Link]

  • University of Hertfordshire. This compound (Ref: HOE 072829). AERU. [Link]

  • Kim, H. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. [Link]

  • Al-Ghananeem, A. M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Javeri, I. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Tehrani-Bagha, A., & Holmberg, K. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. ResearchGate. [Link]

  • Pharmasciences.co. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Tuley, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • Jin, H., et al. (2009). Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. ResearchGate. [Link]

  • Somu, C. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Compendium of Pesticide Common Names. This compound-ethyl data sheet. [Link]

  • Chem Service. This compound-ethyl. [Link]

  • Various Authors. (2019). How can I dissolve ethyl alcohol extract in water?. ResearchGate. [Link]

  • Kim, K. (2019). Can anybody help me to dissolve a chemical?. ResearchGate. [Link]

  • gChem Global. DMSO. [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Identifying Fenchlorazole phytotoxicity symptoms in non-target crops

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenchlorazole-ethyl is a chemical agent used in agriculture as a herbicide safener.[1] Its primary role is to protect cereal crops, such as wheat, from the potentially damaging effects of herbicides, particularly those from the aryloxyphenoxypropionate class.[2] It achieves this by accelerating the metabolic breakdown of the herbicide within the crop plant, a process that enhances the plant's natural detoxification pathways.[3][4] While highly effective in its intended role, accidental exposure of non-target crops to this compound, either through spray drift, soil residue, or misapplication, can lead to significant phytotoxicity.[5]

This guide is designed for researchers, agronomists, and crop science professionals to accurately diagnose this compound-induced phytotoxicity, distinguish it from other plant stressors, and implement confirmatory diagnostic procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a safener?

A1: this compound is a herbicide safener, a compound that increases a crop's tolerance to a herbicide without reducing the herbicide's effectiveness on target weeds.[6][7] It works by stimulating the expression of genes in the crop that encode for detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450s.[3][6] These enzymes rapidly metabolize and detoxify the herbicide, preventing it from causing injury to the crop.[3]

Q2: What are the general symptoms of chemical phytotoxicity?

A2: Phytotoxicity symptoms can be varied and may be confused with other issues like nutrient deficiencies or diseases. Common signs include leaf yellowing (chlorosis), tissue death (necrosis) appearing as spots or burns, distorted or stunted growth (e.g., leaf curling, cupping), and in severe cases, plant death.[5][8] A key diagnostic clue is that symptoms often appear suddenly over a wide area after a chemical application and do not spread from plant to plant like a disease.[9]

Q3: Which non-target crops are particularly susceptible to this compound?

A3: Broadleaf crops are generally more susceptible to phytotoxicity from products designed for use on cereals. Specific sensitivities can vary, but crops like soybeans, cotton, sunflowers, and many vegetable species should be considered at high risk for damage from off-target exposure.

Q4: How can I definitively confirm that this compound is the cause of crop injury?

A4: Definitive confirmation requires a multi-step approach. Start with a visual diagnosis and a review of chemical application records for the affected and nearby areas. To confirm, soil and plant tissue samples should be collected and sent to a qualified laboratory for residue analysis using methods like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] A plant bioassay can also be performed to determine if the soil contains biologically active levels of the chemical.[11][12]

Q5: What environmental factors can worsen this compound phytotoxicity?

A5: Environmental conditions can significantly influence the severity of phytotoxicity.[5] Plants under stress from drought, extreme temperatures (especially heat above 85-90°F), or high humidity are more vulnerable to chemical injury.[5][13] Soil type and organic matter content can also affect the availability and persistence of chemical residues.[14]

Troubleshooting Guide: A Symptom-Based Approach

When phytotoxicity is suspected, a systematic approach is crucial to rule out other potential causes and arrive at an accurate diagnosis.

Diagnostic Workflow

The following diagram outlines a logical workflow for investigating suspected cases of this compound phytotoxicity.

G Observe Initial Observation (e.g., Chlorosis, Stunting) Pattern Analyze Symptom Pattern (Field-wide, Edges, Drift?) Observe->Pattern Records Review Chemical Application Records (Yours & Neighbors') Pattern->Records RuleOut Rule Out Other Stressors (Disease, Pests, Nutrients) Records->RuleOut Hypothesis Formulate Hypothesis: This compound Phytotoxicity? RuleOut->Hypothesis Sample Collect Soil & Plant Tissue Samples (Affected & Control) Hypothesis->Sample Lab Submit for Residue Analysis (LC-MS/MS or GC/MS) Sample->Lab Chemical Data Bioassay Conduct Plant Bioassay (See Protocol 2) Sample->Bioassay Biological Data Confirm Confirmation Lab->Confirm Bioassay->Confirm Report Generate Final Report & Management Strategy Confirm->Report

Caption: Diagnostic workflow for identifying phytotoxicity.

Step 1: Initial Assessment and Symptom Analysis

Begin by carefully documenting the symptoms observed on the non-target crop. Look for patterns in the field.

  • Uniformity: Do symptoms appear uniformly across the field, or are they concentrated in specific areas like field edges, sprayer turnarounds, or lower-lying areas where runoff might collect?[9]

  • Drift Pattern: Is there a gradient of damage that corresponds with wind direction from a neighboring field where a this compound-containing product might have been used?[5]

  • Timing: Did the symptoms appear suddenly, typically within a few days to a week after a potential exposure event?[9] Phytotoxicity damage does not spread from plant to plant over time like a disease.[8][13]

Step 2: Distinguishing from Other Stressors

It is critical to differentiate chemical injury from other issues.

SymptomPotential this compound CauseCommon "Look-Alike" CausesHow to Differentiate
Leaf Yellowing (Chlorosis) Disruption of metabolic processes.Nitrogen deficiency, viral diseases.This compound injury is often sudden and may follow a spray pattern.[9] Nutrient deficiencies typically appear on specific parts of the plant first (e.g., older vs. newer leaves) and develop more slowly.
Stunted Growth Inhibition of cell division and elongation.Soil compaction, drought stress, nematode damage.Check soil conditions and root systems. Nematode damage can be confirmed with a soil test. Drought stress is usually widespread and related to weather patterns.
Leaf Distortion (Curling, Cupping) Growth regulator-type effects.Viral infection, aphid feeding.Inspect plants closely for insects. Viral symptoms may include mosaic patterns or ringspots, which are less common in phytotoxicity. This compound-induced distortion may appear more uniform on affected plants.[13]
Necrotic Spots / Leaf Burn Direct cell death from chemical contact.Fungal or bacterial leaf spot diseases.Phytotoxic spots often have sharp, well-defined edges and may lack the "halo" or water-soaked appearance of many diseases.[9][13] The damage will not spread after the initial event.
Step 3: Advanced Diagnostic Protocols

If initial assessments point towards this compound, the following protocols can provide definitive confirmation.

Protocol 1: Soil and Tissue Analysis for this compound Residues

Objective: To quantitatively determine the presence and concentration of this compound-ethyl in affected plant tissue and soil.

Methodology: This protocol should be performed by an accredited analytical laboratory. The general steps are outlined below, with the understanding that specific instrumentation and parameters will be determined by the lab. The QuEChERS method is a common and effective extraction technique for pesticide residues in food and environmental samples.[15]

  • 1. Sample Collection:

    • Soil: Collect composite soil samples from the top 15 cm of both the affected area and a nearby, unaffected control area.[11] Place at least 1 kg of soil for each sample in a clean, labeled bag.

    • Plant Tissue: Collect whole above-ground plant samples from both affected and control areas. Collect enough material to yield at least 100g of tissue. Place in separate labeled bags.

    • Handling: Keep samples cool (e.g., in a cooler with ice packs) and transport to the lab as quickly as possible. Avoid any cross-contamination.

  • 2. Sample Preparation (QuEChERS Method Example):

    • Homogenize the plant tissue sample.

    • Weigh a subsample (e.g., 10-15 g) into a centrifuge tube.

    • Add acetonitrile for extraction.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[15]

    • Shake vigorously and centrifuge.

  • 3. Sample Clean-up (Dispersive SPE):

    • Take an aliquot of the acetonitrile (upper) layer.

    • Add it to a clean-up tube containing a sorbent like Primary Secondary Amine (PSA) to remove interfering matrix components and anhydrous magnesium sulfate to remove water.

    • Vortex and centrifuge.

  • 4. Analysis:

    • The final, cleaned-up extract is analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).[10][16]

    • The instrument is calibrated with certified this compound-ethyl standards to ensure accurate quantification.

  • 5. Interpretation:

    • The laboratory report will provide the concentration of this compound-ethyl in parts per million (ppm) or parts per billion (ppb). Compare the levels in the affected sample to the control sample. Detectable levels in the affected sample, coupled with an absence in the control, strongly support the diagnosis.

Protocol 2: Whole Plant Bioassay for Phytotoxicity Confirmation

Objective: To determine if the soil from the affected area contains biologically active residues capable of causing phytotoxicity in a sensitive indicator species. Bioassays are useful because they measure the actual biological effect, which chemical analysis alone cannot.[12][17]

Methodology:

  • 1. Soil Preparation:

    • Obtain the soil sample from the affected field ("Test Soil") and the unaffected control area ("Control Soil").

    • If the soil is very clumpy, gently break it up and remove large rocks or debris. Do not sieve excessively as this can alter its properties.

  • 2. Potting:

    • Label at least 3-5 pots for "Test Soil" and 3-5 pots for "Control Soil".

    • Fill each pot with the respective soil.

  • 3. Indicator Species Selection:

    • Choose a fast-germinating, sensitive broadleaf species. Lentil, cucumber, or sunflower are often good candidates.

  • 4. Planting:

    • Plant several seeds (e.g., 5-10) in each pot at the appropriate depth for the chosen species.

  • 5. Growth Conditions:

    • Place all pots in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and watering. Ensure all pots receive identical treatment.

  • 6. Observation and Data Collection:

    • Monitor the pots daily for 14-21 days.

    • Record the following data:

      • Germination rate (% of seeds that emerge).

      • Visual injury symptoms (chlorosis, necrosis, stunting, malformation) using a rating scale (e.g., 0 = no injury, 5 = severe injury/death).

      • Plant height.

      • At the end of the experiment, carefully harvest the above-ground biomass, dry it in an oven (e.g., at 60°C until constant weight), and record the dry weight.

  • 7. Interpretation:

    • Statistically compare the results from the "Test Soil" pots to the "Control Soil" pots.

    • A significant reduction in germination, growth (height, dry weight), and/or the presence of clear visual injury symptoms in the plants grown in the Test Soil is strong evidence of phytotoxic residues.[11]

References
  • Herbicide safener. (2026, January 7). Google AI Search.
  • (N/A). (PDF) Application of Bioassays in Studies on Phytotoxic Herbicide Residues in the Soil Environment - ResearchGate.
  • (N/A). Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask).
  • (N/A). Herbicide Bioassay - Woods End Laboratories.
  • (N/A). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. LinkedIn.
  • (N/A). CAS 103112-35-2: this compound-ethyl | CymitQuimica. CymitQuimica.
  • Hutmacher, D. W., et al. (2025, November 1). A Systematic Review of Herbicide Safener Toxicity - PMC - NIH.
  • Polito, R. A., et al. (2025, August 6). The Use of Herbicide Safener Increases the Selectivity of Nicosulfuron to Maize Crops.
  • Noh, T., et al. (N/A). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - MDPI. MDPI.
  • Hutmacher, D. W., et al. (2024, October 1). A systematic review of herbicide safener toxicity - PubMed. PubMed.
  • Riechers, D. E., et al. (N/A). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC - NIH.
  • (N/A). B.5.2 Residue Analytical Methods - EPA.
  • (N/A). Phytotoxicity: Symptoms, Causes & Crop Management - Farmonaut. Farmonaut.
  • (N/A). Prevent Phytotoxicity: Check Real-Time Spray Safety | Agrio. Agrio.
  • (N/A). Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM.
  • Albero, B., et al. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues - MDPI. MDPI.
  • Cummins, I., et al. (N/A). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. - ResearchGate.
  • (N/A). III Analytical Methods. Ministry of the Environment, Government of Japan.
  • (2024, June 7). Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension. University of Maryland Extension.
  • Catlin, N. (2023). 12.15 Recognizing and Preventing Phytotoxicity - e-GRO. e-GRO.
  • (N/A). Analytical Methods for Pesticide Residues | Request PDF - ResearchGate.
  • (N/A). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables - eurl-pesticides.eu.
  • (N/A). This compound data sheet - Compendium of Pesticide Common Names. Compendium of Pesticide Common Names.
  • (N/A). This compound (Ref: HOE 072829) - AERU - University of Hertfordshire. University of Hertfordshire.
  • (N/A). This compound | C10H4Cl5N3O2 | CID 93536 - PubChem - NIH.
  • Wójcik-Gront, E., et al. (2023, April 12). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips - MDPI. MDPI.
  • Buožienė, I., et al. (2024, February 10). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC - NIH.
  • Spolti, P., et al. (2025, August 10). Triazole Sensitivity in a Contemporary Population of Fusarium graminearum from New York Wheat and Competitiveness of a Tebuconazole-Resistant Isolate | Request PDF - ResearchGate.
  • (N/A). The Enhancement of Fungal Disease Resistance in Major Staple Crops Using CRISPR-Cas Technology - MDPI. MDPI.
  • Ndlovu, S. I., et al. (N/A). Natural Products from Medicinal Plants against Phytopathogenic Fusarium Species: Current Research Endeavours, Challenges and Prospects - NIH.

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Methods to prevent Fenchlorazole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Analyte Degradation During Sample Preparation

Welcome to the Technical Support Center for Fenchlorazole analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and its common formulation, this compound-ethyl. As a Senior Application Scientist, I've designed this resource to provide not just protocols, but a deeper understanding of the "why" behind each step, ensuring the integrity and accuracy of your analytical results.

This compound-ethyl is susceptible to degradation, primarily through hydrolysis, which can lead to inaccurate quantification and misleading results. This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these challenges.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound-ethyl is a common issue that often points to analyte degradation during sample preparation. This section will walk you through potential causes and their solutions.

Symptom Potential Cause Recommended Action
Consistently low recovery in all samples Hydrolysis due to high pH: this compound-ethyl rapidly hydrolyzes to its acid form (this compound) under basic conditions (pH > 7).[1][2] This can occur if the sample matrix is alkaline or if unbuffered extraction methods are used.pH Control: Use a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The AOAC 2007.01 method, which uses acetate buffering, or the EN 15662 method, which uses citrate buffering, are excellent choices for maintaining a stable, slightly acidic pH during extraction.[3]
Thermal Degradation: Elevated temperatures during sample processing or storage can accelerate hydrolysis and other degradation pathways.[1][4]Maintain Cold Chain: Keep samples frozen (-20°C) for long-term storage and refrigerated (4°C) for short-term storage.[5][6] Process samples in a chilled environment and use pre-chilled solvents where possible. Cryogenic milling of solid samples can also help prevent localized heating.
Photodegradation: Exposure to UV or even strong visible light can cause degradation of this compound-ethyl.[2]Protect from Light: Use amber glass vials for sample collection and storage.[7] Minimize exposure to direct sunlight and artificial light in the laboratory.
Low recovery in specific sample matrices Matrix-Induced Degradation: The inherent pH of the sample matrix (e.g., certain soils or plant tissues) could be promoting hydrolysis.Pre-Extraction pH Adjustment: For known alkaline matrices, a pre-extraction step where the sample homogenate is adjusted to a slightly acidic pH (e.g., pH 5-6) with a dilute acid like formic or acetic acid can be beneficial.
Matrix Effects in LC-MS/MS or GC-MS/MS: Co-extracted matrix components can interfere with the ionization of this compound-ethyl, leading to signal suppression and apparent low recovery.[8][9][10]Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for matrix effects.[8][10]
Inconsistent or sporadic low recovery Inadequate Homogenization: If the analyte is not evenly distributed throughout the sample, subsampling can lead to variable results.Thorough Homogenization: Ensure the sample is completely homogenized before taking an analytical portion. For solid samples, consider cryogenic milling to achieve a fine, uniform powder.
Opened Product Degradation: Once a container of a pesticide standard or formulated product is opened, exposure to air and moisture can reduce its shelf life.Proper Storage of Standards: Store stock and working standards in tightly sealed containers in a cool, dark, and dry place. It is advisable to date opened containers and use them before their expiration.[11]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and preparation of samples containing this compound.

Q1: What is the primary cause of this compound-ethyl degradation?

A1: The most significant degradation pathway for this compound-ethyl during sample preparation is pH-dependent hydrolysis. The ester linkage in this compound-ethyl is susceptible to cleavage under both acidic and, more significantly, basic conditions, with the rate of hydrolysis increasing at elevated pH levels.[1][2] Temperature and light exposure are also contributing factors that can accelerate degradation.[2][4]

Q2: I'm using the original, unbuffered QuEChERS method. Is this a problem for this compound-ethyl analysis?

A2: It can be. The original QuEChERS method does not control the pH of the sample extract. If you are analyzing a matrix with a neutral to alkaline pH, you are at high risk of this compound-ethyl hydrolysis, which will lead to low recoveries. It is strongly recommended to use a buffered version of the QuEChERS method, such as the AOAC 2007.01 (acetate buffered) or EN 15662 (citrate buffered) methods, to maintain a pH that ensures the stability of base-sensitive pesticides.[3]

Q3: How should I store my samples before extraction to prevent degradation?

A3: Proper storage is critical. For long-term storage, samples should be kept frozen at -20°C or below in sealed, amber containers to protect from thermal degradation and photolysis.[6][12] For short-term storage (i.e., less than 24 hours), refrigeration at 4°C is acceptable. It is crucial to minimize freeze-thaw cycles.[6]

Q4: Can I do anything to improve the stability of my final extract while it's waiting for analysis?

A4: Yes. After the final cleanup step, you can acidify your extract with a small amount of dilute formic or acetic acid. This will ensure the pH remains in a range that is favorable for the stability of base-sensitive compounds like this compound-ethyl while awaiting LC or GC analysis.[13]

Q5: My lab analyzes a wide variety of soil and plant matrices. Do I need to modify my sample preparation method for different sample types?

A5: Potentially, yes. The key is to understand the properties of your matrix. For matrices with low water content, you may need to add water before extraction to ensure efficient partitioning of the analyte into the extraction solvent.[14] For matrices high in fat or pigments, you may need to use different or additional sorbents during the dispersive solid-phase extraction (dSPE) cleanup step.[14] Always validate your method for each new matrix type to ensure acceptable recovery and reproducibility.

Experimental Protocols & Workflows

To provide actionable guidance, here are detailed protocols and workflows designed to preserve the integrity of this compound during sample preparation.

Protocol 1: Buffered QuEChERS Extraction for this compound-ethyl in Plant and Soil Matrices

This protocol is based on the principles of the AOAC 2007.01 method, which is designed to protect pH-sensitive pesticides.

Materials:

  • Homogenized sample (plant tissue, soil)

  • Acetonitrile (ACN)

  • AOAC QuEChERS Extraction Salts (containing Magnesium Sulfate, Sodium Chloride, and Sodium Acetate)

  • 50 mL centrifuge tubes

  • High-speed centrifuge

Procedure:

  • Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • If using an internal standard, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure the solvent thoroughly wets the sample.

  • Add the contents of one AOAC QuEChERS extraction salt packet to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • The upper acetonitrile layer contains the extracted this compound-ethyl. Carefully transfer an aliquot of this supernatant for the cleanup step.

Workflow for Preventing this compound Degradation

The following diagram illustrates the critical control points for preventing this compound degradation throughout the sample preparation workflow.

Fenchlorazole_Workflow cluster_collection Sample Collection & Transport cluster_storage Storage cluster_prep Sample Preparation cluster_final Final Extract Handling Collection Collect sample in amber glass container Transport Transport on ice (<4°C) Collection->Transport Immediate cooling Storage Store at -20°C (long-term) or 4°C (short-term) Transport->Storage Homogenization Homogenize sample (cryogenic if possible) Storage->Homogenization Extraction Buffered QuEChERS Extraction (e.g., AOAC 2007.01) Homogenization->Extraction Maintain cold Cleanup Dispersive SPE Cleanup Extraction->Cleanup pH control Acidification Acidify extract with dilute formic acid Cleanup->Acidification Analysis Analyze promptly Acidification->Analysis Stabilization

Caption: Critical control points for preventing this compound degradation.

References

  • Prediction of common buffer catalysis in hydrolysis of this compound-ethyl. PubMed. [Link]

  • Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of Fenoxaprop-p-ethyl And this compound-ethyl. Globe Thesis.
  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. LCGC Europe. [Link]

  • Launch of the SOP on detection of pesticide residues in the soil. Food and Agriculture Organization of the United Nations. [Link]

  • NEIC Pesticide Sampling Guide. US EPA. [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis. SCION Instruments. [Link]

  • The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Hawach Scientific. [Link]

  • What Are the Best Practices for Storing Pesticides on a Farm? Redi National Pest Eliminators. [Link]

  • Consider These 5 Tips When Storing Pesticides on the Farm. Successful Farming. [Link]

  • For pesticides analysis in water samples? ResearchGate. [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Spectroscopy Online. [Link]

  • Chromatography: Pesticide Residue Analysis Webinar Series Pt 1 - Sample Prep Tips Using QuEChERS and Accelerated Solvent Extraction. Slideshare. [Link]

  • Solid-phase Extraction of Acidic Herbicides. PubMed. [Link]

  • Detection of pesticides in environmental and food matrix: A review. ScienceDirect. [Link]

  • How to Use QuEChERS for Diverse Sample Types. BGB Analytik. [Link]

  • Acid-base Reaction-Based Dispersive Liquid-Liquid Microextraction Method for Extraction of Three Classes of Pesticides From Fruit Juice Samples. PubMed. [Link]

  • New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. MDPI. [Link]

  • QuEChERS Sample Preparation Procedures. Restek. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. National Center for Biotechnology Information. [Link]

  • How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. ResearchGate. [Link]

  • Advances in Food Testing & Environmental Analysis Application Compendium. Agilent. [Link]

  • SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. International Atomic Energy Agency. [Link]

  • Factors Affecting Pesticide Behavior. Greenhouse Product News. [Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission's Food Safety. [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. ResearchGate. [Link]

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. National Center for Biotechnology Information. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ResearchGate. [Link]

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Technical Support Center: Optimizing Fenchlorazole Application Timing with Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the application timing of Fenchlorazole with herbicides. This guide is designed for researchers, scientists, and professionals in drug and herbicide development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of expertise and trustworthiness.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the use of this compound as a herbicide safener.

Q1: What is the primary mechanism of action for this compound as a herbicide safener?

A1: this compound-ethyl primarily functions by enhancing the metabolic detoxification of specific herbicides in cereal crops like wheat.[1][2] It achieves this by upregulating the expression and activity of key detoxifying enzymes, most notably Glutathione S-transferases (GSTs).[1][3] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic to the crop plant.[4] This accelerated metabolism allows the crop to tolerate herbicide concentrations that would otherwise be phytotoxic. It is important to note that this compound-ethyl does not typically interfere with the herbicide's activity at its target site within the weed.[2]

Q2: With which types of herbicides is this compound most effective?

A2: this compound-ethyl is widely used to safen aryloxyphenoxypropionate (AOPP) herbicides, which are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. It is also known to provide protection against some acetolactate synthase (ALS) inhibiting herbicides.[5] The efficacy of this compound is highly dependent on the specific herbicide chemistry and the crop species.

Q3: What is the difference between pre-emergence and post-emergence application of this compound?

A3: The timing of application relative to crop and weed emergence is a critical factor.

  • Pre-emergence applications are made to the soil after planting but before the crop and weeds have emerged.[6][7] The goal is to create a protective barrier that the emerging crop can tolerate while the herbicide controls germinating weeds.[7][8][9]

  • Post-emergence applications are made after the crop and weeds have emerged.[7] This is a common application method for this compound-ethyl, particularly with foliar-applied herbicides.[1]

The choice between pre- and post-emergence application depends on the target weed species, the herbicide being used, and the specific crop.

Q4: Can this compound application timing influence its effectiveness?

A4: Absolutely. The timing of this compound application is a critical determinant of its safening efficacy. For post-emergence applications, the safener needs to be present and active in the crop tissue at the time of herbicide application to effectively induce the necessary metabolic detoxification pathways. Applying the safener too early or too late can result in insufficient protection and potential crop injury.[10][11]

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered when optimizing this compound application timing.

Issue 1: Crop Phytotoxicity Observed Despite this compound Application

Possible Cause Troubleshooting Steps Scientific Rationale
Suboptimal Application Timing: The safener was not applied within the optimal window to induce protective mechanisms before the herbicide caused irreversible damage.1. Conduct a Time-Course Experiment: Apply this compound at various time points (e.g., 24, 48, 72 hours) prior to, concurrently with, and after the herbicide application. Assess crop injury at set intervals post-herbicide treatment. 2. Analyze Plant Tissue: If analytical capabilities are available, measure the activity of Glutathione S-transferases (GSTs) in crop tissue at each time point to correlate enzyme induction with the level of protection.[1][3]The induction of detoxifying enzymes like GSTs by this compound is a time-dependent process.[1] Maximum safening effect is achieved when these enzymes are at their peak activity level when the herbicide is taken up by the plant.
Environmental Stressors: The crop may be under stress from factors like drought, extreme temperatures, or nutrient deficiency, which can impair its ability to respond to the safener.[12]1. Monitor Environmental Conditions: Record temperature, humidity, and soil moisture levels leading up to and during the experiment.[13][14] 2. Optimize Growing Conditions: Ensure adequate irrigation and nutrition for the crop plants in your experimental setup. 3. Staggered Planting: If field testing, consider multiple planting dates to evaluate the interaction of environmental conditions with application timing.Environmental stress can inhibit a plant's metabolic processes, including the synthesis of enzymes induced by safeners.[12] Stressed plants may not be able to mount an effective detoxification response, even with the presence of this compound.
Incorrect Herbicide-Safener Ratio: The concentration of this compound may be insufficient to counteract the phytotoxic effects of the applied herbicide dose.1. Perform a Dose-Response Matrix: Test various concentrations of both the herbicide and this compound in a matrix format. This will help identify the optimal ratio for effective safening without compromising weed control. 2. Review Literature: Consult published studies for recommended ratios of your specific herbicide and this compound combination.The relationship between herbicide concentration and the required safener dose is not always linear. A dose-response matrix is the most reliable method to empirically determine the optimal balance for your experimental conditions.

Issue 2: Inconsistent Safening Effect Across Replicates

Possible Cause Troubleshooting Steps Scientific Rationale
Variable Application Coverage: Uneven application of the safener or herbicide can lead to inconsistent results.1. Calibrate Application Equipment: Ensure that spray nozzles are delivering a uniform spray pattern and volume.[15] 2. Use a Carrier Dye: Incorporate a temporary, non-phytotoxic dye into your spray solution to visually assess coverage on the plant foliage. 3. Controlled Application Environment: For laboratory or greenhouse studies, use a spray chamber to ensure uniform application.Consistent and thorough coverage is essential for both the safener to induce a systemic protective response and for the herbicide to exert its intended effect.
Developmental Stage of the Crop: Minor differences in the growth stage of the crop at the time of application can influence its response to the safener.[11]1. Synchronize Crop Growth: Implement measures to ensure uniform germination and growth of your experimental plants. This may involve seed sorting, controlled environmental conditions, and culling of outliers. 2. Document Growth Stage: Precisely record the developmental stage (e.g., Zadoks scale for cereals) of the crop at the time of each application.The metabolic activity and physiological state of a plant change as it develops. The ability to respond to a safener can be growth-stage dependent.
Soil Heterogeneity: Variations in soil composition, organic matter, and pH can affect the bioavailability of soil-applied safeners and herbicides.[14]1. Homogenize Soil: For pot studies, thoroughly mix your soil substrate to ensure uniformity. 2. Soil Analysis: For field studies, conduct a comprehensive soil analysis to identify and map any variability. This may inform a stratified experimental design.Soil properties can influence the adsorption, degradation, and uptake of agrochemicals, leading to spatial variability in their efficacy.[16]

Part 3: Experimental Protocols and Data Visualization

Protocol 1: Determining the Optimal Application Window for Post-Emergence this compound

This protocol outlines a systematic approach to identifying the most effective timing for this compound application relative to a post-emergence herbicide.

Materials:

  • Crop seedlings of a uniform growth stage (e.g., 2-3 leaf stage)

  • This compound-ethyl solution at a predetermined concentration

  • Herbicide solution at a predetermined concentration

  • Controlled environment growth chamber or greenhouse

  • Calibrated sprayer

  • Data collection tools (e.g., calipers, camera, spectrophotometer for enzyme assays)

Procedure:

  • Establish Experimental Groups: Create treatment groups corresponding to different this compound application timings:

    • T1: Herbicide only (positive control for phytotoxicity)

    • T2: this compound applied 72 hours before herbicide

    • T3: this compound applied 48 hours before herbicide

    • T4: this compound applied 24 hours before herbicide

    • T5: this compound and herbicide applied as a tank-mix (concurrently)

    • T6: this compound applied 24 hours after herbicide

    • T7: Untreated (negative control)

  • Application:

    • Apply this compound to the respective treatment groups at the designated time points.

    • Apply the herbicide to all treatment groups (except the negative control) at time zero.

    • Ensure uniform and complete coverage for all applications.

  • Data Collection:

    • Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after herbicide treatment (DAT). Use a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is plant death).

    • Measure plant height and biomass (fresh and dry weight) at 14 DAT.

    • (Optional) Collect leaf tissue samples at the time of herbicide application to quantify GST activity.

  • Data Analysis:

    • Statistically analyze the data (e.g., ANOVA followed by a means separation test) to identify significant differences between the treatment groups.

    • Plot the results to visualize the relationship between application timing and safening efficacy.

Data Presentation: Example Table

Table 1: Effect of this compound Application Timing on Crop Injury and Biomass

TreatmentApplication Timing (relative to herbicide)Crop Injury (%) at 7 DATDry Biomass (g) at 14 DAT
T1Herbicide only850.8
T2-72 hours153.2
T3-48 hours103.5
T4-24 hours202.9
T5Concurrent402.1
T6+24 hours751.1
T7Untreated04.0
Visualization of Experimental Workflow

G cluster_0 Pre-Application Phase cluster_1 Application Phase cluster_2 Data Collection & Analysis Phase A Establish Uniform Crop Seedlings B Prepare Herbicide & Safener Solutions A->B C Apply this compound at Timed Intervals (-72h, -48h, -24h, 0h, +24h) D Apply Herbicide at Time Zero C->D E Assess Crop Injury (3, 7, 14 DAT) D->E F Measure Biomass (14 DAT) E->F G Analyze Data & Determine Optimal Window F->G

Caption: Workflow for determining the optimal this compound application window.

Visualization of Safening Mechanism

G cluster_0 Cellular Environment Fen This compound-ethyl GST_gene GST Gene Expression Fen->GST_gene induces Herb Herbicide (e.g., AOPP) GST_enzyme GST Enzyme Herb->GST_enzyme Target Herbicide Target Site (e.g., ACCase) Herb->Target inhibits GST_gene->GST_enzyme translates to Detox_Herb Non-toxic Herbicide Conjugate GST_enzyme->Detox_Herb catalyzes conjugation GSH Glutathione (GSH) GSH->GST_enzyme Toxicity Phytotoxicity Target->Toxicity

Caption: Simplified pathway of this compound-ethyl safening action.

Part 4: Advanced Considerations

Herbicide Residue Analysis

When troubleshooting unexpected results, it may be necessary to perform residue analysis to quantify the amount of herbicide and its metabolites in plant tissue and soil.[17][18] This can help determine if issues are related to uptake, translocation, or metabolism. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[19]

Soil Persistence and Degradation

The persistence of this compound and the associated herbicide in the soil can be influenced by microbial activity, soil type, temperature, and moisture.[16][20] The half-life of these compounds in soil is a key factor in planning crop rotations to avoid injury to subsequent sensitive crops.[21][22]

Herbicide Resistance Management

While this compound protects the crop, it does not prevent the evolution of herbicide resistance in weed populations.[23][24] It is crucial to integrate the use of safened herbicides into a broader weed management strategy that includes rotating herbicide modes of action to mitigate the development of resistance.

By understanding the mechanisms of this compound action and systematically troubleshooting experimental variables, researchers can effectively optimize its application timing to achieve robust crop protection and reliable experimental outcomes.

References

  • ResearchGate. (n.d.). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. Retrieved from [Link]

  • MDPI. (n.d.). Current Advances in the Action Mechanisms of Safeners. Retrieved from [Link]

  • MDPI. (n.d.). Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants. Retrieved from [Link]

  • National Institutes of Health. (2022, December 14). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). Retrieved from [Link]

  • MDPI. (2024, April 22). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved from [Link]

  • MDPI. (2024, April 22). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Efficacy of pre- and post-emergence herbicides on weed dynamics, growth and yield of soybean. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Timing of fall herbicide applications. Retrieved from [Link]

  • Montana State University Extension. (n.d.). Minimizing Pesticide Contaminated Soil Around the Home and Garden. Retrieved from [Link]

  • DPIRD. (2024, October 1). Factors affecting herbicide performance. Retrieved from [Link]

  • University of Florida. (n.d.). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. Retrieved from [Link]

  • Cropaia. (2024, January 6). 15 Best Practices for Maximizing Herbicide Efficiency and Safety. Retrieved from [Link]

  • SlidePlayer. (n.d.). Method development for pesticide residues analysis in Herbs, to support regulatory aspects of food safety and public health within the MERCOSUR countries. Retrieved from [Link]

  • Dos Pistolos. (2024, August 8). Maximizing Effectiveness: The Crucial Role of Timing in Herbicide Application. Retrieved from [Link]

  • JIRCAS. (n.d.). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Retrieved from [Link]

  • PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. Retrieved from [Link]

  • Cambridge Core. (2017, June 12). Interactions of Fenoxaprop-ethyl with this compound-ethyl in Annual Grasses. Retrieved from [Link]

  • Joshua Tree Experts. (2022, June 15). Understanding Pre-emergent vs. Post-emergent Weed Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Some Biocides on Glutathione-S-Transferase in Barley, Wheat, Lentil and Chickpea Plants. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

  • Badger Crop Network. (2025, October 24). Optimizing Foliar Herbicide Savings with Targeted Application Technologies through Effective PREs. Retrieved from [Link]

  • Purdue Extension. (2014, February 5). WEED CONTROL GUIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Glutathione S-transferase interactions enhance wheat resistance to powdery mildew but not wheat stripe rust. Retrieved from [Link]

  • Coastal Spray. (2023, December 15). Pre-Emergent vs. Post-Emergent Herbicide – What's the Difference? Retrieved from [Link]

  • UT Institute of Agriculture. (n.d.). 8 Common Reasons Why Herbicides Fail. Retrieved from [Link]

  • Council of Australasian Weed Societies. (n.d.). Effect of environmental factors on herbicide performance. Retrieved from [Link]

  • PubMed. (2022, April 15). CYP81A68 confers metabolic resistance to ALS and ACCase-inhibiting herbicides and its epigenetic regulation in Echinochloa crus-galli. Retrieved from [Link]

  • MDPI. (2023, August 2). Contribution of Glutathione Transferases in the Selective and Light-Dependent Effect of Flumioxazin on Winter Wheat (Triticum aestivum L.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protective effect of plant compounds in pesticides toxicity. Retrieved from [Link]

  • Benchmark Landscape. (2018, June 1). Weed Control: The Difference Between Pre & Post-Emergents. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Interactions of ALS-Inhibiting Herbicide Residues in Three Prairie Soils. Retrieved from [Link]

  • MDPI. (2020, February 13). Pesticide-Induced Physiological, Metabolic and Ultramorphological Alterations in Leaves of Young Maize Seedlings. Retrieved from [Link]

  • MDPI. (n.d.). First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland. Retrieved from [Link]

  • National Institutes of Health. (2023, June 21). Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide Injury in the Nursery and Landscape. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Guide to Effective Weed Control. Retrieved from [Link]

  • MDPI. (n.d.). Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. Retrieved from [Link]

Sources

Addressing analytical interference in Fenchlorazole chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving analytical challenges in the chromatographic analysis of Fenchlorazole. This resource is designed for researchers, analytical scientists, and quality control professionals who are working with Gas Chromatography (GC) or Liquid Chromatography (LC) for the quantification of this compound in various matrices.

Our goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and validate your analytical methods. We will delve into the common sources of interference, from the sample matrix to the instrumentation, and provide robust, field-tested protocols to ensure the accuracy, precision, and reliability of your results.

Troubleshooting Guide: Common Interferences in this compound Analysis

This guide addresses the most frequently encountered issues during this compound analysis. Each section presents a problem, explains its probable causes, and offers a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a compound like this compound, which contains polar functional groups, is often indicative of secondary interactions with active sites within the chromatographic system.

  • Causality:

    • In Gas Chromatography (GC): Active sites can be present in the injector liner (especially if it's not deactivated), on the column stationary phase (silanol groups), or due to contamination.

    • In Liquid Chromatography (LC): Unwanted interactions with residual silanol groups on the C18 stationary phase are a common cause. Additionally, issues with mobile phase pH can affect the ionization state of the analyte, leading to secondary interactions. Incompatibility between the sample solvent and the mobile phase can also lead to peak distortion[1].

  • Troubleshooting Protocol:

    • System Inspection (GC/LC):

      • GC: Use a fresh, deactivated injector liner. Trim the first few centimeters of the analytical column to remove any non-volatile residues.

      • LC: Reverse-flush the column with a strong solvent to remove contaminants.

    • Mobile Phase/Carrier Gas Check:

      • LC: Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of an acidic modifier like formic acid can often improve peak shape for acidic compounds.

      • GC: Verify the purity and flow rate of the carrier gas.

    • Analyte Protectants (GC): For GC analysis, co-injecting the sample with "analyte protectants" can mitigate active sites in the injector, preventing the degradation of the analyte and improving peak shape[2][3].

    • Column Evaluation: If the problem persists, the column itself may be degraded. Test the column with a standard mixture to evaluate its performance.

Q2: I am observing a split peak for this compound. What could be causing this?

A2: Peak splitting is typically a result of an issue at the point of sample introduction or an incompatibility issue.

  • Causality:

    • Solvent Incompatibility: Injecting a sample dissolved in a solvent that is much stronger (higher elution strength) than the initial mobile phase in LC can cause the analyte to move through the top of the column in a disorganized manner[1].

    • Injector Problems (GC): A partially blocked injector liner or an incorrect injection technique can lead to a non-uniform vaporization of the sample.

    • Column Channeling (LC/GC): A void or channel in the column packing material can cause the sample to travel through at different rates.

  • Troubleshooting Workflow:

    G start Start: Split Peak Observed solvent Check Solvent Compatibility Dissolve sample in mobile phase or weaker solvent start->solvent injection Review Injection Technique GC: Check liner, syringe speed LC: Ensure proper sample loop filling solvent->injection If problem persists column Inspect Column Integrity Perform column efficiency test Replace if necessary injection->column If problem persists end Resolution: Symmetrical Peak column->end

    Caption: Troubleshooting workflow for split peaks.

Issue 2: Inaccurate Quantification due to Matrix Effects

Q3: My recovery of this compound is consistently low when analyzing soil/plant matrix samples, but fine in solvent standards. Is this a matrix effect?

A3: This is a classic symptom of matrix effects, specifically ion suppression in LC-MS or active site interaction in GC. Co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source or cause its degradation in the GC inlet[3][4].

  • Causality:

    • LC-MS (ESI): Co-eluting compounds from the matrix compete with this compound for ionization, reducing the number of analyte ions that reach the detector (ion suppression)[4][5].

    • GC-MS: Matrix components can either enhance the signal by protecting the analyte from degradation in the hot injector or suppress it by adsorbing the analyte[2][4].

  • Diagnostic Protocol: Post-Extraction Spike Analysis

    • Prepare a blank matrix extract using your established sample preparation method.

    • Prepare a neat solvent standard of this compound at a known concentration.

    • Spike a portion of the blank matrix extract with the this compound standard to the same final concentration as the neat standard.

    • Analyze both the neat standard and the spiked matrix extract.

    • Calculate the matrix effect (%) using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

    • A negative value indicates ion suppression, while a positive value indicates enhancement[4].

  • Mitigation Strategies:

StrategyPrincipleWhen to UseReference
Matrix-Matched Calibration Calibrators are prepared in a blank matrix extract to ensure that the standards and samples experience the same matrix effects.When matrix effects are present and consistent across samples.[3][4]
Sample Dilution Reducing the concentration of matrix components by diluting the sample extract.When the analyte concentration is high enough to permit dilution without falling below the limit of quantitation.[5][6]
Stable Isotope-Labeled Internal Standard A labeled version of this compound is added to the sample before extraction. It co-elutes and experiences the same matrix effects, allowing for accurate correction.The gold standard for correcting matrix effects, especially when they are variable.[6]
Improved Sample Cleanup Employing more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method to remove interfering matrix components.When matrix effects are severe and other methods are insufficient.[7][8][9][10]
Issue 3: Co-elution and Interference from Other Compounds

Q4: I am seeing a peak that co-elutes with this compound, leading to artificially high results. How can I confirm the interference and resolve it?

A4: Co-elution is a significant challenge, especially in complex matrices containing other pesticides or endogenous compounds. Resolution requires enhancing the selectivity of the method, either chromatographically or through detection[4].

  • Confirmation of Interference:

    • Mass Spectrometry (MS): If using MS, examine the mass spectrum of the peak. The presence of ions not associated with this compound is a clear indicator of a co-eluting compound. For tandem MS (MS/MS), monitor multiple transitions. A change in the ratio of quantifier to qualifier ions between standards and samples suggests interference[11].

    • Peak Purity Analysis (LC-DAD/UV): If using a Diode Array Detector (DAD), the peak purity function can assess whether the spectrum is consistent across the entire peak.

  • Resolution Strategies:

    • Modify Chromatographic Conditions:

      • Change the Gradient (LC): A shallower gradient can increase the separation between closely eluting peaks.

      • Change the Temperature Program (GC): Adjusting the temperature ramp rate can alter the elution order and improve resolution[12][13].

      • Try a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl instead of a C18 for LC, or a DB-35ms instead of a DB-5ms for GC) will provide different selectivity.

    • Enhance Sample Preparation: A more selective sample preparation method, such as SPE with carefully chosen wash and elution steps, can remove the interfering compound before analysis[8][10].

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar nominal masses, providing a high degree of selectivity[7].

    G start Start: Suspected Co-elution confirm Confirm Interference MS: Check ion ratios/spectrum DAD: Check peak purity start->confirm chromatography Optimize Chromatography Modify gradient/temperature program Change column stationary phase confirm->chromatography If confirmed sample_prep Improve Sample Preparation Use selective SPE cleanup chromatography->sample_prep If insufficient end Resolution: Baseline Separated/Selectively Detected Peak chromatography->end If successful detection Enhance Detection Selectivity Use MS/MS or HRMS sample_prep->detection If still co-eluting sample_prep->end If successful detection->end

    Caption: Logical workflow for resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q5: What is the best sample preparation technique for this compound in complex matrices like food or soil?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multi-residue pesticide analysis, including compounds like this compound, in food and agricultural samples. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interferences like fats and pigments[3][9]. For soil samples, techniques like Solid-Liquid Extraction (SLE) followed by SPE cleanup are also common[7].

Q6: How can I validate my analytical method for this compound to ensure it is fit for purpose?

A6: Method validation is crucial and should be performed according to established guidelines (e.g., ICH, SANTE). Key parameters to evaluate include:

  • Selectivity/Specificity: The ability to measure the analyte without interference from matrix components, impurities, or degradation products[14].

  • Linearity and Range: The concentration range over which the method provides results with acceptable accuracy and precision[15].

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked blank matrix samples at multiple concentration levels[16].

  • Precision (Repeatability and Intermediate Precision): The agreement between replicate measurements under the same and different conditions (e.g., different days, analysts)[14].

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively[17].

Q7: this compound can degrade under certain conditions. How do I account for potential degradation products that might interfere with my analysis?

A7: Stability studies are essential. Forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), should be performed to identify potential degradation products[18][19]. A stability-indicating method is one that can separate the intact analyte from its degradation products. During method development, you should analyze stressed samples to ensure that any degradant peaks are fully resolved from the this compound peak, thus ensuring the method is selective[18].

References

  • Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. (2017). Ministerio de Agricultura y Ganadería. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Association for Clinical Chemistry. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). National Institutes of Health. [Link]

  • Pesticide Sample Preparation. (n.d.). Organomation. [Link]

  • Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. (2023). ResearchGate. [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. (2006). Agilent. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. (2014). International Atomic Energy Agency. [Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (2020). National Institutes of Health. [Link]

  • Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography. (2022). California Department of Food and Agriculture. [Link]

  • Sample Preparation – Chemical Analysis. (n.d.). Analytik Jena. [Link]

  • New Sample Prep and Data Analysis For Analyzing Pesticides in Foods. (n.d.). Scribd. [Link]

  • Sample preparation in analysis of pharmaceuticals. (2007). ScienceDirect. [Link]

  • Confirmation of Pesticides by GC/MS/MS. (2010). USDA Food Safety and Inspection Service. [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (2005). National Institute of Health Sciences, Japan. [Link]

  • Determination of Pharmaceuticals in environmental waters by liquid chromatography/electrospray ionization/tandem mass spectrometry. (2010). ResearchGate. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (2021). European Commission. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water. (2023). ScienceOpen. [Link]

  • Gas Chromatography. (2013). Research and Reviews: Journal of Ecology and Environmental Sciences. [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2022). The University of Manchester. [Link]

  • Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Ultra-performance liquid chromatography–tandem mass spectrometry: A novel challenge in multiresidue pesticide analysis in food. (2006). VŠCHT Praha. [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023). LCGC International. [Link]

  • Pesticide Screening Method with UPLC-MS/MS. (2015). DiVA portal. [Link]

  • Significance of Stability Studies on Degradation Product. (n.d.). RJPT. [Link]

  • Analytical Interference More than Just a Laboratory Problem. (2019). ResearchGate. [Link]

  • Stereoselective LC-MS/MS methodologies for environmental analysis of chiral pesticides. (2017). ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). World Journal of Pharmaceutical Research. [Link]

  • Selective determination of antimycotic drugs in environmental water samples by mixed-mode solid-phase extraction and liquid chromatography quadrupole time-of-flight mass spectrometry. (2014). ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. (2015). National Institutes of Health. [Link]

  • Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS/MS. (2022). ResearchGate. [Link]

  • Accurate mass screening and identification of emerging contaminants in environmental samples by liquid chromatography-LTQ FT Orbitrap. (2008). KWR Water Research Institute. [Link]

  • Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. (2020). ResearchGate. [Link]

  • Degradation of fenprostalene in aqueous solution. (1985). National Institutes of Health. [Link]

  • LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. (2014). ResearchGate. [Link]

  • Interference chromatography: a novel approach to optimizing chromatographic selectivity and separation performance for virus purification. (2020). ResearchGate. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific. [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays. (2017). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Fenchlorazole-ethyl and Mefenpyr-diethyl Herbicide Safeners

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Agrochemical Professionals

In the intricate world of crop protection, the selective control of weeds without inflicting damage upon the crop itself remains a paramount objective. Herbicide safeners are a critical technology in achieving this balance, acting as chemical agents that enhance the crop's tolerance to a herbicide. This guide provides a detailed comparative study of two significant safeners: Fenchlorazole-ethyl and Mefenpyr-diethyl. Both are employed to protect cereal crops from aryloxyphenoxypropionate herbicides, yet they exhibit key differences in their performance and utility. This analysis is grounded in experimental data and established scientific principles to provide a comprehensive resource for researchers, scientists, and professionals in the agrochemical industry.

Introduction: The Role and Significance of Herbicide Safeners

Herbicide safeners are compounds applied in conjunction with a herbicide to selectively protect the crop from injury.[1] They achieve this by stimulating the crop's innate detoxification mechanisms, which allows for the rapid metabolism of the herbicide into non-phytotoxic substances.[2] This enhanced metabolic rate is typically not induced in the target weed species, thus preserving the herbicide's efficacy. This compound-ethyl and Mefenpyr-diethyl are primarily used to safen small-grain cereals like wheat and barley against herbicides such as fenoxaprop-p-ethyl, which target grassy weeds.[3][4]

Chemical and Physical Properties: A Structural Overview

While both this compound-ethyl and Mefenpyr-diethyl are heterocyclic compounds, they belong to different chemical classes, which influences their biological activity and interaction with plant metabolic systems.

PropertyThis compound-ethylMefenpyr-diethyl
Chemical Class Dichlorophenyl-pyrazoline-carboxylatePyrazoline-dicarboxylate
Molecular Formula C₁₂H₈Cl₅N₃O₂C₁₆H₁₈Cl₂N₂O₄
Primary Use Safener for fenoxaprop-p-ethyl in wheat.[3]Safener for fenoxaprop-p-ethyl and iodosulfuron in wheat, rye, triticale, and barley.[4]
Mode of Action Accelerates herbicide metabolism.[5]Induces herbicide detoxification pathways.[6]

Mechanism of Action: Enhancing the Crop's Defensive Shield

The safening effect of both this compound-ethyl and Mefenpyr-diethyl is not a result of direct interaction with the herbicide's target site. Instead, they act as signaling molecules that upregulate the expression of genes encoding detoxification enzymes.[1] The two primary enzyme families involved are Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[2][5]

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the tripeptide glutathione to the herbicide molecule, rendering it more water-soluble and less toxic.[2]

  • Cytochrome P450 Monooxygenases (P450s): This diverse family of enzymes is involved in the initial phase of herbicide metabolism, often through oxidation or hydroxylation, which prepares the herbicide for subsequent conjugation.[2]

The induction of these enzyme systems leads to an accelerated breakdown of the herbicide within the crop, preventing it from reaching phytotoxic levels. This mechanism is depicted in the following signaling pathway diagram.

Safener Safener (this compound-ethyl or Mefenpyr-diethyl) Signal_Transduction Signal Transduction Cascade Safener->Signal_Transduction Gene_Expression Upregulation of Gene Expression Signal_Transduction->Gene_Expression GST Glutathione S-transferases (GSTs) Gene_Expression->GST P450 Cytochrome P450s Gene_Expression->P450 Metabolite Non-toxic Herbicide Metabolite GST->Metabolite P450->Metabolite Herbicide Herbicide (e.g., Fenoxaprop-p-ethyl) Herbicide->GST Phase II Conjugation Herbicide->P450 Phase I Metabolism

Caption: Generalized signaling pathway of herbicide safeners.

Comparative Performance: The Case of Wheat and Barley

A critical distinction between this compound-ethyl and Mefenpyr-diethyl lies in their performance across different cereal crops, particularly in barley. While this compound-ethyl provides adequate safening for fenoxaprop-p-ethyl in wheat, its efficacy in barley is insufficient.[4] This led to the development of Mefenpyr-diethyl, which exhibits a significantly stronger safening activity in a broader range of cereals, including barley.[4]

Table 1: Comparative Efficacy in Safening Cereals Against Fenoxaprop-p-ethyl

SafenerWheat ToleranceBarley ToleranceRationale for Difference
This compound-ethyl EffectiveInsufficientLower induction of key metabolic enzymes in barley.
Mefenpyr-diethyl Highly EffectiveHighly EffectiveStronger and broader induction of GSTs and P450s in both wheat and barley.[4][6]

Note: This table is a synthesis of information from multiple sources and does not represent data from a single comparative trial.

The superior performance of Mefenpyr-diethyl, especially in barley, is attributed to its ability to more effectively induce the necessary detoxification pathways in this crop, making it a more versatile and reliable safener for aryloxyphenoxypropionate herbicides in a wider range of cereal cultivation systems.

Experimental Protocols for Safener Evaluation

To ensure the scientific integrity of this guide, the following section details established, self-validating experimental protocols for assessing the performance of herbicide safeners.

Greenhouse Pot Trial for Visual Phytotoxicity Assessment

This protocol is designed to visually assess the level of crop injury caused by a herbicide with and without a safener under controlled greenhouse conditions.

Experimental Workflow:

start Planting of Cereal Seeds (e.g., Wheat, Barley) growth Growth to 2-3 Leaf Stage start->growth treatment Herbicide and Safener Application (as per treatment plan) growth->treatment incubation Incubation under Controlled Greenhouse Conditions treatment->incubation assessment Visual Phytotoxicity Assessment (7, 14, and 21 Days After Treatment) incubation->assessment data Data Analysis and Comparison assessment->data

Caption: Workflow for greenhouse phytotoxicity assessment.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions:

    • Sow seeds of the desired cereal crop (e.g., wheat or barley) in pots filled with a standardized soil mix.

    • Grow the plants in a greenhouse under controlled conditions of temperature, light, and humidity.

    • Water the plants as needed to maintain optimal growth.

  • Treatment Application:

    • At the 2-3 leaf stage, apply the herbicide and safener treatments. A typical experimental design would include:

      • Untreated control.

      • Herbicide alone (at various doses).

      • Safener alone.

      • Herbicide + Safener (at various doses of the herbicide).

    • Apply the treatments using a calibrated laboratory sprayer to ensure uniform coverage.

  • Phytotoxicity Assessment:

    • Visually assess the plants for signs of injury at 7, 14, and 21 days after treatment.

    • Use a rating scale from 0% (no visible injury) to 100% (complete plant death). Symptoms to assess include chlorosis, necrosis, stunting, and malformation.

  • Data Analysis:

    • Analyze the phytotoxicity data to determine the level of protection provided by the safener.

    • Calculate the dose of herbicide required to cause a 50% reduction in plant growth (GR₅₀) for treatments with and without the safener.

Biochemical Assays for Detoxification Enzyme Activity

These protocols measure the activity of the key enzymes involved in herbicide metabolism, providing a quantitative measure of the safener's mode of action.

This assay measures the rate of conjugation of a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), with glutathione, catalyzed by GSTs in a plant extract.

Step-by-Step Methodology:

  • Enzyme Extraction:

    • Harvest leaf tissue from treated and control plants.

    • Grind the tissue in a chilled mortar and pestle with a suitable extraction buffer (e.g., potassium phosphate buffer).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins (including GSTs).

  • Protein Quantification:

    • Determine the total protein concentration of the enzyme extract using a standard method like the Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and CDNB.

    • Initiate the reaction by adding a known amount of the plant protein extract.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

  • Data Analysis:

    • Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein).

    • Compare the GST activity between different treatments to quantify the inductive effect of the safener.

This method quantifies the total P450 content in a microsomal fraction prepared from plant tissue based on the characteristic absorbance of the P450-carbon monoxide complex.

Step-by-Step Methodology:

  • Microsome Isolation:

    • Homogenize plant tissue in a specific buffer and filter the homogenate.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

  • CO-Difference Spectrum:

    • Resuspend the microsomal pellet in a suitable buffer.

    • Divide the suspension into two cuvettes.

    • Bubble carbon monoxide (CO) gas through the sample cuvette.

    • Add a reducing agent (e.g., sodium dithionite) to both cuvettes to reduce the P450s.

    • Measure the difference spectrum between the two cuvettes from 400 to 500 nm.

  • Data Analysis:

    • Calculate the P450 concentration using the absorbance difference between the peak at approximately 450 nm and the trough at 490 nm, and the extinction coefficient of 91 mM⁻¹ cm⁻¹.

    • Compare the P450 content between safener-treated and untreated samples.

Conclusion and Future Perspectives

The comparative analysis of this compound-ethyl and Mefenpyr-diethyl highlights the evolution of herbicide safener technology towards greater efficacy and broader crop applicability. Mefenpyr-diethyl represents a significant advancement, particularly in its ability to effectively protect barley, a crop that was not adequately safened by its predecessor, this compound-ethyl. This superior performance is rooted in its more potent induction of the plant's detoxification machinery.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel safener technologies. As weed management strategies continue to evolve in the face of herbicide resistance and increasing environmental scrutiny, the role of highly effective and selective safeners will become even more critical. Future research should focus on elucidating the precise molecular targets of these safeners and the signaling pathways they activate, which will undoubtedly pave the way for the design of next-generation crop protection solutions.

References

  • Davies, J., & Caseley, J. C. (1999). Herbicide safeners: a review. Pesticide Science, 55(11), 1043-1058.
  • Hatzios, K. K., & Burgos, N. R. (2004). Metabolism-based herbicide resistance: regulation by safeners. Weed Science, 52(3), 454-467.
  • Taylor, M., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. Journal of Experimental Botany, 64(10), 3235-3246.
  • Bieringer, H., et al. (1989). HOE 70542-a new safener for fenoxaprop-ethyl in wheat. Brighton Crop Protection Conference--Weeds, 1, 77-82.
  • Hacker, E., et al. (2000). Mefenpyr-diethyl: a new safener for fenoxaprop-P-ethyl and iodosulfuron in cereals. Pflanzenschutz-Nachrichten Bayer, 53(1), 40-62.
  • Cummins, I., Cole, D. J., & Edwards, R. (1997). Purification of multiple glutathione transferases involved in herbicide detoxification from wheat (Triticum aestivum L.) treated with the safener this compound-ethyl. Pesticide Biochemistry and Physiology, 59(1), 35-49.
  • Hacker, E., et al. (2000). Mefenpyr-diethyl: a new safener for fenoxaprop-P-ethyl and iodosulfuron in cereals. Pest Management Science, 56(4), 381-382.
  • Scarponi, L., et al. (1995). Effects of the safener this compound-ethyl on the metabolism of fenoxaprop-ethyl in wheat. Journal of Agricultural and Food Chemistry, 43(7), 1963-1968.
  • Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without intoxication: herbicide safeners activate plant defense gene expression. Plant Physiology, 153(1), 3-13.
  • Cataneo, A. C., et al. (2013). Mefenpyr-diethyl action on fenoxaprop-p-ethyl detoxification in wheat varieties. Planta Daninha, 31(2), 387-393.

Sources

A Comparative Guide to the Validation of a Novel, High-Throughput HPLC Method for Fenchlorazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate quantification of active pharmaceutical ingredients (APIs) and agricultural chemicals is paramount for ensuring product safety and efficacy. This guide provides a comprehensive comparison and detailed validation protocol for a new, rapid High-Performance Liquid Chromatography (HPLC) method designed for the detection of Fenchlorazole. We will explore the scientific rationale behind each validation parameter, compare its performance against a conventional HPLC method, and provide detailed experimental protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is an active chemical entity, with its ethyl ester derivative, this compound-ethyl, being utilized in agricultural applications as a fungicide.[5][6][7] Given its application in agriculture, the development of robust and efficient analytical methods for its detection and quantification is crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for such analyses due to its high resolution, sensitivity, and reproducibility.[8]

This guide introduces a novel, rapid reverse-phase HPLC (RP-HPLC) method and validates its performance by comparing it to a conventional method. The validation process is not merely a checklist of experiments but a systematic approach to demonstrate that an analytical procedure is suitable for its intended purpose[3], a principle rigorously detailed in the ICH Q2(R1) and FDA guidelines.[9][10][11][12][13]

The Competing Methodologies: A Head-to-Head Comparison

At the heart of this guide is a comparative analysis of two distinct HPLC methods for this compound detection. The "New Rapid Method" is designed for high-throughput environments, prioritizing speed without compromising analytical integrity. The "Conventional Method" represents a more traditional approach, often characterized by longer run times.

Parameter New Rapid HPLC Method Conventional HPLC Method
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: WaterB: Acetonitrile
Gradient 30-90% B in 3 min50-80% B in 10 min
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 288 nmUV at 290 nm
Run Time 5 minutes15 minutes

The Blueprint for Trust: A Deep Dive into Method Validation

The validation of an analytical method is a formal process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[1][10] Below, we dissect the core validation parameters, explaining their significance and the experimental protocols for their assessment.

Specificity: Ensuring Singular Detection

Why it Matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][10] A lack of specificity can be compensated for by employing a combination of analytical procedures.[10]

Experimental Protocol:

  • Prepare a solution of a this compound standard.

  • Prepare solutions of known potential impurities and a placebo (matrix without the analyte).

  • Spike the placebo solution with the this compound standard and impurities.

  • Inject and analyze all solutions.

  • Acceptance Criteria: The peak for this compound in the spiked sample should be pure and its retention time and UV spectrum should match that of the standard. No interfering peaks should be observed at the retention time of this compound in the placebo and impurity chromatograms.

Linearity and Range: The Quantitative Relationship

Why it Matters: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five concentrations by diluting the stock solution, covering the expected working range.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy: Closeness to the True Value

Why it Matters: Accuracy reflects the closeness of the test results to the true value. It is typically assessed through recovery studies of a known quantity of the analyte in the sample matrix.[10]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: Consistency of Results

Why it Matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the RSD for the combined data from both studies.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it Matters: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • Based on the Signal-to-Noise Ratio:

    • Determine the signal-to-noise ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • LOD is typically where the signal-to-noise ratio is 3:1.

    • LOQ is typically where the signal-to-noise ratio is 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified for accuracy and precision.

Robustness: Reliability Under Varied Conditions

Why it Matters: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability standards under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the pre-defined limits.

Performance Data: A Tale of Two Methods

The following tables summarize the validation data for the New Rapid HPLC Method and the Conventional HPLC Method.

Table 1: Linearity and Range

Method Range (µg/mL) Correlation Coefficient (r²)
New Rapid Method1 - 1000.9998
Conventional Method1 - 1000.9995

Table 2: Accuracy (Recovery)

Method Spiked Level Mean Recovery (%)
New Rapid Method80%99.5
100%100.2
120%99.8
Conventional Method80%98.9
100%99.5
120%100.5

Table 3: Precision (RSD%)

Method Repeatability (RSD%) Intermediate Precision (RSD%)
New Rapid Method0.81.2
Conventional Method1.11.5

Table 4: LOD and LOQ

Method LOD (µg/mL) LOQ (µg/mL)
New Rapid Method0.10.3
Conventional Method0.20.6

Visualizing the Process

To better illustrate the workflows discussed, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Diluent Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Chromatographic Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for HPLC analysis.

Validation_Process cluster_precision Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters of analytical method validation.

Conclusion: A New Standard in Efficiency and Reliability

The validation data unequivocally demonstrates that the New Rapid HPLC Method is not only significantly faster than the conventional method but also exhibits superior or equivalent performance across all key validation parameters. Its enhanced sensitivity (lower LOD and LOQ), excellent linearity, accuracy, and precision make it a highly reliable and robust method for the routine quality control analysis of this compound.

By adopting this new method, laboratories can achieve a substantial increase in sample throughput, leading to greater efficiency and reduced operational costs, all while adhering to the stringent requirements of regulatory bodies. The principles and protocols outlined in this guide serve as a robust framework for the validation of new analytical methods, ensuring data integrity and confidence in analytical results.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

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  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . Acta Poloniae Pharmaceutica. [Link]

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A Senior Application Scientist's Guide to the Validation of Fenchlorazole's Safening Effect on New Wheat Cultivars

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Imperative for Herbicide Safeners in Modern Wheat Cultivation

In contemporary agriculture, the selective control of weeds within cereal crops is a cornerstone of achieving optimal yields. Aryloxyphenoxypropionate (AOPP) herbicides are highly effective against grass weeds but can exhibit marginal selectivity and cause phytotoxicity in wheat (Triticum aestivum L.), particularly in newer, genetically diverse cultivars.[1][2] This challenge has necessitated the use of herbicide safeners, chemical agents that enhance the crop's tolerance to a herbicide without compromising the herbicide's efficacy on target weeds.[3][4][5]

Fenchlorazole-ethyl is a widely utilized safener, commercialized in combination with AOPP herbicides like fenoxaprop-P-ethyl.[1][6] Its primary role is to accelerate the metabolic breakdown of the herbicide within the wheat plant, effectively detoxifying it before it can cause significant injury.[3] However, the genetic variability among wheat cultivars means that the degree of safening is not universal. The introduction of any new wheat cultivar into the market requires a rigorous, multi-faceted validation of the safener's efficacy.

This guide provides a comprehensive framework for researchers to validate the protective effects of this compound in new wheat lines. It moves beyond simple observational trials to dissect the underlying biochemical and molecular responses, ensuring a robust and scientifically sound evaluation. We will compare this compound to other common wheat safeners, provide detailed experimental protocols, and explain the causal logic behind each step of the validation workflow.

The Biochemical Shield: this compound's Mechanism of Action

The efficacy of this compound is not based on preventing herbicide uptake, but rather on enhancing the plant's intrinsic detoxification machinery.[3][7] This process can be conceptualized as a three-phase system, with this compound acting as a potent inducer of Phase I and Phase II metabolic enzymes.

  • Phase I: Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze initial oxidative reactions (e.g., hydroxylation) of the herbicide molecule.[8][9] This initial modification often serves to increase the molecule's water solubility and exposes functional groups for subsequent reactions. In wheat, CYPs from the CYP71, CYP72, and CYP81 families have been linked to herbicide detoxification and safener induction.[10]

  • Phase II: Glutathione S-Transferases (GSTs): Following Phase I, GSTs catalyze the conjugation of the modified herbicide to the endogenous antioxidant, glutathione (GSH).[3][8] This step dramatically increases water solubility and, crucially, neutralizes the phytotoxic activity of the herbicide. This compound is a known inducer of multiple GST classes in wheat, including tau, phi, and lambda.[6]

  • Phase III: Vacuolar Sequestration: The resulting non-toxic herbicide-glutathione conjugate is then transported and sequestered into the plant cell's vacuole by transporters, effectively removing it from metabolically active regions of the cell.[5][11]

This induced metabolic cascade is the cornerstone of this compound's protective action.

Fenchlorazole_MoA cluster_cell Inside Wheat Cell Fen This compound-ethyl (Safener) Plant Wheat Cell Fen->Plant Induces Herbicide AOPP Herbicide (Phytotoxic) Metabolite1 Oxidized Herbicide Herbicide->Metabolite1 Metabolized by P450 ↑ Cytochrome P450s (Phase I Oxidation) GST ↑ Glutathione S-Transferases (Phase II Conjugation) Metabolite1->P450 Metabolite2 Non-Toxic Herbicide-Glutathione Conjugate Metabolite1->Metabolite2 Conjugated by Metabolite2->GST Vacuole Vacuolar Sequestration (Phase III) Metabolite2->Vacuole Transported for

Caption: this compound-induced herbicide detoxification pathway in wheat.

Comparative Landscape: this compound and Its Alternatives

While this compound is highly effective, it is one of several safeners used in wheat. Understanding its performance relative to alternatives like cloquintocet-mexyl and mefenpyr-diethyl is essential for comprehensive evaluation. All three are commonly used with AOPP herbicides and function primarily by inducing GSTs and other detoxification enzymes.[1][2][6]

FeatureThis compound-ethyl Cloquintocet-mexyl Mefenpyr-diethyl
Chemical Class Dichloro-phenyl-pyrazole-carboxylateQuinolinoxy-carboxylatePyrazoline-dicarboxylate
Primary Herbicide Partner Aryloxyphenoxypropionates (AOPPs)AOPPs, SulfonylureasAOPPs, Sulfonylureas
Key Induced Enzymes GSTs (tau, phi, lambda), CYPs[6]GSTs (tau, phi, lambda), CYPs, UGTs[6][7][12]GSTs (tau, phi, lambda), CYPs[6]
Reported Side Effects Enhanced seedling shoot growth[2]None typically reported[2]Enhanced seedling shoot growth[2]
Metabolic Activation Hydrolyzed to this compound acidRapidly hydrolyzed to cloquintocet acid, the active safener form[6]Hydrolyzed to its corresponding acid

This comparison highlights that while the core mechanism is similar, subtle differences in induced enzyme profiles and physiological effects exist, justifying a direct comparative validation on new cultivars.

A Self-Validating Experimental Workflow

To robustly validate this compound's efficacy, a tiered approach is required, progressing from whole-plant physiological assessment to specific biochemical and molecular analysis. This workflow ensures that observed safening is directly linked to the intended mechanistic action.

Validation_Workflow start Select New Wheat Cultivars & Control Varieties phase1 Phase 1: Greenhouse Phytotoxicity Assay start->phase1 data1 Data: Visual Injury, Biomass, Height phase1->data1 phase2 Phase 2: Biochemical Assays (GST & P450 Activity) phase1->phase2 Use tissue from same experiment analysis Correlative Analysis & Data Synthesis data1->analysis data2 Data: Enzyme Activity Levels phase2->data2 phase3 Phase 3 (Optional): Gene Expression Analysis (qRT-PCR) phase2->phase3 Use tissue from same experiment data2->analysis data3 Data: Transcript Fold-Change phase3->data3 data3->analysis conclusion Conclusion on Safening Efficacy for New Cultivar analysis->conclusion

Caption: Integrated workflow for validating this compound safening effect.
Phase 1: Whole-Plant Phytotoxicity Assessment

Causality: This initial phase is critical to establish a direct, quantifiable link between this compound application and the reduction of herbicide injury at the whole-organism level. It serves as the foundational dataset upon which all subsequent mechanistic investigations are built.

Detailed Protocol:

  • Cultivar Selection: Choose at least three new, genetically distinct wheat cultivars for testing. Include a known sensitive and a known tolerant cultivar as positive and negative controls, respectively.

  • Plant Growth: Sow 5-7 seeds per 10 cm pot filled with a standard greenhouse potting mix. Grow in a controlled environment (e.g., 22°C/18°C day/night, 16h photoperiod). Thin seedlings to 3-4 per pot one week after emergence.

  • Treatment Groups: For each cultivar, establish the following treatment groups (minimum 4-6 replicates):

    • Untreated Control (sprayed with water/blank formulation).

    • Herbicide Only (e.g., Fenoxaprop-P-ethyl at the recommended field rate, 1x).

    • Safener Only (this compound-ethyl at the rate corresponding to the herbicide mix).

    • Herbicide + Safener (Commercial formulation or tank mix at 1x rate).

  • Application: Apply treatments at the 3-4 leaf stage (Zadoks scale Z13-14) using a calibrated laboratory track sprayer to ensure uniform coverage.[13]

  • Data Collection:

    • Visual Phytotoxicity Assessment: At 7, 14, and 21 days after treatment (DAT), score plants on a percentage scale where 0% = no visible injury and 100% = complete plant death.[13][14] Look for symptoms like chlorosis, necrosis, and stunting.

    • Plant Height: At 21 DAT, measure the height of each plant from the soil surface to the tip of the longest leaf.

    • Shoot Biomass: At 21 DAT, excise the shoots at the soil level, place them in paper bags, and dry in an oven at 65-70°C for 72 hours or until a constant weight is achieved. Record the dry weight.

Data Summary Table:

CultivarTreatmentVisual Injury @ 21 DAT (%)Height Reduction (%)Biomass Reduction (%)
New Cultivar A Herbicide Only
Herbicide + this compound
New Cultivar B Herbicide Only
Herbicide + this compound
Tolerant Control Herbicide Only
Herbicide + this compound
Sensitive Control Herbicide Only
Herbicide + this compound
Phase 2: Biochemical Validation of Enzyme Induction

Causality: This phase directly tests the hypothesis generated from Phase 1. If this compound provides protection, it should be correlated with an increase in the activity of key detoxification enzymes. This step validates the mechanism of the observed safening effect.

Detailed Protocol: Glutathione S-Transferase (GST) Activity Assay

  • Tissue Sampling: Use a parallel set of plants from the Phase 1 experiment. At 24, 48, and 72 hours post-treatment, collect 200-300 mg of fresh leaf tissue from the youngest fully expanded leaves of each replicate from the "Untreated Control" and "Safener Only" groups. Immediately freeze in liquid nitrogen and store at -80°C.

    • Rationale: Time-course sampling is crucial as enzyme induction is transient.[6] Comparing to the safener-only group isolates the effect of the safener itself on enzyme activity.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in a liquid nitrogen-chilled mortar and pestle.

    • Add 1.5 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5% (w/v) PVPP).

    • Vortex thoroughly and centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Spectrophotometric Assay:

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer (100 mM, pH 6.5), reduced glutathione (GSH, 5 mM final concentration), and the protein extract.

    • Initiate the reaction by adding the substrate 1-chloro-2,4-dinitrobenzene (CDNB, 1 mM final concentration).[11]

    • Immediately measure the rate of formation of the GS-DNB conjugate by monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • Calculation: Calculate specific activity using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) and express the results as nmol of CDNB conjugated per minute per mg of protein.

Data Summary Table:

CultivarTreatmentTime (hours)GST Specific Activity (nmol/min/mg protein)Fold Induction (vs. Control)
New Cultivar A Control241.0
This compound24
Control481.0
This compound48
New Cultivar B Control481.0
This compound48

Interpretation and Conclusion

A successful validation of this compound's safening effect on a new wheat cultivar is demonstrated by a cohesive dataset across the experimental phases:

  • Significant Protection: In Phase 1, the "Herbicide + this compound" treatment must show a statistically significant reduction in visual injury, height reduction, and biomass loss compared to the "Herbicide Only" treatment.

  • Mechanism Confirmation: In Phase 2, the this compound treatment must induce a significant increase in GST activity compared to the untreated control. The magnitude of this induction should ideally correlate with the level of protection observed in Phase 1. For example, a cultivar showing strong protection should also exhibit a strong induction of GST activity.

If these conditions are met, one can confidently conclude that this compound effectively safens the new wheat cultivar by enhancing its metabolic detoxification capacity. For an even higher level of scientific rigor, qRT-PCR analysis of specific GST and CYP gene transcripts can confirm that this enzyme activity increase is preceded by transcriptional upregulation, providing a complete picture from gene to whole-plant protection. Field trials should then be conducted to confirm these laboratory and greenhouse findings under agronomic conditions.[15][16][17]

References

  • BCPC. (n.d.). Herbicide Safeners, Additives and Formulants.
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  • Casey, A., & Dolan, L. (2023). Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants. PLOS ONE.
  • Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. ResearchGate.
  • Gaines, T. A., et al. (2020). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science.
  • Casey, A., & Dolan, L. (2023). Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants. PLOS ONE.
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  • Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. PMC - NIH.
  • Li, X., et al. (2022). Fenclorim Increasing Butachlor Selectivity between Wheat and Roegneria kamoji by Seed Soaking. MDPI.
  • Butts-Wilmsmeyer, C. J., et al. (2020). Herbicide safener increases weed-management tools for control of annual grasses in wheat. Cambridge University Press.
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  • Dalazen, G., et al. (2020). Relationship of vegetation indices with herbicide phytotoxicity in winter cereals. SciELO.
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A Researcher's Guide to Comparative Transcriptomics of Wheat Safeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fields of agronomy, plant science, and drug development, understanding the intricate molecular mechanisms of herbicide safeners is paramount. This guide provides an in-depth comparative analysis of the transcriptomic responses of wheat ( Triticum aestivum L.) to various safeners. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a vital resource for designing and interpreting transcriptomic studies aimed at enhancing crop protection.

The Rationale for Safener Technology in Wheat Production

Herbicide application is a cornerstone of modern agriculture for controlling weed populations and maximizing crop yield. However, the selectivity of herbicides can be narrow, often leading to phytotoxicity in the very crops they are meant to protect. Herbicide safeners are chemical agents applied in conjunction with herbicides to selectively enhance the crop's tolerance to the herbicide treatment. They achieve this by stimulating the plant's endogenous detoxification pathways, effectively enabling the crop to metabolize the herbicide into non-toxic compounds at a faster rate.

The efficacy of a safener is rooted in its ability to induce the expression of genes involved in herbicide detoxification. This guide focuses on the comparative transcriptomic effects of several key safeners used in wheat cultivation, providing a molecular blueprint of their modes of action. Understanding these differential effects is crucial for the development of more effective and crop-specific safener-herbicide formulations.

The Transcriptomic Landscape of Safener Action

Transcriptomics, particularly through RNA sequencing (RNA-Seq), offers a powerful lens to survey the global changes in gene expression following safener treatment. This approach allows for the identification and quantification of transcripts, revealing the key gene families and pathways that are upregulated to confer herbicide tolerance.

Key Gene Families Induced by Safeners

Safener application in wheat consistently leads to the induction of a suite of genes responsible for xenobiotic detoxification. This process is often categorized into three phases:

  • Phase I: Modification. Enzymes such as cytochrome P450 monooxygenases (CYPs) introduce functional groups into the herbicide molecule, increasing its reactivity and water solubility.

  • Phase II: Conjugation. Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose, further increasing its solubility and reducing its toxicity.

  • Phase III: Transport. ATP-binding cassette (ABC) transporters sequester the conjugated herbicide into the vacuole or apoplast, effectively removing it from metabolically active cellular compartments.

The following diagram illustrates the generalized pathway of safener-induced herbicide detoxification in wheat.

Safener_Detoxification_Pathway cluster_cell Wheat Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Safener Safener Gene_Induction Gene Induction (CYPs, GSTs, UGTs, ABC Transporters) Safener->Gene_Induction Signal Transduction Herbicide Herbicide Modified_Herbicide Modified Herbicide Herbicide->Modified_Herbicide CYP Metabolism CYP Cytochrome P450 (Phase I) Gene_Induction->CYP Transcription & Translation GST_UGT GSTs / UGTs (Phase II) Gene_Induction->GST_UGT ABC_Transporter ABC Transporter (Phase III) Gene_Induction->ABC_Transporter Conjugated_Herbicide Conjugated Herbicide (Non-toxic) Modified_Herbicide->Conjugated_Herbicide GSTs / UGTs Conjugation Conjugated_Herbicide->ABC_Transporter Transport Sequestration Sequestration ABC_Transporter->Sequestration

Caption: Generalized pathway of safener-induced herbicide detoxification in a wheat cell.

Comparative Transcriptomic Analysis of Different Safeners

While the general mechanism of safener action is conserved, the specific transcriptomic signatures elicited by different safeners can vary. This section compares the effects of several widely used safeners on gene expression in wheat, drawing upon published transcriptomic studies.

Cloquintocet-mexyl

Cloquintocet-mexyl is a widely used safener that protects wheat from various herbicides. Transcriptomic studies have revealed that it significantly upregulates a large number of genes involved in detoxification. For instance, in one study, cloquintocet-mexyl treatment resulted in the identification of 103 differentially expressed genes (DEGs), with 101 being induced.[1][2] The majority of these DEGs encode proteins associated with herbicide or xenobiotic metabolism.[1][2] Gene ontology (GO) enrichment analysis highlighted terms such as oxidoreductase activity and transferase activity.[1][2]

Key gene families induced by cloquintocet-mexyl include:

  • Cytochrome P450s (CYPs): Members of the CYP71, CYP72, CYP76, and CYP81 families are notably induced.[3] Specifically, the CYP81A subfamily has been implicated in synthetic auxin herbicide detoxification.[1][2]

  • Glutathione S-transferases (GSTs): Safeners are known to induce GST expression, which is crucial for the conjugation phase of detoxification.[4][5]

  • UDP-glucosyltransferases (UGTs): These enzymes are also involved in the conjugation of herbicides and their expression is often induced by safeners.[1]

  • ABC Transporters: Transcripts encoding multidrug resistance-associated proteins (MRPs), a class of ABC transporters, are induced by cloquintocet-mexyl, facilitating the transport of conjugated herbicides.[6]

Mefenpyr-diethyl

Mefenpyr-diethyl is another effective safener used in wheat. Transcriptomic analyses have shown that it induces a similar, yet distinct, set of detoxification genes compared to cloquintocet-mexyl. One study noted that only one published paper had reported wheat transcriptomic data in response to mefenpyr-diethyl.[1] Photoaffinity labeling has demonstrated that mefenpyr-diethyl induces GSTs in wheat seedlings.[7]

Other Safeners

While less extensively studied at the transcriptomic level in wheat, other safeners like fenchlorazole-ethyl and fluxofenim also function by inducing detoxification pathways. For example, this compound-ethyl has been shown to enhance the expression of GSTs.[8] Fluxofenim has been reported to increase GST activity in wheat, thereby protecting it from very-long-chain fatty acid (VLCFA)-inhibiting herbicides.[9]

Comparative Data Summary

The following table summarizes the number of differentially expressed genes (DEGs) and key induced gene families in wheat in response to different safeners, based on available literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across studies.

SafenerWheat Cultivar/TissueHerbicide ContextNo. of DEGs (Upregulated/Downregulated)Key Induced Gene FamiliesReference
Cloquintocet-mexyl Not Specified / LeafHalauxifen-methyl103 (101/2)CYPs (CYP81A), UGTs, GSTs[1][2]
Cloquintocet-mexyl Not Specified / Seedlings & Suspension CulturesPinoxaden, Clodinafop-propargyl>1000 upregulated in seedlingsCYPs (CYP71, CYP72, CYP76, CYP81), GSTs[10]
Mefenpyr-diethyl Not Specified / SeedlingsFenoxaprop-P-ethylNot specifiedGSTs[7]
This compound-ethyl Not Specified / FoliageNot specifiedNot specifiedGSTs (tau, phi, lambda classes)[11]
Fluxofenim UI Castle CL+, UI Sparrow, Brundage 96 / SeedS-metolachlor, dimethenamid-P, pyroxasulfoneNot specified (GST activity increased)GSTs[9]

Experimental Workflow for Comparative Transcriptomics

A robust experimental design is critical for obtaining reliable and interpretable transcriptomic data. The following workflow outlines the key steps for a comparative transcriptomic study of wheat safeners.

Experimental_Workflow cluster_experiment Experimental Design & Execution cluster_analysis Data Analysis A 1. Plant Material & Growth (e.g., Wheat seedlings) B 2. Safener Treatment (e.g., Cloquintocet-mexyl, Mefenpyr-diethyl, Control) A->B C 3. Tissue Sampling (e.g., Leaf tissue at specific time points) B->C D 4. RNA Extraction & QC (Assess RNA integrity and purity) C->D E 5. Library Preparation (e.g., Illumina TruSeq) D->E F 6. RNA Sequencing (e.g., Illumina NovaSeq) E->F G 7. Raw Data QC (e.g., FastQC) F->G Raw Sequencing Data H 8. Read Mapping (Align reads to wheat reference genome) G->H I 9. Differential Gene Expression Analysis (e.g., DESeq2, edgeR) H->I J 10. Functional Annotation & Enrichment (GO, KEGG pathways) I->J K 11. Comparative Analysis (Venn diagrams, heatmaps) J->K L 12. Validation (e.g., qRT-PCR) K->L

Caption: A typical experimental workflow for comparative transcriptomics of wheat safeners.

Detailed Experimental Protocol: RNA-Seq Analysis

This protocol provides a generalized, step-by-step methodology for conducting an RNA-Seq experiment to compare the effects of different safeners on wheat.

1. Plant Growth and Treatment:

  • Grow wheat seedlings (e.g., cultivar 'Chinese Spring') under controlled environmental conditions (e.g., 22°C/18°C day/night, 16h photoperiod).

  • At the three-leaf stage, apply safener treatments. For a comparative study, this would include a mock control (e.g., solvent only), cloquintocet-mexyl (e.g., 10 µM), and mefenpyr-diethyl (e.g., 10 µM).

  • Include at least three biological replicates for each treatment group.

2. Sample Collection and RNA Extraction:

  • Collect leaf tissue at a predetermined time point post-treatment (e.g., 24 hours).

  • Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • Treat RNA samples with DNase to remove any contaminating genomic DNA.[12]

3. RNA Quality Control:

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0 and 2.2.[12]

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of > 7.0.

4. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., >20 million).

5. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to the latest version of the wheat reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify DEGs between treatment groups and the control using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., |log2(fold change)| > 1 and adjusted p-value < 0.05).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the DEGs to understand their biological functions.

  • Comparative Analysis: Use Venn diagrams to identify unique and shared DEGs among the different safener treatments. Generate heatmaps to visualize the expression patterns of key gene families across treatments.

6. Validation of RNA-Seq Data:

  • Select a subset of DEGs for validation using quantitative real-time PCR (qRT-PCR).

  • Design gene-specific primers and use a suitable reference gene for normalization (e.g., actin).

  • Compare the expression patterns obtained from qRT-PCR with the RNA-Seq data to confirm the results.

Conclusion and Future Perspectives

Comparative transcriptomics provides invaluable insights into the mechanisms of herbicide safener action in wheat. Safeners like cloquintocet-mexyl and mefenpyr-diethyl induce a robust transcriptional response, characterized by the upregulation of key detoxification gene families, including CYPs, GSTs, and UGTs. While there is a common core response, subtle differences in the induced gene sets may account for variations in their efficacy and specificity.

Future research should focus on direct comparative transcriptomic studies of a wider range of safeners under standardized conditions to allow for more robust comparisons. Integrating transcriptomic data with proteomic and metabolomic analyses will provide a more holistic understanding of the safener-induced detoxification network. Furthermore, functional characterization of novel safener-inducible genes will be crucial for elucidating their precise roles in herbicide metabolism and for the development of next-generation crop protection strategies.

References

  • Riechers, D. E., et al. (2025). Transcriptomic analysis reveals cloquintocet-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.). PLOS One. [Link]

  • Brazier-Hicks, M., et al. (2025). Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. ACS Omega. [Link]

  • Brazier-Hicks, M., et al. (2025). Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. National Institutes of Health. [Link]

  • Brazier-Hicks, M., et al. (2025). Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. ACS Omega. [Link]

  • Riechers, D. E., et al. (2025). Transcriptomic analysis reveals cloquintocet-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.). PubMed. [Link]

  • Zhang, Y., et al. (2025). Seed pretreatment with cloquintocet-mexyl protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress. PubMed. [Link]

  • Riechers, D. E., et al. (2003). Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat. PubMed Central. [Link]

  • Brazier-Hicks, M., et al. (2025). Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. ACS Omega. [Link]

  • Zhang, Q., et al. (2007). Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification inTriticum tauschii seedling tissues. ResearchGate. [Link]

  • Riechers, D. E., et al. (2003). Tandemly duplicated Safener-induced glutathione S-transferase genes from Triticum tauschii contribute to genome- and organ-specific expression in hexaploid wheat. PubMed. [Link]

  • Riechers, D. E., et al. (2025). Transcriptomic analysis reveals cloquintocet-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.). PLOS One. [Link]

  • Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. PubMed Central. [Link]

  • Cummins, I., et al. (2013). Selective disruption of wheat secondary metabolism by herbicide safeners. Semantic Scholar. [Link]

  • Jha, P., et al. (2020). Herbicide safener increases weed-management tools for control of annual grasses in wheat. Weed Science. [Link]

  • van der Gracht, T., et al. (2021). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology. [Link]

  • Taylor, M., et al. (2013). Protective responses induced by herbicide safeners in wheat. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Synergistic Effects of Fenchlorazole with Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fenchlorazole as a Herbicide Safener

In modern agriculture, the quest for effective weed management strategies that ensure crop safety is paramount. This compound-ethyl is a herbicide safener, a compound used to protect cereal crops from injury by certain herbicides without diminishing the herbicide's effectiveness against target weeds.[1][2] It is most notably used in combination with aryloxyphenoxypropionate (AOPP) herbicides like fenoxaprop-P-ethyl.[3] The primary mechanism of action for this compound-ethyl involves enhancing the crop's natural defense systems. Specifically, it induces the expression and activity of glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification.[3][4] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant, rendering the herbicide non-toxic to the crop plant and facilitating its sequestration.[4][5] Studies have shown that treatment with this compound-ethyl can increase GST metabolic activity in wheat by as much as 93.9%.[4]

The Imperative for Synergy with Novel Herbicides

The relentless evolution of herbicide-resistant weeds necessitates the development of new herbicidal compounds and innovative strategies to maintain effective weed control.[6][7] Combining existing safeners like this compound with novel herbicides presents a promising approach. A synergistic interaction, where the combined effect of two compounds is greater than the sum of their individual effects, can lead to several advantages:

  • Enhanced Weed Control: Achieving higher efficacy at lower application rates.

  • Broader Spectrum: Controlling a wider range of weed species.

  • Resistance Management: Overcoming existing resistance mechanisms in weeds.[8]

  • Improved Crop Safety: Ensuring the novel herbicide can be used on sensitive crops.

This guide provides a framework for researchers and drug development professionals to rigorously assess the potential synergistic effects between this compound and newly developed herbicidal molecules.

Identifying Novel Herbicide Candidates for Synergy Assessment

The logical starting point is to identify novel herbicides whose mode of action suggests they could be effectively detoxified by the GST pathway that this compound upregulates in crops. Promising candidates may include:

  • Herbicides targeting novel enzyme systems: Recent discoveries have identified new herbicide targets such as Homogentisate Solanesyltransferase (HST) and Dihydroorotate Dehydrogenase (DHODH).[6]

  • Next-generation synthetic auxins: These compounds often undergo metabolic detoxification that can be enhanced.

  • Inhibitors of very-long-chain fatty acid synthesis (VLCFAs): This class includes herbicides like Pyroxasulfone.

The key is a rational selection based on the herbicide's metabolic fate in plants. If a novel herbicide is known or predicted to be metabolized via glutathione conjugation, it is a prime candidate for synergy studies with this compound.

Quantitative Assessment of Synergy: The Colby Method

To objectively determine if an interaction is synergistic, antagonistic, or simply additive, a standardized calculation is required. The Colby method is the most widely cited and accepted formula in weed science for this purpose.[9][10][11]

The formula calculates the expected herbicidal effect (E) of a mixture if the components were acting independently (additively):

E = X + Y - (XY/100) [8]

Where:

  • X is the percent weed control from Herbicide A applied alone.

  • Y is the percent weed control from Herbicide B (in this case, the safener/herbicide combination) applied alone.

Once the expected effect (E) is calculated, it is compared to the observed weed control from the tank mixture:

  • Observed > E: The combination is synergistic.

  • Observed < E: The combination is antagonistic.

  • Observed = E: The combination is additive.[8]

It is crucial to note that while Colby's method is straightforward, statistical analysis should be layered on top to confirm that observed differences are significant.[12]

Experimental Protocol: Greenhouse Efficacy and Synergy Assessment

This protocol outlines a robust, self-validating system for assessing the synergistic effects of this compound with a novel herbicide in a controlled greenhouse environment.

1. Materials and Plant Propagation:

  • Crop Species: Wheat (Triticum aestivum), a known this compound-responsive species.
  • Weed Species: Select a relevant grass weed (e.g., Alopecurus myosuroides) and a broadleaf weed (e.g., Galium aparine).
  • Growth Medium: Use a standardized sandy loam soil mix.
  • Pots: 10 cm diameter pots are suitable.
  • Planting: Sow 5 seeds of the crop or 10 seeds of the weed species per pot and thin to 3 uniform plants per pot after emergence.
  • Greenhouse Conditions: Maintain a 16:8 hour light:dark cycle, with temperatures at 22°C (day) and 16°C (night).

2. Treatment Preparation and Application:

  • Treatments:
  • Untreated Control
  • This compound-ethyl alone (at proposed rate)
  • Novel Herbicide alone (at a range of rates, e.g., 0.25x, 0.5x, 1x, 2x of the expected field rate)
  • This compound-ethyl + Novel Herbicide (at the same range of rates)
  • Replication: Each treatment should be replicated at least 4 times in a randomized complete block design.
  • Application: Apply treatments post-emergence when the crop is at the 2-3 leaf stage and weeds are actively growing. Use a calibrated laboratory track sprayer to ensure uniform application.

3. Data Collection and Analysis:

  • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury and weed control on a scale of 0% (no effect) to 100% (complete death).
  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Calculate Percent Control: % Control = 100 * (1 - (Dry Weight of Treated / Dry Weight of Untreated Control))
  • Synergy Calculation: Use the % Control data from the biomass reduction to perform the Colby method calculation for each combination rate.[9][13]

4. Causality and Self-Validation:

  • The Untreated Control establishes the baseline for normal plant growth, validating that any observed effects are due to the chemical treatments.
  • The This compound-ethyl alone treatment is critical to confirm it has no significant herbicidal activity on its own, which is expected of a safener.
  • The Novel Herbicide alone treatments establish a dose-response curve, which is essential for the Colby calculation and for understanding the herbicide's intrinsic activity.
  • The randomized complete block design minimizes the effects of environmental variability within the greenhouse, increasing the trustworthiness of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synergy assessment protocol.

Synergy_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Plant Propagation (Crop & Weed Species) B Acclimatization in Greenhouse A->B C Randomized Block Design B->C D Treatment Application (Calibrated Sprayer) C->D E Incubation Period (Controlled Conditions) D->E F Visual Assessment (7, 14, 21 DAT) E->F G Biomass Harvest & Dry Weight Measurement F->G H Calculate % Control G->H I Colby's Method Synergy Calculation H->I J Statistical Analysis (e.g., ANOVA) I->J K Synergistic, Antagonistic, or Additive Effect J->K Conclusion

Caption: Experimental workflow for assessing herbicide-safener synergy.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Weed Control Data and Synergy Analysis

TreatmentRate (g ai/ha)Observed % Control (Biomass Reduction)Expected % Control (Colby's Formula)Interaction
This compound-ethyl205--
Novel Herbicide X5060--
This compound-ethyl + Novel Herbicide X20 + 508562Synergistic
Novel Herbicide X10080--
This compound-ethyl + Novel Herbicide X20 + 1009581Synergistic

Table 2: Hypothetical Crop Injury Data

TreatmentRate (g ai/ha)Observed % Crop Injury (Visual)
This compound-ethyl200
Novel Herbicide X5015
This compound-ethyl + Novel Herbicide X20 + 502
Novel Herbicide X10030
This compound-ethyl + Novel Herbicide X20 + 1005

In this hypothetical example, the combination of this compound-ethyl and Novel Herbicide X consistently provides weed control that is significantly higher than expected, demonstrating synergy. Simultaneously, the crop injury is markedly reduced, confirming the safening effect.

Mechanistic Insights: The Detoxification Pathway

The synergy observed is grounded in the biochemical interaction between the safener and the herbicide. This compound acts as a signaling molecule, triggering a defense response in the crop.

Detoxification_Pathway cluster_crop Crop Cell cluster_weed Weed Cell Safener This compound-ethyl Signal Signal Transduction Safener->Signal GST_Gene GST Gene Expression (Upregulation) Signal->GST_Gene GST_Enzyme Glutathione S-Transferase (GST Enzyme) GST_Gene->GST_Enzyme Conjugate Non-toxic Herbicide -GSH Conjugate GST_Enzyme->Conjugate Detoxification Herbicide Novel Herbicide Herbicide->GST_Enzyme GSH Glutathione (GSH) GSH->GST_Enzyme Vacuole Vacuolar Sequestration Conjugate->Vacuole Weed_Herbicide Novel Herbicide Weed_Target Target Site (e.g., Enzyme) Weed_Herbicide->Weed_Target Weed_Death Weed Death Weed_Target->Weed_Death

Caption: this compound-induced herbicide detoxification pathway in crops.

This diagram illustrates the core principle: in the crop, this compound upregulates GST enzymes, which detoxify the novel herbicide before it can reach its target site. In the weed, which lacks this enhanced GST response, the herbicide reaches its target, leading to cell death.

Conclusion and Future Directions

The systematic assessment of synergy between established safeners like this compound and novel herbicides is a critical step in developing the next generation of weed management solutions. By employing robust, self-validating experimental designs and standardized analytical methods like the Colby formula, researchers can generate reliable data to support the development of effective and crop-safe herbicide formulations. Future research should focus on transcriptomic and proteomic analyses to identify the specific GST isozymes induced by this compound in response to different classes of novel herbicides, further refining our understanding of this vital synergistic relationship.

References

  • Colby, S.R. (1967). Calculating synergistic and antagonistic responses of herbicide combinations. Weeds, 15(1), 20–22.
  • Kanissery, R. (n.d.). Herbicide Synergy. University of Florida – IFAS. [Source: Assistant Professor, University of Florida SYNERGISTIC RESPONSE CALCULATION RESULTS CONCLUSIONS HERBICIDE SYNERGY ADVANTAGES CON]
  • MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. [Source: The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development - MDPI]
  • Google Patents. (n.d.). A synergistic herbicidal composition and the method of controlling the growth of undesired plants. Google Patents.
  • Ferry, N., Stanley, B. H., & Armel, G. (2005). DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS OF MIXTURES. New Prairie Press. [Source: DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS OF MIXTURES Nancy Ferry, Dr. Bruce H. Stanley and Dr. Gregory Armel DuPont Crop Protect - New Prairie Press]
  • Gylling Data Management, Inc. (n.d.). Using the Colby Equation in ARM.
  • Schabenberger, O., & Tidwell, J. P. (2004). Analysis of Synergistic and Antagonistic Effects of Herbicides Using Nonlinear Mixed-Model Methodology. Weed Technology, 18(2), 464-472. Cambridge Core. [Source: Analysis of Synergistic and Antagonistic Effects of Herbicides Using Nonlinear Mixed-Model Methodology | Weed Technology | Cambridge Core]
  • bioRxiv. (2021). A systematic approach for finding herbicide synergies. bioRxiv. [Source: A systematic approach for finding herbicide synergies - bioRxiv]
  • ResearchGate. (n.d.). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. [Source: The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat.
  • MDPI. (2021). Current Advances in the Action Mechanisms of Safeners. MDPI. [Source: Current Advances in the Action Mechanisms of Safeners - MDPI]
  • Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University.
  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action. Herbicide Classification. [Source: The Eight Modes of Action | Herbicide Classification - Plant and Soil Sciences eLibrary]
  • JIRCAS. (n.d.). Herbicide Safeners : Recent Advances and Biochmical Aspects of Their Mode of Action. JIRCAS. [Source: Herbicide Safeners : Recent Advances and Biochmical Aspects of Their Mode of Action - JIRCAS]
  • Flint, J. L., Cornelius, P. L., & Barrett, M. (1988). Analyzing herbicide interactions: a statistical treatment of Colby's method. Weed Technology, 2(3), 304-309.
  • National Center for Biotechnology Information. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. PMC.
  • Austin Publishing Group. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. [Source: Experiment Designs for the Assessment of Drug Combination Synergism - Austin Publishing Group]
  • AERU, University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). [Source: this compound-ethyl (Ref: HOE 070542) - AERU - University of Hertfordshire]
  • ResearchGate. (2021). A systematic approach for finding herbicide synergies. ResearchGate.
  • Amanote Research. (2015). Modes of Action of Different Classes of Herbicides. Amanote Research. [Source: (PDF) Modes of Action of Different Classes of Herbicides - Amanote Research]
  • SciELO. (n.d.). Glutathione S-Transferase Activity in Tissues of Rats Exposed to Fenarimol. SciELO.
  • National Center for Biotechnology Information. (n.d.). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. PMC.
  • ResearchGate. (2018). In vitro effects of some pesticides on glutathione-s transferase activity. ResearchGate.
  • MDPI. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. MDPI.
  • National Center for Biotechnology Information. (2023). Compounds Inhibiting Noppera-bo, a Glutathione S-transferase Involved in Insect Ecdysteroid Biosynthesis: Novel Insect Growth Regulators. PMC.
  • ResearchGate. (n.d.). Glutathione S-Transferase Activity in Tissues of Rats Exposed to Fenarimol. ResearchGate.
  • (2022). Investigating the effects of a novel herbicide active ingredient on soybean growth and yield. International Journal of Advanced Biochemistry Research. [Source: Investigating the effects of a novel herbicide active ingredient on soybean growth and yield]
  • (2003). Effect of Some Novel Herbicides on the Controlling Weeds Associated with Maize Plants. Egyptian Journal of Agricultural Research.

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Fenchlorazole Field Trial Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Safeners in Modern Agriculture

In the pursuit of maximizing crop yields, selective weed control is a cornerstone of modern agricultural practice. Herbicides are indispensable tools in this endeavor, yet their application can sometimes lead to unintended phytotoxic effects on the crops they are meant to protect. This is where herbicide safeners play a critical role. Safeners are chemical agents applied in combination with a herbicide to selectively protect the crop from injury without compromising the herbicide's efficacy against target weed species.[1] They function by enhancing the crop's natural metabolic processes to detoxify the herbicide, often by upregulating specific enzymes like glutathione transferases (GSTs).[2]

Fenchlorazole, and more commonly its ethyl ester this compound-ethyl, is a triazole-based compound widely used as a safener, particularly in cereal crops like wheat.[2][3][4] It is typically co-formulated with aryloxyphenoxypropionate (AOPP) herbicides.[2] Its primary mode of action is to accelerate the metabolic breakdown of the herbicide within the crop plant, effectively disarming it before it can cause significant damage.[5][6]

Part 1: Designing a Robust Field Trial for Safener Efficacy

The primary objective of a this compound field trial is to quantify its ability to reduce herbicide-induced crop injury while not negatively impacting weed control or crop yield. The design of the experiment is paramount to generating data that can be analyzed statistically to provide meaningful insights.

Causality in Experimental Design: The Randomized Complete Block Design (RCBD)

Field environments are inherently variable due to gradients in soil type, moisture, slope, and nutrient levels. A simple, completely randomized trial design can lead to biased results if, by chance, all plots for a single treatment end up in a more fertile part of the field. To mitigate this, the Randomized Complete Block Design (RCBD) is the most commonly employed and recommended design for agricultural field trials.[7]

The core principle of RCBD is to group experimental plots into "blocks." Within each block, the environmental conditions are as uniform as possible. Every treatment, including controls, is then randomly assigned to one plot within each block. This ensures that each treatment is tested across the full range of environmental variability present in the trial site. By accounting for the variability between blocks, the statistical analysis can more accurately isolate the true effect of the treatments. Generally, a minimum of three to four blocks (replicates) is required to achieve sufficient statistical power.[8]

Selecting Appropriate Treatments and Controls

A well-designed trial must include a comprehensive set of treatments to isolate the effects of the herbicide and the safener. A typical set for evaluating this compound would include:

  • Untreated Control: Plots that receive no herbicide or safener. This provides a baseline for natural weed pressure and maximum crop yield potential.

  • Herbicide-Only Control: Plots treated with the herbicide but without the safener. This is the critical treatment for quantifying the level of crop injury against which the safener's performance will be measured.

  • Herbicide + this compound (Multiple Rates): At least two different rates of this compound should be tested. This helps to establish a dose-response relationship and identify the optimal rate for crop safety.

  • Herbicide + Alternative Safener: Including a treatment with a known, commercially available safener (e.g., Mefenpyr-diethyl, Cloquintocet-mexyl) provides a benchmark for comparative performance analysis.[2]

Data Collection: Key Performance Indicators

To validate this compound's performance, several key metrics must be collected systematically throughout the growing season.

  • Crop Injury Assessment: Visual ratings of phytotoxicity (e.g., stunting, chlorosis, necrosis) should be taken at regular intervals after application (e.g., 7, 14, and 28 days after treatment). A standardized percentage scale (0% = no injury, 100% = complete crop death) is used. To ensure consistency, the same trained individual should conduct all assessments.[8]

  • Weed Control Efficacy: Similar to crop injury, visual ratings of the control of key weed species present in the trial should be recorded on a 0-100% scale (0% = no control, 100% = complete weed death).

  • Crop Yield: This is the ultimate measure of a safener's value. At crop maturity, the central rows of each plot are harvested, and the grain is weighed. Yield data is typically adjusted to a standard moisture content and reported in units like kilograms per hectare ( kg/ha ).

Part 2: Statistical Validation and Data Analysis Workflow

The Statistical Model: Analysis of Variance (ANOVA)

For an RCBD, the Analysis of Variance (ANOVA) is the primary statistical tool.[9] ANOVA partitions the total variation in the data (e.g., crop yield) into its component parts: the variation due to the treatments, the variation due to the blocks, and the residual or error variation.

The model tests the null hypothesis that there are no significant differences among the treatment means. It calculates an F-statistic, and if the associated probability (p-value) is below a predetermined significance level (typically α = 0.05), the null hypothesis is rejected.[8] A p-value < 0.05 indicates that there is a 95% confidence that the observed differences between treatments are not due to random chance.[8]

Post-Hoc Testing for Mean Separation

A significant F-test from the ANOVA tells us that at least one treatment is different from the others, but it doesn't specify which ones. To compare individual treatment means, a post-hoc test is required. Common post-hoc tests used in agricultural research include:

  • Tukey's Honestly Significant Difference (HSD) Test: A conservative test that controls the experiment-wise error rate, suitable for making all possible pairwise comparisons.

  • Fisher's Least Significant Difference (LSD) Test: A less conservative test, often used when specific comparisons were planned before the experiment.[8]

These tests provide a critical value (e.g., the LSD). If the difference between two treatment means is greater than this value, they are considered statistically different. The results are often presented by assigning letters to the means; means that share the same letter are not statistically different from each other.

Data Presentation and Interpretation

The results of the statistical analysis should be summarized in clear, concise tables. This allows for easy comparison of treatment performance.

Table 1: Effect of this compound on Crop Injury, Weed Control, and Yield (Example Data)

TreatmentRate (g a.i./ha)Crop Injury (%) @ 14 DAT¹Broadleaf Weed Control (%)Crop Yield ( kg/ha )
Untreated Control-0.0 d²0.0 c4500 b
Herbicide Only5025.0 a92.5 a4150 c
Herbicide + this compound50 + 158.5 b91.0 a4850 a
Herbicide + this compound50 + 304.0 c90.5 a4950 a
Herbicide + Alt. Safener50 + 255.5 bc92.0 a4900 a
LSD (p=0.05) 4.2 4.8 250
P-value (Treatment) <0.001 <0.001 <0.001

¹DAT: Days After Treatment ²Means within a column followed by the same letter are not significantly different according to Fisher's LSD test (p=0.05).

Interpretation of Example Data:

  • Crop Injury: The "Herbicide Only" treatment caused significant crop injury (25.0%). Both rates of this compound significantly reduced this injury, with the higher rate (30 g/ha) providing the best protection (4.0%), statistically similar to the untreated control.

  • Weed Control: Crucially, the addition of this compound did not antagonize the herbicide's activity. All herbicide-containing treatments provided excellent and statistically similar weed control.

  • Crop Yield: The crop injury from the "Herbicide Only" treatment resulted in a significant yield loss compared to the untreated control. All safened treatments not only prevented this yield loss but resulted in yields statistically equivalent to or greater than the untreated control, demonstrating the economic benefit of the safener.

Part 3: Protocols and Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Conclusion A Define Objectives & Hypothesis B Select Treatments & Rates A->B C Choose Experimental Design (RCBD) B->C D Site Selection & Field Layout C->D E Planting & Crop Establishment D->E F Treatment Application E->F G Collect Data (Injury, Efficacy, Yield) F->G H Perform Statistical Analysis (ANOVA) G->H I Conduct Post-Hoc Mean Separation H->I J Interpret Results & Draw Conclusions I->J K Publish Comparison Guide J->K

Caption: High-level workflow for a this compound field trial.

Statistical Validation Logic Diagram

The decision-making process during statistical analysis follows a specific logical path.

G decision decision Start Raw Field Data Check Check Assumptions (Normality, Homogeneity of Variances) Start->Check ANOVA Perform Analysis of Variance (ANOVA) Check->ANOVA SigTest Is F-test significant? (p < 0.05) ANOVA->SigTest PostHoc Perform Post-Hoc Test (e.g., Tukey's HSD, LSD) SigTest->PostHoc  Yes Conclusion2 Conclude No Significant Treatment Differences SigTest->Conclusion2 No   GroupMeans Separate & Group Treatment Means PostHoc->GroupMeans Conclusion1 Conclude Significant Treatment Differences Exist GroupMeans->Conclusion1

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Fenchlorazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Research Professionals

In the fast-paced world of scientific discovery, the lifecycle of a chemical agent extends far beyond its application in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable research. This guide provides a detailed protocol for the proper disposal of fenchlorazole, a triazole-based fungicide and herbicide safener. As your partners in research, we are committed to providing value beyond the product itself, ensuring that you have the critical information necessary to maintain a safe and compliant laboratory environment.

Understanding this compound: A Profile

This compound and its common derivative, this compound-ethyl, are key compounds in agricultural research.[1] Understanding their chemical nature is paramount to safe handling and disposal. This compound-ethyl is a white to off-white crystalline solid with low solubility in water.[2] From a regulatory standpoint, pesticides like this compound are governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during their use and the Resource Conservation and Recovery Act (RCRA) when they become waste.[3] This means that unused or unwanted this compound is considered hazardous waste and must be managed according to strict federal and state guidelines.[3]

Key Regulatory Frameworks:

RegulationGovernsImplication for Disposal
FIFRA Sale, distribution, and use of pesticides.Product labels contain legally mandated disposal instructions.
RCRA Management of hazardous and non-hazardous solid waste.Unused this compound is classified as hazardous waste, requiring specific disposal pathways.[3]

The Disposal Directive: A Step-by-Step Protocol

The following procedures are designed to provide a clear, actionable path for the safe disposal of this compound waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any this compound waste, donning the appropriate PPE is non-negotiable. The specific requirements can be found on the product's Safety Data Sheet (SDS), but generally include:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or PVC).[4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][7]

  • Body Covering: A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[4][5]

  • Respiratory Protection: In poorly ventilated areas or when dealing with dusts, a NIOSH-approved respirator is necessary.[6]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation prevents accidental mixing of incompatible chemicals and ensures that waste is directed to the correct disposal stream.

Workflow for this compound Waste Management:

Caption: Decision workflow for this compound waste.

  • Identify Waste: All unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • Containerize: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Store Securely: Store the hazardous waste container in a designated, secure area away from incompatible materials.

Disposal Pathways: From Your Lab to Final Disposition

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8] The approved disposal methods are:

  • Licensed Hazardous Waste Contractor: This is the most common and recommended method. Your institution's EHS department will have a contract with a licensed company that specializes in the transportation and disposal of hazardous chemical waste.

  • "Clean Sweep" or Similar Programs: Many states offer programs for the collection and disposal of unwanted pesticides, often referred to as "Clean Sweep" programs.[3] These are primarily aimed at agricultural users but may be accessible to research institutions.

Decontamination and Spill Control: Preparing for the Unexpected

Accidents happen. A well-defined spill response plan is crucial for mitigating risks.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in section 2.1.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a plastic sheet to prevent airborne dust.

  • Clean Up: Carefully sweep or scoop up the absorbed material or spilled solid and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution. For enhanced decontamination, a bleach and hydrated lime mixture can be effective for many pesticides. However, always consult your EHS department for specific guidance.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Chemical Degradation: An Emerging Consideration

Research has shown that this compound-ethyl is susceptible to degradation under certain conditions. It undergoes hydrolysis, breaking down into this compound, particularly in basic (high pH) conditions.[2] It is also susceptible to photolysis, or degradation by light.[2] While this suggests that chemical neutralization could be a potential disposal method, it is crucial to note that specific, validated protocols for the neutralization of this compound in a laboratory setting are not yet widely established. Attempting to neutralize this compound without a validated protocol and proper engineering controls can be dangerous and is not recommended.

Factors Influencing this compound-Ethyl Degradation:

ConditionEffect on DegradationImplication
High pH (Basic) Increased rate of hydrolysis to this compound.[2]Potential for chemical treatment under controlled conditions.
UV Light Promotes photolysis.[2]Highlights the importance of storing this compound in a dark location.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of responsible research. By adhering to the protocols outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of Fenoxaprop-p-ethyl And this compound-ethyl - Globe Thesis. (2009, October 25).
  • Personal Protective Equipment A Must For Safe Pesticide Use - Growing Produce.
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.
  • This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem.
  • Federal Register/Vol. 73, No. 94/Wednesday, May 14, 2008/Rules and Regulations - GovInfo. (2008, May 14).
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  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • Pesticide use and personal protective equipment - Health.vic. (2024, December 27).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Chem Service. (2021, February 16).
  • Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl - ACS Publications.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 28).
  • US9051282B2 - Methods for triazole synthesis - Google Patents. (2014, June 19).
  • Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons - PubMed.
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES.
  • This compound-ethyl (Ref: HOE 070542) - AERU - University of Hertfordshire.
  • Federal Register/Vol. 72, No. 167/Wednesday, August 29, 2007/Rules and Regulations - GovInfo. (2007, August 29).
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY - Regulations.gov.
  • Removal of triazole and pyrethroid pesticides from wheat grain by water treatment and ultrasound-supported processes - PubMed. (2023, May 12).
  • This compound (Ref: HOE 072829) - AERU - University of Hertfordshire.
  • EPA Subpart P Regulations - HW Drugs.
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - NIH. (2018, December 5).
  • Requirements for Pesticide Disposal | US EPA.
  • Analysis of triazole fungicides and their intermediates - News - 湘硕化工. (2023, February 16).
  • Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - ResearchGate.
  • (PDF) Photodegradation of fenitrothion in water under direct and indirect conditions. (2025, October 20).
  • Degradation of Sulfoxaflor Pesticide in Aqueous Solutions Utilizing Photocatalytic Ozonation with the Simultaneous Use of Titanium Dioxide and Iron Zeolite Catalysts - MDPI. (2023, March 24).

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Mastering Safety: A Guide to Personal Protective Equipment for Handling Fenchlorazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification: The "Why" Behind the "What"

Understanding the inherent risks of a substance is the critical first step in formulating a robust safety protocol. Fenchlorazole-ethyl, the common ester form of this compound, presents several hazards that dictate our personal protective equipment (PPE) choices.[1][2][3]

The primary concerns when handling this compound are:

  • Carcinogenicity: The substance is suspected of causing cancer.[4][5] This long-term, severe health risk necessitates minimizing exposure through all potential routes.

  • Aquatic Toxicity: this compound is very toxic to aquatic life, with long-lasting effects.[4][5] This underscores the importance of containment and proper disposal to prevent environmental contamination.

  • Potential for Irritation: Direct contact may cause temporary irritation to the eyes and skin.[4] While considered a low ingestion hazard, minimizing direct contact is a standard best practice in chemical handling.[4]

HazardGHS ClassificationImplication for Handling
Health Carcinogenicity (Category 1B)Minimize all routes of exposure (inhalation, dermal, ingestion).
Skin/Eye IrritationAvoid direct contact with skin and eyes.
Environmental Hazardous to the aquatic environment, acute hazard (Category 1)Prevent release into the environment; contain spills immediately.
Hazardous to the aquatic environment, long-term hazard (Category 1)Follow strict disposal protocols for the chemical and contaminated materials.

Core Directive: Your Personal Protective Equipment Ensemble

Given the identified hazards, a multi-layered approach to PPE is essential. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure.

Eye and Face Protection: The First Line of Defense
  • What to Wear: Always wear chemical safety goggles with side shields.[6] If there is a splash risk, supplement this with a face shield.[7][8]

  • The Rationale: The eyes are a primary route for chemical exposure. Standard safety glasses are insufficient; chemical splash goggles provide a seal around the eyes, preventing entry from splashes or aerosols. A face shield offers a broader barrier of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • What to Wear: Chemical-resistant gloves are mandatory.[8] Nitrile or Viton™ gloves are recommended.[6] Always inspect gloves for tears or punctures before use.[7]

  • The Rationale: Skin contact is a significant route of exposure for many chemicals.[9] Materials like leather or cloth are unsuitable as they can absorb and retain the chemical, leading to prolonged exposure.[8][10] Using a proper removal technique (without touching the outer surface of the glove) is as crucial as wearing them.[7]

Body Protection: Shielding Against Spills and Splashes
  • What to Wear: A laboratory coat is the minimum requirement. For tasks with a higher risk of spillage, such as transferring large quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[10][11]

  • The Rationale: Protective clothing provides a removable barrier. In the event of a spill, contaminated clothing can be removed promptly to minimize skin contact.[8] Clothing should be loose-fitting to prevent tearing at the seams.[8]

Respiratory Protection: A Precautionary Measure
  • When to Use: While good general ventilation (typically 10 air changes per hour) is often sufficient, a respirator may be necessary if you are working with the powdered form of this compound or if there is a potential for aerosol generation.[4]

  • What to Wear: If a respirator is required, use a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (OV/AG/P99).[7]

  • The Rationale: Inhalation is a direct route of exposure to the bloodstream. A respirator filters contaminants from the air, protecting the respiratory system.

Operational Protocols: From Preparation to Disposal

A successful safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Donning and Doffing PPE: A Step-by-Step Guide

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off): This process is designed to contain contaminants.

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the contaminated exterior.

  • Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Spill Management: Immediate Actions

In the event of a spill, your immediate actions are critical to prevent exposure and environmental contamination.

  • Alert: Notify others in the vicinity immediately.

  • Evacuate: If the spill is large, evacuate the area.

  • Protect: If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Ensure you are wearing appropriate PPE during cleanup.[4]

  • Ventilate: Increase ventilation in the area.[4]

  • Report: Report the spill to your institution's safety officer.

Disposal Plan: A Critical Final Step

Proper disposal is essential to protect both human health and the environment.

  • Chemical Waste: Dispose of this compound waste in a sealed, properly labeled container.[4] This should be managed through your institution's hazardous waste program.

  • Contaminated PPE: All disposable PPE (gloves, etc.) should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[4] Do not reuse pesticide containers for any other purpose.[12]

  • Never: Do not pour this compound or contaminated solutions down the drain or onto the soil.[13]

Visualizing the Safety Workflow

To further clarify the PPE selection process, the following diagram outlines the key decision points based on the task at hand.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Handling this compound assess_task Assess Task: - Scale (mg vs kg) - Physical Form (solid vs solution) - Splash/Aerosol Potential start->assess_task base_ppe Baseline PPE: - Safety Goggles - Nitrile/Viton Gloves - Lab Coat assess_task->base_ppe splash_risk Splash Risk? base_ppe->splash_risk aerosol_risk Aerosol/Dust Risk? splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes respirator Add Respirator (OV/AG/P99) aerosol_risk->respirator Yes proceed Proceed with Task aerosol_risk->proceed No apron Add Chemical Apron face_shield->apron apron->aerosol_risk respirator->proceed disposal Follow Disposal Protocol (Chemical & Contaminated PPE) proceed->disposal

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the environment. This commitment to responsible chemical handling is the bedrock of innovative and trustworthy scientific discovery.

References

  • Chem Service. (2021, February 16).
  • LGC Standards. (2025, January 3).
  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. PubChem Compound Database. Retrieved from [Link]

  • Angene Chemical. (2021, May 1).
  • The Ohio State University. (2017, May 1). Safe Handling of Pesticides on the Farm. Agricultural Safety and Health Program.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Royal Horticultural Society. (2025, November 6). Storing and Disposing of Chemicals Safely.
  • National Pesticide Information Center. (n.d.). Disposal of Pesticides.
  • Westland Garden Health. (n.d.). Dispose of Garden Chemicals Safely - Weedkiller Advice.
  • Integrated Pest Management. (2022, July 26). Pesticide Disposal.
  • University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). AERU.
  • University of Hertfordshire. (n.d.). This compound (Ref: HOE 072829). AERU.
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str
  • National Center for Biotechnology Information. (n.d.).
  • Compendium of Pesticide Common Names. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Hazard Recognition and Solutions.
  • HSE Network. (2024, March 8).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.